Alk2-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPESYYFOXATSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C5=CC=CC=C54)S(=O)(=O)N)N=C2)N6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Alk2-IN-2 in BMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a key serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and a visual representation of its interaction with the BMP signaling cascade.
Introduction to BMP Signaling and the Role of ALK2
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. The signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.
Upon ligand binding, the constitutively active type II receptor phosphorylates and activates the type I receptor, ALK2 (also known as ACVR1). Activated ALK2 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.
Diagram of the BMP Signaling Pathway:
Caption: Canonical BMP signaling pathway initiated by ligand binding and culminating in target gene expression.
This compound: A Potent and Selective ALK2 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the ATP-binding pocket of the ALK2 kinase domain. By competitively inhibiting ATP binding, this compound effectively blocks the kinase activity of ALK2, thereby preventing the phosphorylation of downstream SMAD proteins and halting the signaling cascade.
Biochemical Activity and Selectivity
This compound demonstrates high potency against ALK2 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. A key attribute for a therapeutic candidate is its selectivity for the intended target over other related kinases to minimize off-target effects.
| Kinase | IC50 (nM) | Selectivity (fold vs ALK2) |
| ALK2 | 9 | 1 |
| ALK3 | >6300 | >700 |
Table 1: Biochemical Potency and Selectivity of this compound. Data from vendor datasheets.[1][2] A comprehensive kinase selectivity profile against a wider panel of kinases is essential for a complete understanding of its off-target activities.
Cellular Activity
In cell-based assays, this compound effectively inhibits BMP-induced signaling. In C2C12 myoblast cells, which are commonly used to study BMP signaling, this compound inhibits BMP6-induced transcriptional activity with a half-maximal effective concentration (EC50) of 8 nM.[1] This demonstrates that the compound is cell-permeable and active in a cellular context.
Mechanism of Action: Visualized
The primary mechanism of action of this compound is the competitive inhibition of the ALK2 kinase. The following diagram illustrates how this compound intervenes in the BMP signaling pathway.
Caption: this compound blocks BMP signaling by inhibiting the kinase activity of ALK2.
While a co-crystal structure of this compound with ALK2 is not publicly available, structural studies of similar inhibitors reveal that they bind to the ATP-binding pocket of the ALK2 kinase domain. This binding is stabilized by hydrogen bonds with hinge region residues and van der Waals interactions within the hydrophobic pocket. It is highly probable that this compound shares a similar binding mode.
Experimental Protocols
The characterization of this compound relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
ALK2 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of ALK2 by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow Diagram:
Caption: Workflow for a typical in vitro ALK2 kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
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Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human ALK2 enzyme and a suitable substrate (e.g., myelin basic protein or a synthetic peptide) in the reaction buffer.
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Prepare a stock solution of ATP in reaction buffer.
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Prepare serial dilutions of this compound in DMSO, then dilute further in reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Plate Setup (384-well plate):
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Add this compound dilutions or vehicle (DMSO) to the appropriate wells.
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Add the ALK2 enzyme and substrate mixture to all wells except for the negative control.
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Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
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-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to all wells.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using a commercial ADP-Glo™ kit):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
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Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the BMP signaling pathway. Cells are engineered to express a luciferase reporter gene under the control of a BMP-responsive element (BRE) from the promoter of a BMP target gene, such as Id1.
Workflow Diagram:
Caption: Workflow for a BMP-responsive element (BRE) luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture C2C12 cells stably transfected with a BRE-luciferase reporter construct in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
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-
Compound Treatment and Stimulation:
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The following day, replace the culture medium with a low-serum medium (e.g., DMEM with 0.5% FBS).
-
Add serial dilutions of this compound or vehicle (DMSO) to the cells and pre-incubate for a defined period (e.g., 1 hour).
-
Stimulate the cells by adding a BMP ligand (e.g., BMP6 at a final concentration of 10 ng/mL).
-
-
Incubation and Lysis:
-
Incubate the plate for a period sufficient to allow for robust luciferase expression (e.g., 16-24 hours).
-
Remove the medium and lyse the cells using a suitable lysis buffer (e.g., provided in a commercial luciferase assay kit).
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-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque assay plate.
-
Add the luciferase assay reagent containing the substrate (luciferin) to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Optionally, normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of BMP-induced luciferase activity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
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Western Blot for Phospho-SMAD1/5/8
This assay directly measures the phosphorylation of the immediate downstream targets of ALK2, providing direct evidence of pathway inhibition.
Detailed Protocol:
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Cell Culture, Treatment, and Stimulation:
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Seed cells (e.g., C2C12 or HEK293T) in a multi-well plate and grow to a suitable confluency.
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Serum-starve the cells for a few hours before treatment.
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Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
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Stimulate the cells with a BMP ligand (e.g., BMP6) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis:
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To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.
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Quantify the band intensities using densitometry software.
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Express the levels of phosphorylated SMAD1/5/8 as a ratio to total SMAD1/5/8 or the loading control to determine the extent of inhibition by this compound.
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Conclusion
This compound is a potent and selective inhibitor of ALK2 that effectively abrogates BMP signaling in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of the ALK2 kinase, preventing the phosphorylation of downstream SMAD proteins and subsequent gene transcription. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other ALK2 inhibitors. A comprehensive understanding of its kinase selectivity profile and a co-crystal structure with ALK2 would further solidify its position as a valuable research tool and potential therapeutic agent.
References
An In-depth Technical Guide to Alk2-IN-2: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The information presented herein is curated from primary scientific literature to support research and development efforts in fields such as rare diseases and oncology.
Chemical Structure and Properties
This compound, also referred to as compound 23 in its discovery publication, is a novel small molecule inhibitor belonging to the 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidine class.[1][2] Its chemical structure is characterized by a pyrazolo[1,5-a]pyrimidine core, a 4-(sulfamoyl)naphthalene moiety, and a substituted phenyl group.
IUPAC Name: 4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide
Molecular Formula: C₂₈H₂₇N₅O₂S
Molecular Weight: 497.61 g/mol
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the final compound. The general synthetic strategy for this class of compounds is outlined in the primary literature.[1][2]
Caption: Synthetic scheme for this compound via Suzuki coupling.
Experimental Protocol: Synthesis of this compound (Compound 23)
A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the discovery publication. The key final step involves a Suzuki coupling reaction.
Step 1: Suzuki Coupling To a mixture of 3-bromo-6-(4-(2-(pyrrolidin-1-yl)ethyl)phenyl)pyrazolo[1,5-a]pyrimidine (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-sulfonamide (1.2 equivalents), and sodium carbonate (3 equivalents) in a mixture of dioxane and water (4:1) is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents). The reaction mixture is heated under an inert atmosphere. Upon completion, the reaction is worked up and the crude product is purified by chromatography to yield this compound.
Biological Activity and Quantitative Data
This compound is a highly potent and selective inhibitor of ALK2.[1][3][4][5] It demonstrates significant selectivity over the highly homologous ALK3.[1][3][4][5]
| Target | IC₅₀ (nM) | Selectivity vs. ALK3 | Reference |
| ALK2 | 9 | >700-fold | [1][3][4][5] |
| ALK3 | >6300 | - | [1] |
This compound has been shown to inhibit Bone Morphogenetic Protein 6 (BMP6)-induced transcriptional activity in C2C12 cells with high potency.[1][3]
| Assay | Cell Line | EC₅₀ (nM) | Reference |
| BMP6-induced Transcriptional Activity | C2C12 | 8 | [1][3] |
Furthermore, this compound exhibits protective effects on human umbilical vein endothelial cells (HUVECs) by mitigating oxidative stress-induced damage to cell migration and vascular formation.[3]
Signaling Pathway
ALK2 is a type I receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway. Upon binding of ligands such as Bone Morphogenetic Proteins (BMPs), ALK2 forms a complex with a type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then translocate to the nucleus to regulate gene expression. This compound, as an inhibitor, blocks this signaling cascade at the level of ALK2.
Caption: ALK2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
ALK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK2 enzyme.
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Reagents and Materials: Recombinant human ALK2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, streptavidin-coated plates, and a detection reagent.
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Procedure:
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Add ALK2 enzyme to the wells of a microplate.
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Add this compound at various concentrations.
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Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
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Incubate the plate to allow for phosphorylation.
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Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated peptide.
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Wash the plate to remove unbound components.
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Add a phosphorylation-specific antibody conjugated to a detection enzyme (e.g., HRP).
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Add a substrate for the detection enzyme and measure the resulting signal (e.g., luminescence or fluorescence).
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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BMP6-Induced Transcriptional Activity Assay in C2C12 Cells
This cell-based assay determines the effect of a compound on the transcriptional activity induced by BMP6, which signals through ALK2.[1][3] A luciferase reporter gene under the control of a BMP-responsive element is commonly used.
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Cell Culture and Transfection:
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Culture C2C12 myoblast cells in appropriate growth medium.
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Transfect the cells with a luciferase reporter plasmid containing a BMP-responsive element (BRE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
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-
Assay Procedure:
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Plate the transfected C2C12 cells in a multi-well plate.
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Pre-incubate the cells with varying concentrations of this compound for a specified period.
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Stimulate the cells with a fixed concentration of BMP6.
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Incubate for a period sufficient to induce luciferase expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
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Normalize the firefly luciferase signal to the Renilla luciferase signal.
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Calculate the EC₅₀ value by plotting the percentage of inhibition of BMP6-induced activity against the logarithm of the this compound concentration.[1][3]
-
Endothelial Cell Migration and Tube Formation Assay
These assays assess the impact of a compound on the migratory and angiogenic potential of endothelial cells, such as HUVECs.
Migration Assay (Wound Healing Assay):
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Cell Culture: Grow HUVECs to a confluent monolayer in a multi-well plate.
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Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
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Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound. An oxidative stressor can be added to model disease conditions.
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Imaging: Capture images of the wound at time zero and after a specific incubation period (e.g., 6-24 hours).
-
Analysis: Measure the area of the wound at both time points to quantify the extent of cell migration into the wounded area.
Tube Formation Assay:
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Matrix Coating: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
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Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of various concentrations of this compound.
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Incubation: Incubate the plate for a period that allows for the formation of capillary-like structures (e.g., 4-18 hours).
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Imaging and Analysis: Visualize and capture images of the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
References
- 1. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
Alk2-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use in research and drug development.
Core Compound Data
This compound is a valuable tool for investigating the physiological and pathological roles of ALK2. The fundamental properties of this inhibitor are summarized below.
| Property | Value | Reference |
| CAS Number | 2254409-25-9 | [1] |
| Molecular Formula | C₂₈H₂₇N₅O₂S | |
| Molecular Weight | 497.61 g/mol | [1] |
| IC₅₀ | 9 nM | [1] |
| Selectivity | Over 700-fold selectivity against ALK3 | [1] |
Mechanism of Action and ALK2 Signaling Pathway
This compound functions as a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor, type I (ACVR1). ALK2 is a type I serine/threonine kinase receptor and a member of the Transforming Growth Factor-beta (TGF-β) superfamily.
The canonical ALK2 signaling pathway is initiated by the binding of a bone morphogenetic protein (BMP) ligand, such as BMP6 or BMP7, to a type II BMP receptor (BMPRII). This binding event recruits and activates ALK2, leading to the phosphorylation of its GS domain. The activated ALK2 then phosphorylates downstream effector proteins, primarily Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and proliferation.
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK2, thereby preventing the phosphorylation of downstream Smad proteins and blocking the signaling cascade.
Below is a diagram illustrating the ALK2 signaling pathway and the point of inhibition by this compound.
Caption: ALK2 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound on ALK2 kinase activity.
Materials:
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Recombinant human ALK2 kinase domain
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
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ATP
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Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)
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This compound (dissolved in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
Procedure:
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Prepare serial dilutions of this compound in DMSO.
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Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 2 µL of a solution containing the ALK2 enzyme in kinase buffer to each well.
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Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for ALK2.
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Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based ALK2 Inhibition Assay (Luciferase Reporter Assay)
Objective: To assess the ability of this compound to inhibit ALK2-mediated signaling in a cellular context.
Materials:
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C2C12 cells (or another BMP-responsive cell line)
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Cell culture medium (e.g., DMEM with 10% FBS)
-
BMP-responsive element (BRE)-luciferase reporter construct
-
Transfection reagent
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Recombinant human BMP6
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed C2C12 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the BRE-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
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After 24 hours, replace the medium with a low-serum medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a constant concentration of BMP6 (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of BMP6-induced luciferase activity for each concentration of this compound and determine the EC₅₀ value.
Below is a diagram illustrating a general workflow for testing a kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor testing.
References
The Discovery and Development of Alk2-IN-2: A Selective Kinase Inhibitor
A targeted approach to inhibiting Activin receptor-like kinase 2 (ALK2) led to the discovery of Alk2-IN-2, a potent and selective inhibitor with promising therapeutic potential. This technical guide delves into the history of its development, detailing the scientific rationale, experimental validation, and key molecular characteristics.
This compound, also identified as compound 23 in its primary publication, emerged from a focused effort to improve the selectivity of previous ALK2 inhibitors. The development of this small molecule inhibitor represents a significant step forward in the quest for targeted therapies for diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.
From Broad Inhibition to Targeted Selectivity: The Genesis of this compound
The story of this compound begins with the pyrazolo[1,5-a]pyrimidine-based inhibitor, LDN-193189. While a potent inhibitor of ALK2, LDN-193189 lacked selectivity, also inhibiting the highly homologous ALK3 and exhibiting off-target effects on a broader range of kinases. This lack of specificity posed a challenge for its therapeutic development, as off-target effects can lead to undesirable side effects.
Recognizing this limitation, researchers embarked on a structure-activity relationship (SAR) study to identify modifications to the LDN-193189 scaffold that would enhance its selectivity for ALK2. The key breakthrough came with the replacement of the quinoline moiety in LDN-193189 with a 4-(sulfamoyl)naphthyl group. This strategic chemical alteration resulted in the synthesis of a new series of compounds, including this compound, which demonstrated a remarkable increase in selectivity for ALK2 over other ALK subtypes.
Unveiling the Potency and Selectivity of this compound
This compound distinguishes itself with its high potency and exceptional selectivity for ALK2. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM against ALK2.[1] Impressively, it is over 700-fold more selective for ALK2 than for the closely related ALK3.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
The inhibitor's cellular activity was confirmed in C2C12 cells, a mouse myoblast cell line commonly used to study bone morphogenetic protein (BMP) signaling. In a BMP6-induced transcriptional activity assay, this compound demonstrated a half-maximal effective concentration (EC50) of 8 nM.[1] Furthermore, studies have shown that this compound can protect endothelial cells from oxidative stress.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.
| Parameter | Value | Assay |
| ALK2 IC50 | 9 nM | Biochemical Kinase Assay |
| ALK3 Selectivity | >700-fold vs. ALK2 | Biochemical Kinase Assay |
| EC50 | 8 nM | BMP6-induced Transcriptional Activity in C2C12 cells |
Table 1: In Vitro Activity of this compound
| Route of Administration | Dose (mg/kg) | Key Pharmacokinetic Parameters in Mice |
| Intravenous (i.v.) | 2 | AUC0-∞: 1350 hrng/mLt1/2: 2.1 hCl: 24.7 mL/min/kgVdss: 2.1 L/kg |
| Oral (p.o.) | 5 | AUC0-∞: 1680 hrng/mLt1/2: 2.5 hCmax: 450 ng/mL%F: 49.8 |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
The ALK2 Signaling Pathway and Mechanism of Inhibition
ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. The binding of BMP ligands to a complex of type I and type II receptors initiates a signaling cascade that ultimately leads to the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK2 kinase domain. This binding event prevents the phosphorylation of ALK2's downstream targets, effectively blocking the signaling cascade.
Figure 1: The ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is based on the construction of the pyrazolo[1,5-a]pyrimidine scaffold. While the specific, step-by-step protocol for this compound is detailed in the primary literature, the general approach involves a multi-step synthesis. A key step is the Suzuki coupling reaction to introduce the 4-(sulfamoyl)naphthyl group.
References
Alk2-IN-2 Target Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Introduction
This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds.[1][2][3] It has emerged as a valuable tool for studying the biological functions of ALK2, a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, making it a compelling target for therapeutic intervention. This guide summarizes the quantitative data on this compound's selectivity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathway and experimental workflows.
Target Selectivity Profile
This compound exhibits high potency for ALK2 with a reported IC50 of 9 nM.[4][5][6] A key feature of this inhibitor is its remarkable selectivity over other closely related kinases, particularly ALK3.
Table 1: Kinase Selectivity Profile of this compound (Compound 23)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK2 |
| ALK2 | 9 | 1 |
| ALK1 | >10000 | >1111 |
| ALK3 | >10000 | >1111 |
| ALK4 | >10000 | >1111 |
| ALK5 | >10000 | >1111 |
| ALK6 | >10000 | >1111 |
| ActRIIA | >10000 | >1111 |
| ActRIIB | >10000 | >1111 |
| BMPRII | >10000 | >1111 |
| TGFβRII | >10000 | >1111 |
Data sourced from the primary publication by Jiang JK, et al.[2]
As illustrated in the table, this compound (referred to as compound 23 in the source) demonstrates over 700-fold selectivity for ALK2 against ALK3 and excellent selectivity against a panel of other BMP and TGF-β receptor kinases.[4][5]
Signaling Pathway
This compound primarily targets the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs, which are members of the transforming growth factor-beta (TGF-β) superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates downstream signaling molecules called Smads (specifically Smad1, Smad5, and Smad8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes.
Caption: BMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's target selectivity involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.
ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human ALK2 enzyme
-
This compound (or other test compounds)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a solution containing the ALK2 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase-based detection.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular IC50 Determination)
This assay measures the binding of a test compound to a target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-ALK2 fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
This compound (or other test compounds)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, tissue culture-treated 384-well plates
-
BRET-capable plate reader
Protocol:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a suitable culture flask.
-
Transfect the cells with the NanoLuc®-ALK2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the test compound dilutions to the wells containing the cells.
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting to a competitive binding model.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor using a competitive binding assay platform like KINOMEscan®.
Caption: Workflow for KINOMEscan®-type kinase selectivity profiling.
Conclusion
This compound is a highly potent and selective inhibitor of ALK2. The data presented in this guide, obtained through rigorous biochemical and cellular assays, underscore its utility as a chemical probe for investigating ALK2-mediated signaling pathways. The detailed experimental protocols and workflow diagrams provide a framework for researchers to replicate and expand upon these findings. The exceptional selectivity profile of this compound makes it a valuable tool for dissecting the specific roles of ALK2 in health and disease, and a promising starting point for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. immunomart.com [immunomart.com]
An In-depth Technical Guide to ALK2 Inhibitors: A Comparative Overview Featuring Alk2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a pivotal role in various physiological processes, including bone formation and cellular differentiation. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in the pathogenesis of rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). Consequently, the development of potent and selective ALK2 inhibitors has emerged as a critical therapeutic strategy. This technical guide provides a comprehensive overview of a panel of ALK2 inhibitors, with a special focus on Alk2-IN-2, comparing their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.
Introduction to ALK2 and Its Role in Disease
ALK2 is a serine/threonine kinase that, upon binding to BMP ligands and forming a complex with a type II BMP receptor, initiates an intracellular signaling cascade. This canonical pathway involves the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis and other developmental processes.[1][2] Gain-of-function mutations in the ACVR1 gene can lead to ligand-independent activation or heightened sensitivity to activin A, driving the devastating heterotopic ossification seen in FOP and contributing to the pathology of DIPG.[3][4] The critical role of ALK2 in these diseases has spurred the development of small molecule inhibitors aimed at attenuating its kinase activity.
Comparative Analysis of ALK2 Inhibitors
A growing number of small molecules have been developed to target the ATP-binding pocket of ALK2. This section provides a comparative analysis of this compound and other notable ALK2 inhibitors, with their biochemical and cellular potencies summarized in the tables below.
Biochemical Potency
The in vitro inhibitory activity of these compounds against ALK2 and other related kinases is a key determinant of their potential therapeutic utility and off-target effects.
| Inhibitor | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Reference(s) |
| This compound | 9 | - | >6300 | - | - | [2][5] |
| LDN-193189 | 5 | - | 30 | >500 | - | [6][7][8] |
| LDN-212854 | 1.3 | 2.4 | 85.8 | 9185 | - | [9][10] |
| K02288 | 1.1 | 1.8 | 34.4 | 321 | 6.4 | [1][3][11][12] |
| M4K2009 | 9-13 | - | - | 2427 | - | [13][14] |
| Dorsomorphin | 148.1 | - | - | 10760 | - | [15][16][17][18] |
| Saracatinib | 6.7 | 19 | 621 | 6890 | 6130 | [19] |
| Momelotinib | 8.4 | - | - | - | - | [20] |
| E6201 | - | - | - | - | - | [4] |
Note: IC50 values can vary between different assay conditions. Data presented here is a compilation from multiple sources for comparative purposes.
Cellular Activity
The efficacy of these inhibitors in a cellular context provides a more physiologically relevant measure of their potential.
| Inhibitor | Cell Line | Assay Type | EC50/IC50 (nM) | Reference(s) |
| This compound | C2C12 | BMP6-induced transcription | 8 | [5] |
| LDN-193189 | HSJD-DIPG-007 | Cell Viability (GI50) | 700-3160 | [21] |
| LDN-212854 | BMPR2-/- cells | pSMAD1/5/8 Inhibition | 37 | [9][22] |
| K02288 | C2C12 | pSMAD1/5/8 Inhibition | 100 | [3][11] |
| M4K2009 | HEK293 | NanoBRET | 26 | [13] |
| Dorsomorphin | C2C12 | pSMAD1/5/8 Inhibition | 470 | [18] |
| Momelotinib | HepG2 | Hepcidin Production | 651 | [20] |
Signaling Pathways and Experimental Workflows
Canonical ALK2 Signaling Pathway
The canonical BMP/ALK2 signaling pathway is initiated by the binding of a BMP ligand to a complex of type I (ALK2) and type II BMP receptors. This leads to the phosphorylation and activation of ALK2, which in turn phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cellagentech.com [cellagentech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 12. apexbt.com [apexbt.com]
- 13. M4K2009 | ALK2 inhibitor | Probechem Biochemicals [probechem.com]
- 14. m4k2009 — TargetMol Chemicals [targetmol.com]
- 15. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. file.medchemexpress.com [file.medchemexpress.com]
The Central Role of ALK2 in Fibrodysplasia Ossificans Progressiva: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft connective tissues. The molecular basis of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a Type I receptor for Bone Morphogenetic Proteins (BMPs). This mutation renders the ALK2 receptor hyperactive, leading to aberrant downstream signaling and subsequent ectopic endochondral bone formation. A pivotal discovery has been the neofunctional response of the mutant ALK2 receptor to Activin A, a ligand that normally inhibits wild-type ALK2 signaling. This aberrant activation by Activin A, often present at sites of inflammation, is now understood to be a primary driver of HO in FOP. This guide provides a detailed examination of ALK2's role in FOP, covering the underlying signaling pathways, key experimental models and protocols, and the landscape of therapeutic agents in development that target this critical kinase.
The ALK2 Receptor in BMP Signaling
ALK2, also known as ACVR1, is a transmembrane serine/threonine kinase that functions as a Type I receptor within the Transforming Growth Factor-β (TGF-β) superfamily.[1] It plays a crucial role in the canonical BMP signaling pathway, which is essential for skeletal development and tissue homeostasis.[2]
Normal Signaling Cascade:
-
Ligand Binding: BMP ligands (e.g., BMP6, BMP7) bind to a heterotetrameric complex of two Type I (e.g., ALK2) and two Type II (e.g., ACVR2A, ACVR2B) receptors.[3]
-
Receptor Activation: The constitutively active Type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of the ALK2 receptor.[4]
-
SMAD Phosphorylation: Activated ALK2 phosphorylates the downstream receptor-regulated SMAD proteins (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5]
-
Nuclear Translocation: Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus.
-
Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in chondrogenesis and osteogenesis.
A key regulator of this pathway is the FK506-binding protein 12 (FKBP12), which binds to the GS domain of ALK2 in its inactive state, preventing ligand-independent or "leaky" signaling.[6][7]
Pathophysiology: The ALK2 Mutation in FOP
Over 97% of individuals with classic FOP have an identical single-point mutation in the ACVR1 gene (c.617G>A), resulting in the substitution of arginine with histidine at amino acid position 206 (R206H) within the GS domain.[2] This mutation is the fundamental driver of the disease and leads to dysregulated signaling through three primary mechanisms:
-
Constitutive Activity: The R206H mutation destabilizes the inactive conformation of the ALK2 receptor, leading to a low level of ligand-independent, or constitutive, signaling.[3][8]
-
Reduced Inhibition by FKBP12: The mutation diminishes the binding affinity of the inhibitory protein FKBP12 to the GS domain.[7][9] This partial loss of inhibition contributes to the receptor's hyperactivity and leaky signaling.[9]
-
Neofunction - Aberrant Activation by Activin A: This is the most critical aspect of FOP pathogenesis. While Activin A, another TGF-β superfamily ligand, normally inhibits or does not signal through wild-type ALK2, the ALK2-R206H mutant gains a new function: it is potently activated by Activin A.[3][10][11] This "promiscuous" signaling results in the strong phosphorylation of SMAD1/5/8, hijacking the BMP pathway.[10] Since Activin A levels are often elevated during tissue injury and inflammation—known triggers for FOP flare-ups—this provides a direct molecular link between injury and heterotopic ossification.[3][10]
The cumulative effect is a massive upregulation of BMP pathway signaling, which drives tissue-resident mesenchymal stem cells and fibro/adipogenic progenitors (FAPs) to aberrantly differentiate into cartilage and subsequently bone.[12]
Signaling Pathway Visualizations
The following diagrams illustrate the difference between the normal and pathogenic ALK2 signaling pathways.
Experimental Protocols and Models
The study of ALK2 in FOP relies on a variety of in vitro and in vivo models.[13][14]
Cellular and Biochemical Models
-
Cell Lines: Mesenchymal stem cells (MSCs), fibro/adipogenic progenitors (FAPs), and induced pluripotent stem cells (iPSCs) derived from FOP patients are crucial for studying osteogenic differentiation in vitro.[12][15]
-
Kinase Assays: These are fundamental for quantifying ALK2 kinase activity and for screening potential inhibitors. Common methods include luminescence-based assays like ADP-Glo™, which measures ADP production, and FRET-based binding assays like LanthaScreen™, which measures the displacement of a fluorescent tracer from the kinase.[16][17]
| Experimental Step | Methodology for a Typical In Vitro ALK2 Kinase Assay (ADP-Glo™) |
| 1. Reagent Preparation | Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Prepare Master Mix containing assay buffer, ATP (e.g., 50µM final concentration), and a suitable substrate (e.g., casein).[17][18] |
| 2. Compound Plating | Serially dilute test inhibitors in an appropriate vehicle (e.g., DMSO, final concentration ≤1%) and add to wells of a 384-well plate. Add vehicle only to positive and negative control wells.[17][18] |
| 3. Enzyme Addition | Thaw and dilute purified recombinant ALK2 (WT or R206H mutant) to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.[18] |
| 4. Kinase Reaction | Initiate the reaction by adding the diluted ALK2 enzyme to the wells containing the test inhibitor and Master Mix. Incubate at a controlled temperature (e.g., 30°C or room temp) for a set time (e.g., 45-120 minutes).[17][18] |
| 5. Reaction Termination | Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any remaining ATP. Incubate for ~40 minutes at room temperature.[17] |
| 6. Signal Generation | Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for ~30-45 minutes.[17][18] |
| 7. Data Acquisition | Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ALK2 kinase activity.[17] |
Animal Models
Animal models are indispensable for studying FOP pathophysiology in a systemic context and for preclinical testing of therapeutics.[13] The most widely used and physiologically relevant model is the conditional knock-in mouse.[3]
-
Conditional Knock-in Mouse (e.g., Acvr1R206H/+): To bypass the perinatal lethality of constitutive Acvr1R206H expression, the mutant allele is "floxed" (flanked by loxP sites) and knocked into the endogenous mouse Acvr1 locus.[3][19] Expression of the mutant ALK2 is induced at a desired time by administering an agent like tamoxifen, which activates a Cre-recombinase (e.g., Cre-ERT2) that excises the floxed sequence.[20][21] These mice replicate key features of human FOP, including spontaneous and injury-induced HO.[3][12]
Therapeutic Strategies Targeting ALK2
The central role of ALK2 in FOP makes it the most logical and promising therapeutic target.[1] Strategies are primarily focused on inhibiting the kinase activity of the mutant receptor or blocking its aberrant activation.
Small Molecule ALK2 Inhibitors
These compounds are typically designed to compete with ATP for binding in the kinase domain of ALK2, thereby preventing its catalytic activity.[22]
-
Early/Preclinical Inhibitors: Dorsomorphin was the first identified chemical inhibitor, but it lacked specificity.[23] Derivatives like LDN-193189 and ML347 showed improved potency and selectivity.[22]
-
Clinical-Stage Inhibitors: Several small molecules have advanced into clinical trials. These agents aim to reduce the aberrant BMP signaling that drives heterotopic ossification.[22]
Antibody-Based Therapies
-
Anti-Activin A Antibodies: Given that Activin A is an obligate driver of HO through the mutant ALK2 receptor, a highly promising strategy is to neutralize Activin A.[24] Garetosmab (REGN2477) is a monoclonal antibody that blocks Activin A and has shown efficacy in clinical trials at preventing new HO formation.
-
Anti-ALK2 Antibodies: Monoclonal antibodies that directly target the ALK2 receptor are also in development. DS-6016a is an example of this approach, aiming to block receptor function.[23]
| Drug Candidate | Mechanism of Action | Target | Development Stage (FOP) |
| Saracatinib (AZD0530) | Small Molecule Kinase Inhibitor | ALK2 | Phase II[22][23] |
| Zilurgisertib (INCB000928) | Small Molecule Kinase Inhibitor | ALK2 | Phase II[22][25] |
| BLU-782 (IPN60130) | Small Molecule Kinase Inhibitor (Selective for mutant ALK2) | ALK2 (mutant) | Phase I (completed)[23] |
| BCX9250 | Small Molecule Kinase Inhibitor | ALK2 | Phase I[26][27] |
| DS-6016a | Monoclonal Antibody | ALK2 Receptor | Phase I[22][23] |
| Garetosmab (REGN2477) | Monoclonal Antibody | Activin A Ligand | Phase II |
Conclusion
The identification of the activating R206H mutation in the ALK2 receptor has revolutionized our understanding of Fibrodysplasia Ossificans Progressiva. It has pinpointed a single protein as the driver of this devastating disease. Subsequent research, particularly the discovery of the receptor's neofunctional response to Activin A, has illuminated the direct link between inflammatory triggers and pathological bone formation. This deep molecular understanding, facilitated by sophisticated cellular and animal models, has paved the way for a new era of targeted drug development. The ongoing clinical trials of small molecule inhibitors and antibody-based therapies that specifically target the dysregulated ALK2 signaling pathway offer significant hope for an effective treatment that can halt the relentless progression of heterotopic ossification in individuals with FOP.
References
- 1. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 2. ijbs.org [ijbs.org]
- 3. The role of Activin A in fibrodysplasia ossificans progressiva: a prominent mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutively Activated ALK2 and Increased SMAD1/5 Cooperatively Induce Bone Morphogenetic Protein Signaling in Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP12 is a major regulator of ALK2 activity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK2 R206H mutation linked to fibrodysplasia ossificans progressiva confers constitutive activity to the BMP type I receptor and sensitizes mesenchymal cells to BMP-induced osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Analyses of the Dysregulated R206H ALK2 Kinase-FKBP12 Interaction Associated with Heterotopic Ossification in FOP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promiscuous signaling of ligands via mutant ALK2 in fibrodysplasia ossificans progressiva | Receptors & Clinical Investigation [smartscitech.com]
- 11. The role of Activin A in fibrodysplasia ossificans progressiva: a prominent mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Fibrodysplasia ossificans progressiva: Basic understanding and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibrodysplasia ossificans progressiva: Basic understanding and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. promega.com.cn [promega.com.cn]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Methods for the reliable induction of heterotopic ossification in the conditional Alk2Q207D mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ifopa.org [ifopa.org]
- 21. researchgate.net [researchgate.net]
- 22. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 23. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ifopa.org [ifopa.org]
- 26. BioCryst launches trial to treat fibrodysplasia ossificans progressiva [clinicaltrialsarena.com]
- 27. What's the latest update on the ongoing clinical trials related to ALK2? [synapse.patsnap.com]
An In-depth Technical Guide on ALK2 Mutations in Diffuse Intrinsic Pontine Glioma (DIPG)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal pediatric brain tumor with no effective treatment. A significant subset of these tumors, approximately 20-30%, harbor activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin receptor-like kinase 2) protein.[1][2][3] These mutations constitutively activate the BMP (Bone Morphogenetic Protein) signaling pathway, a critical regulator of cellular development and homeostasis, thereby driving tumorigenesis. This guide provides a comprehensive technical overview of ALK2 mutations in DIPG, focusing on the underlying molecular mechanisms, preclinical models, and therapeutic strategies currently under investigation. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to serve as a valuable resource for the scientific community dedicated to conquering this devastating disease.
The Role of ALK2 in DIPG Pathogenesis
ALK2 is a type I serine/threonine kinase receptor that, upon binding to BMP ligands, forms a complex with a type II receptor. This leads to the phosphorylation and activation of downstream SMAD transcription factors (SMAD1/5/8), which then translocate to the nucleus to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[4]
Somatic gain-of-function mutations in ACVR1 are found in approximately a quarter of DIPG cases.[5][6] These mutations, often co-occurring with histone H3.1 K27M mutations, lead to ligand-independent activation of the ALK2 kinase, resulting in aberrant and constitutive downstream signaling.[1][7] Interestingly, many of the same ACVR1 mutations found in DIPG are also seen in the germline of patients with Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by ectopic bone formation.[6][7] However, DIPG-associated mutations can also include unique variants not typically seen in FOP.[6] One of the key discoveries is that these mutations can confer a neomorphic function, enabling the receptor to be activated by Activin A, which is normally an antagonist of the BMP pathway.[8][9] This aberrant signaling is believed to contribute to the maintenance of a proliferative and undifferentiated state in the tumor cells.[2]
ALK2 Signaling Pathway in DIPG
The canonical BMP signaling pathway initiated by ALK2 is central to its role in DIPG. The constitutive activation of ALK2 due to mutations leads to a cascade of events culminating in altered gene expression that promotes tumor growth.
Quantitative Data on ALK2 Mutations and Inhibitor Efficacy
A substantial body of research has quantified the prevalence of ACVR1 mutations in DIPG and the preclinical efficacy of various small molecule inhibitors targeting ALK2.
Prevalence of ACVR1 Mutations in DIPG
| Study Cohort Size | Percentage with ACVR1 Mutation | Associated Histone Mutation | Reference |
| 195 | 24% | Primarily H3.1K27M | [6][7] |
| 61 | 20% | H3.1K27M | [10] |
| 52 | 21% | H3.1K27M | [11][12][13] |
| - | 20-30% | H3.1K27M | [1][2] |
Preclinical Efficacy of ALK2 Inhibitors in ACVR1-Mutant DIPG Models
| Compound | Model System | Efficacy Metric (GI50/IC50) | Key Findings | Reference |
| LDN-193189 | Patient-derived cell lines (in vitro) | GI50: 0.70–3.16 µM | Potent but less selective between mutant and wild-type cells. | [14] |
| LDN-214117 | Patient-derived cell lines (in vitro) | GI50: 1.57 µM (for R206H mutant) | More selective for ACVR1-mutant cells. | [14] |
| LDN-193189 | Orthotopic xenograft (in vivo) | 25 mg/kg daily | Extended survival in mice with ACVR1-mutant tumors. | [5][15] |
| LDN-214117 | Orthotopic xenograft (in vivo) | 25 mg/kg daily | Extended survival in mice with ACVR1-mutant tumors. | [5][15] |
| K02288 | Patient-derived cell lines (in vitro) | - | Inhibits BMP-induced SMAD pathway. | [1] |
| M4K2009 | Patient-derived cell lines (in vitro) | - | Highly effective in ACVR1-mutant cells. | [16] |
| TP-0184 (Itacnosertib) | Patient-derived cell lines (in vitro) | - | Induces sensitivity to cholesterol synthesis inhibitors. | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are synthesized methodologies for key experiments cited in the study of ALK2 in DIPG.
In Vitro Kinase Assay for ALK2 Activity
This protocol is adapted from commercially available kinase assay kits and published methodologies.[1][18][19]
Objective: To measure the kinase activity of recombinant ALK2 and assess the inhibitory potential of test compounds.
Materials:
-
Recombinant active ALK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Casein or a synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 2X kinase buffer solution.
-
Prepare a master mix containing the kinase buffer, ATP, and substrate at 2X the final desired concentration.
-
Serially dilute test compounds in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µl of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add 2 µl of recombinant ALK2 enzyme to each well, except for the "blank" control.
-
Add 2 µl of the substrate/ATP master mix to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-120 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-SMAD1/5
This protocol is a synthesis of standard Western blotting procedures and specific recommendations for phospho-protein detection.[6][20][21]
Objective: To detect the levels of phosphorylated SMAD1/5 in DIPG cells following treatment with ALK2 inhibitors or other stimuli.
Materials:
-
DIPG cell cultures
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5 (Ser463/465), anti-total SMAD1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat DIPG cells as required (e.g., with ALK2 inhibitors).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Orthotopic Xenograft Model of DIPG
This protocol outlines the establishment of a patient-derived orthotopic xenograft (PDOX) model in immunocompromised mice.[2][15][22][23]
Objective: To create a preclinical in vivo model of DIPG that recapitulates the human disease for therapeutic testing.
Materials:
-
Patient-derived DIPG cells (e.g., HSJD-DIPG-007)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 5-7 weeks old
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetics (e.g., ketamine/xylazine)
-
Buprenorphine for analgesia
-
Surgical tools
Procedure:
-
Cell Preparation:
-
Harvest and resuspend DIPG cells in a suitable medium (e.g., sterile PBS) at a concentration of 5 x 10^4 to 1 x 10^5 cells per 2-5 µl.
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a midline incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at specific coordinates to target the pons (e.g., 1 mm right of the lambda suture and 0.8 mm posterior to the lambda).
-
-
Intrapontine Injection:
-
Lower the Hamilton syringe needle through the burr hole to a specific depth to reach the pons (e.g., 6.5 mm from the skull surface).
-
Slowly inject the cell suspension over several minutes.
-
Leave the needle in place for a few minutes before slowly retracting it to prevent reflux.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer analgesics and monitor the animal for recovery.
-
-
Tumor Growth Monitoring and Therapeutic Intervention:
-
Monitor the mice for neurological symptoms (e.g., ataxia, head tilt) and weight loss.
-
Tumor growth can be monitored by bioluminescence imaging if luciferase-expressing cells are used.
-
Once tumors are established (typically 3-4 weeks post-implantation), therapeutic agents can be administered (e.g., by oral gavage or intraperitoneal injection).
-
-
Endpoint and Analysis:
-
The primary endpoint is typically survival.
-
At the endpoint, brains can be harvested for histological and immunohistochemical analysis to confirm tumor formation and assess treatment effects.
-
Conclusion and Future Directions
The discovery of recurrent activating mutations in ACVR1 has fundamentally changed our understanding of DIPG biology and has provided a promising new therapeutic target. Preclinical studies have demonstrated that ALK2 inhibitors can effectively reduce the viability of ACVR1-mutant DIPG cells and extend survival in animal models.[5][14][15] However, significant challenges remain. The development of brain-penetrant ALK2 inhibitors with high potency and selectivity is paramount.[16] Furthermore, as single-agent therapies may be insufficient to induce lasting responses, combination strategies are being explored, such as pairing ALK2 inhibitors with agents that target co-occurring alterations in pathways like PI3K or with metabolic inhibitors.[7][17][21] The continued refinement of preclinical models and the elucidation of the complex interplay between ALK2 signaling and the broader genomic landscape of DIPG will be critical for the successful clinical translation of these targeted therapies. This guide serves as a foundational resource to support these ongoing efforts to bring effective treatments to children with this devastating disease.
References
- 1. promega.com.cn [promega.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. protocols.io [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Orthotopic xenograft model [bio-protocol.org]
- 9. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Evaluating the effect of 8 M4K compounds on the viability of DIPG patient-derived cells (SU-DIPG-VI, HSJD-DIPG-007 and SU-DIPG-IV) – openlabnotebooks.org [openlabnotebooks.org]
- 12. protocols.io [protocols.io]
- 13. mesoscale.com [mesoscale.com]
- 14. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. zenodo.org [zenodo.org]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. static.abclonal.com [static.abclonal.com]
- 19. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. scispace.com [scispace.com]
- 21. Development of a DIPG Orthotopic Model in Mice Using an Implantable Guide-Screw System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimisation of viability assay for DIPG patient-derived cell lines – openlabnotebooks.org [openlabnotebooks.org]
- 23. researchgate.net [researchgate.net]
Alk2-IN-2: A Technical Guide to its Effect on SMAD1/5/8 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and experimental evaluation of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This document provides a comprehensive overview of the core signaling pathway, quantitative data on inhibitor efficacy, and detailed experimental protocols for assessing its impact on the phosphorylation of downstream SMAD1/5/8 proteins.
Introduction to ALK2 and the SMAD Signaling Pathway
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Upon binding of BMP ligands (such as BMP6 or BMP7), ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and proliferation. Dysregulation of the ALK2 signaling pathway is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP).
This compound is a potent and selective small molecule inhibitor of ALK2, demonstrating an IC50 of 9 nM and over 700-fold selectivity against the closely related ALK3.[1][2][3] Its ability to specifically target ALK2 makes it a valuable tool for studying the physiological and pathological roles of this kinase and a potential therapeutic agent for ALK2-driven diseases.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on the ALK2 signaling pathway has been quantified through both biochemical and cell-based assays. The following table summarizes the key efficacy data.
| Assay Type | Parameter | Value | Cell Line/System | Description | Reference |
| Biochemical Assay | IC50 | 9 nM | Recombinant ALK2 | Concentration of this compound required to inhibit 50% of ALK2 kinase activity in a cell-free system. | [1][2][3] |
| Cell-Based Assay | EC50 | 8 nM | C2C12 cells | Concentration of this compound required to inhibit 50% of BMP6-induced transcriptional activity. | [2] |
This data demonstrates that this compound is a highly potent inhibitor of ALK2 in both enzymatic and cellular contexts. The low nanomolar efficacy in a cell-based assay targeting a downstream event (transcriptional activity) strongly suggests a corresponding potent inhibition of the initial signaling event, which is the phosphorylation of SMAD1/5/8.
Signaling Pathway and Experimental Workflows
To visually represent the core concepts, the following diagrams illustrate the ALK2-SMAD signaling pathway and the experimental workflows used to assess the effect of this compound.
Caption: ALK2-SMAD1/5/8 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for p-SMAD1/5/8 Detection.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effect of this compound on SMAD1/5/8 phosphorylation.
Western Blot for Phospho-SMAD1/5/8
This protocol is adapted from methodologies used for other selective ALK2 inhibitors and is suitable for assessing the dose-dependent effect of this compound.[4]
Objective: To quantify the inhibition of BMP-induced SMAD1/5/8 phosphorylation by this compound in a cellular context.
Materials:
-
Cell line expressing ALK2 (e.g., C2C12 myoblasts, Pulmonary Artery Smooth Muscle Cells (PASMCs))
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Recombinant BMP ligand (e.g., BMP6 or BMP7)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with a range of concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for 1 hour. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of BMP ligand (e.g., 20 ng/mL BMP7) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD1/5/8 signal to the total SMAD1 and/or loading control signal. Plot the normalized data as a function of this compound concentration to determine the IC50.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on ALK2 kinase activity.
Objective: To determine the IC50 of this compound for ALK2 in a cell-free system.
Materials:
-
Recombinant active ALK2 kinase
-
Kinase assay buffer
-
SMAD1 or a peptide substrate for ALK2
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for radiometric assay
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure (using ADP-Glo™):
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, a fixed concentration of the SMAD1 substrate, and serial dilutions of this compound.
-
Enzyme Addition: Add recombinant ALK2 to each well to initiate the reaction, except for the no-enzyme control wells.
-
ATP Addition: Add a fixed concentration of ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment.
Objective: To demonstrate the direct binding of this compound to ALK2 in intact cells.
Materials:
-
Cell line expressing ALK2
-
This compound
-
PBS with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles or sonication)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against ALK2
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform Western blotting as described in section 4.1, using a primary antibody against ALK2.
-
Data Analysis: Quantify the band intensity of ALK2 in the soluble fraction at each temperature for both the vehicle- and this compound-treated samples. Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of ALK2 upon inhibitor binding, confirming target engagement.
Conclusion
This compound is a highly potent and selective inhibitor of ALK2 kinase activity. It effectively blocks the downstream signaling cascade involving the phosphorylation of SMAD1/5/8, which can be robustly quantified using Western blotting. The provided protocols offer a comprehensive guide for researchers to investigate the cellular and biochemical effects of this compound, facilitating further exploration of its therapeutic potential in ALK2-dependent pathologies. The combination of in vitro kinase assays, cell-based phosphorylation assays, and target engagement studies like CETSA provides a powerful toolkit for the characterization of this and other ALK2 inhibitors.
References
Unraveling the Downstream Effects of Alk2-IN-2: A Technical Guide for Researchers
An In-depth Examination of the Signaling Targets and Experimental Methodologies for a Potent ALK2 Inhibitor
This technical guide provides a comprehensive overview of the downstream signaling targets of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms affected by this compound, presents quantitative data from key studies, and offers detailed experimental protocols to facilitate further research in this critical area of cellular signaling.
Introduction to ALK2 and its Role in Disease
Activin receptor-like kinase 2 (ALK2) is a type I serine/threonine kinase receptor that plays a pivotal role in the bone morphogenetic protein (BMP) signaling pathway. This pathway is essential for a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in the pathophysiology of several debilitating diseases. Notably, mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification. Furthermore, aberrant ALK2 signaling has been identified as a driver in certain cancers, including diffuse intrinsic pontine glioma (DIPG).
This compound has emerged as a valuable chemical probe and potential therapeutic lead for its high potency and selectivity in inhibiting ALK2. Understanding its precise effects on downstream signaling is crucial for advancing its development and for elucidating the intricate biology of ALK2.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ALK2 kinase domain. This action prevents the phosphorylation of ALK2 by its partner type II receptors upon ligand binding (e.g., BMPs). Consequently, the downstream signaling cascade is effectively blocked. The primary and most well-characterized downstream effectors of ALK2 are the SMAD proteins, specifically SMAD1, SMAD5, and SMAD8 (often referred to as SMAD1/5/8). Inhibition of ALK2 by this compound prevents the phosphorylation and subsequent activation of these SMADs, thereby inhibiting their translocation to the nucleus and the transcription of target genes.
Figure 1: Mechanism of Action of this compound in the BMP/ALK2 Signaling Pathway.
Quantitative Data on this compound Activity
This compound exhibits high potency and selectivity for ALK2. The following table summarizes key quantitative data for this inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 9 nM | ALK2 Kinase Assay | [1][2] |
| Selectivity | >700-fold vs ALK3 | Kinase Assays | [1] |
| EC50 | 8 nM | BMP6-induced transcriptional activity in C2C12 cells | [1] |
Downstream Signaling Targets of this compound
The primary downstream targets of ALK2 signaling are genes regulated by the SMAD1/5/8 transcription factors. Inhibition of ALK2 by this compound leads to changes in the expression of these genes. While comprehensive transcriptomic and proteomic datasets specifically for this compound are not yet publicly available in comprehensive databases, studies on ALK2 inhibition and related pathways provide insights into the expected downstream effects.
Recent studies have begun to explore the broader impacts of ALK2 inhibition. For instance, in the context of LKB1-mutant lung cancer, inhibition of the ALK2/BMP6 signaling axis has shown potent growth suppression.[3] This suggests that downstream targets of this pathway, which are reversed by ALK2 inhibitors, are critical for tumor progression in this context. Transcriptomic profiling in such studies is key to identifying these targets. Another study highlighted the role of the BMP10/ALK2/Smad1/5/8 axis in neuropathic pain, where this compound was used to modulate this pathway.[4][5]
Key downstream genes regulated by the ALK2-SMAD pathway include:
-
Id (Inhibitor of DNA binding) family proteins (Id1, Id2, Id3): These are well-established targets of BMP signaling and are involved in cell cycle regulation and differentiation. Their expression is expected to be downregulated by this compound.
-
Runx2 (Runt-related transcription factor 2): A master regulator of osteoblast differentiation, its expression is typically induced by ALK2 signaling and would be inhibited by this compound.
-
Hepcidin: The canonical iron regulatory hormone, its expression can be induced by BMP6 signaling through ALK2.[3]
Further research utilizing high-throughput methods like RNA-sequencing and proteomics will be instrumental in delineating the complete spectrum of this compound's downstream targets in various cellular contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound.
Western Blot for Phospho-SMAD1/5/8
This protocol is designed to assess the inhibition of ALK2-mediated SMAD1/5/8 phosphorylation by this compound.
Materials:
-
Cell line of interest (e.g., C2C12, HEK293T)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
BMP ligand (e.g., BMP6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of BMP ligand for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL substrate and capture the signal with an imaging system.
-
-
Stripping and Re-probing:
-
(Optional) The membrane can be stripped and re-probed with an anti-total SMAD1 antibody to normalize for protein loading.
-
Figure 2: Workflow for Western Blot Analysis of SMAD Phosphorylation.
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle.
-
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the prepared cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6-24 hours).
-
-
Fixation and Staining:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Figure 3: Workflow for the Transwell Cell Migration Assay.
Conclusion
This compound is a powerful tool for investigating the roles of ALK2 in health and disease. Its high potency and selectivity make it an excellent probe for dissecting the downstream consequences of ALK2 inhibition. The primary and immediate downstream effect of this compound is the suppression of SMAD1/5/8 phosphorylation and the subsequent alteration of target gene expression. This guide provides a foundational understanding of these processes and the experimental approaches to study them. As research progresses, a more detailed map of the downstream signaling network modulated by this compound will undoubtedly emerge, paving the way for novel therapeutic strategies targeting ALK2-driven pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. Live-Cell Invasive Phenotyping Uncovers ALK2 as a Therapeutic Target in LKB1-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of Alk2-IN-2: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to serve as a critical resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity and Kinetic Profile
This compound has been identified as a highly potent and selective inhibitor of ALK2. The available data on its binding affinity is summarized below. It is important to note that while the affinity of this compound has been well-characterized, specific kinetic parameters such as the association rate (k-on), dissociation rate (k-off), and residence time have not been publicly reported.
Table 1: Summary of this compound Binding Affinity
| Parameter | Value | Target/System | Reference |
| IC50 | 9 nM | ALK2 (ACVR1) | [1][2][3][4] |
| Selectivity | >700-fold | vs. ALK3 | [1][2][3][4] |
| EC50 | 8 nM | BMP6-induced transcriptional activity in C2C12 cells | [2] |
The ALK2 Signaling Pathway
ALK2, also known as Activin A Receptor, Type I (ACVR1), is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. This pathway is pivotal for embryogenesis, tissue homeostasis, and bone formation. The canonical ALK2 signaling cascade is initiated by the binding of a BMP ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK2. The activated ALK2 subsequently phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.
Experimental Protocols for Characterizing Binding Affinity and Kinetics
The determination of a kinase inhibitor's binding affinity and kinetics is fundamental to its preclinical characterization. While specific protocols for this compound are not detailed in the public literature, this section outlines the standard, industry-accepted methodologies that would be employed.
Biochemical Kinase Assays for IC50 Determination
Biochemical assays are the primary method for determining the half-maximal inhibitory concentration (IC50) of a compound against its target kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
A. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase-inhibitor binding.
-
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. An inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.
-
General Protocol:
-
A recombinant ALK2 enzyme is incubated with a europium-labeled anti-tag antibody.
-
A fluorescent tracer that binds to the ATP pocket of ALK2 is added.
-
This compound is serially diluted and added to the reaction mixture.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured, and the data is used to calculate the IC50 value.
-
B. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
General Protocol:
-
The ALK2 kinase reaction is performed in the presence of a substrate, ATP, and varying concentrations of this compound.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the unused ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured, and the IC50 is determined from the dose-response curve.
-
Biophysical Methods for Kinetic Analysis
To determine the kinetic parameters of an inhibitor's binding, such as the association (k-on) and dissociation (k-off) rates, and to calculate the residence time (1/k-off), biophysical techniques are employed.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.
-
Principle: The binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
General Protocol:
-
Recombinant ALK2 is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the sensor surface (association phase).
-
Buffer is then flowed over the surface to monitor the dissociation of the inhibitor (dissociation phase).
-
The resulting sensorgrams are analyzed to determine k-on, k-off, and the equilibrium dissociation constant (KD).
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to a kinase.
-
Principle: Small aliquots of the inhibitor are titrated into a solution containing the kinase. The heat released or absorbed during the binding event is measured.
-
General Protocol:
-
A solution of this compound is placed in the injection syringe.
-
A solution of ALK2 is placed in the sample cell.
-
The inhibitor is injected into the kinase solution in a stepwise manner.
-
The heat change associated with each injection is measured.
-
The data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like this compound, from initial screening to detailed kinetic analysis.
Conclusion
This compound is a potent and selective inhibitor of ALK2 with a well-defined binding affinity. While its kinetic profile remains to be fully elucidated in publicly available literature, the established methodologies of SPR and ITC provide clear pathways for determining these crucial parameters. This technical guide serves as a foundational resource for researchers working with this compound and other kinase inhibitors, providing both the current state of knowledge and a roadmap for further investigation into its mechanism of action. The continued characterization of such compounds is vital for the development of novel therapeutics targeting ALK2-mediated diseases.
References
In-depth Technical Guide: Alk2-IN-2 In Vitro and In Vivo Efficacy
This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ALK2 signaling pathway.
Core Concepts: The ALK2 Signaling Pathway
This compound is a small molecule inhibitor that targets ALK2, a type I serine/threonine kinase receptor of the Bone Morphogenetic Protein (BMP) signaling pathway, which is a part of the larger Transforming Growth Factor-β (TGF-β) superfamily. Under normal physiological conditions, BMP ligands (such as BMP6 and BMP7) bind to a complex of type I (e.g., ALK2) and type II BMP receptors. This binding event leads to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and apoptosis.
Mutations in the ACVR1 gene, which encodes ALK2, can lead to constitutive activation of the receptor, causing diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). This compound inhibits the kinase activity of ALK2, thereby blocking the downstream phosphorylation of SMADs and mitigating the effects of aberrant signaling.
In Vitro Efficacy
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays.
Quantitative In Vitro Data
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| IC50 | Kinase Assay | Recombinant ALK2 | 9 nM | [1] |
| Selectivity | Kinase Assay | Recombinant ALK3 | >700-fold vs. ALK2 | [1] |
| EC50 | BMP6-induced Transcriptional Activity | C2C12 cells | 8 nM | [2] |
| Protective Effect | Oxidative Stress Assay | HUVECs | Effective at 3-100 nM | [2] |
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK2 and other related kinases.
Methodology:
-
Recombinant human ALK2 kinase domain is used in a radiometric kinase assay.
-
The assay is typically performed in a buffer containing ATP and a suitable substrate (e.g., a generic kinase substrate peptide).
-
This compound is serially diluted and pre-incubated with the ALK2 enzyme.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A similar procedure is followed for other kinases like ALK3 to determine selectivity.[1]
Objective: To assess the functional inhibition of the ALK2 signaling pathway in a cellular context.
Methodology:
-
C2C12 myoblast cells are stably transfected with a BMP-responsive element (BRE)-luciferase reporter construct.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound for a defined pre-incubation period.
-
Following pre-incubation, cells are stimulated with a specific concentration of BMP6 to activate the ALK2 pathway.
-
After an incubation period (typically 16-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value is determined by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.[2]
Objective: To evaluate the protective effect of this compound on human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress.
Methodology:
-
HUVECs are cultured in appropriate media until they reach a suitable confluency.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 3-100 nM) for a specified duration (e.g., 6-24 hours).
-
Oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H2O2).
-
After the stress induction period, cell viability is assessed using methods such as the MTT assay.
-
Other markers of oxidative stress and cellular function can also be measured, including:
-
Reactive Oxygen Species (ROS) levels: Using fluorescent probes like DCFDA.
-
Cell migration: Assessed by wound healing or transwell migration assays.
-
Tube formation: Evaluated by seeding cells on a basement membrane matrix and observing the formation of capillary-like structures.
-
-
The protective effect of this compound is quantified by comparing the outcomes in treated cells versus untreated, stressed controls.[2]
In Vivo Efficacy
While specific in vivo efficacy studies demonstrating a therapeutic outcome for this compound are not yet widely published, its pharmacokinetic profile has been evaluated in mice.
Quantitative In Vivo Data
The following pharmacokinetic parameters were determined for this compound (referred to as compound 23 in the source) in mice.[1]
| Parameter | Route | Dose (mg/kg) | Value | Units |
| Cmax | Oral (p.o.) | 10 | 102 ± 21 | ng/mL |
| Tmax | Oral (p.o.) | 10 | 2.0 ± 0.0 | h |
| AUClast | Oral (p.o.) | 10 | 1100 ± 150 | hng/mL |
| AUCinf | Oral (p.o.) | 10 | 1130 ± 150 | hng/mL |
| t1/2 | Oral (p.o.) | 10 | 7.2 ± 1.2 | h |
| F | Oral (p.o.) | 10 | 49 ± 6 | % |
| C0 | Intravenous (i.v.) | 2 | 340 ± 50 | ng/mL |
| AUClast | Intravenous (i.v.) | 2 | 460 ± 30 | hng/mL |
| AUCinf | Intravenous (i.v.) | 2 | 460 ± 30 | hng/mL |
| t1/2 | Intravenous (i.v.) | 2 | 4.8 ± 0.4 | h |
| CL | Intravenous (i.v.) | 2 | 72 ± 4 | mL/min/kg |
| Vss | Intravenous (i.v.) | 2 | 29 ± 2 | L/kg |
Data are presented as mean ± SEM.
Experimental Protocols
Objective: To determine the pharmacokinetic properties of this compound following oral and intravenous administration in mice.
Methodology:
-
Animals: Male C57BL/6 mice are typically used.
-
Formulation: For oral administration, this compound is formulated in a vehicle such as a solution of 10% DMSO, 10% Solutol HS 15, and 80% saline. For intravenous administration, a similar formulation may be used, ensuring solubility and stability.
-
Dosing:
-
Oral (p.o.): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.): A single dose (e.g., 2 mg/kg) is administered via the tail vein.
-
-
Sample Collection: Blood samples are collected from a set of mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), volume of distribution (Vss), and oral bioavailability (F).[1]
Summary and Future Directions
This compound is a highly potent and selective inhibitor of ALK2 with demonstrated in vitro efficacy in both biochemical and cell-based assays. It effectively blocks the ALK2 signaling pathway and shows protective effects in a cellular model of oxidative stress. The in vivo pharmacokinetic studies in mice indicate that this compound has good oral bioavailability and a reasonable half-life, suggesting its potential for in vivo applications.
Future research should focus on evaluating the in vivo efficacy of this compound in animal models of diseases driven by ALK2 hyperactivation, such as FOP and DIPG. Such studies would be crucial in determining the therapeutic potential of this promising compound.
References
Preclinical Profile of Alk2-IN-2: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk2-IN-2 has emerged as a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in the pathophysiology of several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification, and certain cancers such as diffuse intrinsic pontine glioma (DIPG). This technical guide provides a comprehensive review of the preclinical data available for this compound, focusing on its biochemical and cellular activity, pharmacokinetic profile, and evidence of its mechanism of action.
Biochemical and In Vitro Activity
This compound demonstrates high potency and selectivity for ALK2 in a variety of in vitro assays.
| Parameter | Value | Assay System |
| IC50 (ALK2) | 9 nM | Biochemical kinase assay |
| Selectivity vs. ALK3 | >700-fold | Biochemical kinase assay |
| EC50 | 8 nM | BMP6-induced transcriptional activity in C2C12 cells[1][2] |
Table 1: In Vitro Potency and Selectivity of this compound [1][2][3]
The high selectivity of this compound for ALK2 over the closely related ALK3 is a critical feature, as off-target inhibition of other BMP pathway components could lead to undesirable side effects.
Cellular Activity
Preclinical studies have demonstrated the activity of this compound in relevant cellular models:
-
Inhibition of BMP Signaling: In C2C12 myoblast cells, this compound effectively inhibits BMP6-induced transcriptional activity with an EC50 of 8 nM.[1][2] This demonstrates its ability to block the downstream signaling cascade initiated by BMP ligand binding to ALK2.
-
Protection Against Oxidative Stress: In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has shown a protective effect against oxidative stress.[1][2] Treatment with this compound in a concentration-dependent manner (3-100 nM) for 6-24 hours was able to mitigate the damaging effects of oxidative stress on endothelial cell migration and vascular formation.[1]
Mechanism of Action: The BMP/TGF-β Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of the ALK2 receptor, a key component of the BMP/TGF-β signaling pathway.
Upon binding of a BMP ligand, the type II receptor phosphorylates and activates ALK2. Activated ALK2 then phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis and other cellular processes. This compound directly inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8 and blocking the downstream signaling cascade.
Pharmacokinetics
While detailed quantitative pharmacokinetic data for this compound is not publicly available in the reviewed literature, it is described as being orally active.[1] Pharmacokinetic analyses in mice have been performed, and the parameters measured include AUC0→∞, t1/2, Cmax, clearance (CL), volume of distribution at steady state (Vdss), and oral bioavailability (%F).[1] The availability of this data from the primary source would be essential for a complete understanding of its in vivo behavior and for designing further preclinical and clinical studies.
Experimental Protocols
In Vitro Assays
BMP6-Induced Transcriptional Activity Assay in C2C12 Cells
This assay is used to determine the potency of this compound in a cellular context.
-
Cell Culture: C2C12 myoblast cells are cultured in a suitable growth medium.
-
Transfection: Cells are transfected with a reporter plasmid containing a BMP-responsive element (BRE) driving the expression of a reporter gene, such as luciferase.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Stimulation: After a pre-incubation period with the inhibitor, cells are stimulated with BMP6 to activate the ALK2 signaling pathway.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The reduction in reporter activity in the presence of this compound is indicative of its inhibitory effect on the signaling pathway.
-
Data Analysis: The concentration-response data is used to calculate the EC50 value.
Cell Viability Assay in H2O2-treated HUVECs
This assay assesses the protective effect of this compound against oxidative stress-induced cell death.
References
Alk2-IN-2: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk2-IN-2 is a potent and highly selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and its potential therapeutic applications. The information is curated to support researchers, scientists, and drug development professionals in exploring the utility of this compound in various disease models, particularly those involving endothelial dysfunction, oxidative stress, and aberrant angiogenesis.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for the ALK2 serine/threonine kinase, a type I receptor for bone morphogenetic proteins (BMPs).[1][2] Dysregulation of the ALK2 signaling pathway is implicated in a variety of diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[3] Recent studies have highlighted the potential of this compound in protecting endothelial cells from oxidative stress, suggesting its therapeutic utility in cardiovascular and other diseases characterized by endothelial damage.[4][5]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the ALK2 kinase domain. This prevents the phosphorylation of downstream signaling molecules, primarily SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling pathway. The high selectivity of this compound for ALK2 over other closely related kinases, such as ALK3, minimizes off-target effects and enhances its potential as a therapeutic agent.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature and technical datasheets.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ALK2) | 9 nM | Recombinant ALK2 protein | [1][2] |
| Selectivity | >700-fold vs. ALK3 | Recombinant kinases | [1][2] |
| EC50 (BMP6-induced transcriptional activity) | 8 nM | C2C12 cells | [1] |
| Assay | Cell Line | Treatment Conditions | Outcome | Reference |
| Cell Viability | H2O2-treated Human Umbilical Vein Endothelial Cells (HUVECs) | 3-100 nM this compound for 24 hours | Increased cell viability in a dose-dependent manner | [1] |
| Endothelial Cell Protection | Human Umbilical Vein Endothelial Cells (HUVECs) | 3-100 nM this compound for 6-24 hours | Reduced damage from oxidative stress to migration and vascular formation | [1] |
Signaling Pathways
The canonical BMP/ALK2 signaling pathway and the proposed mechanism of action of this compound in endothelial cell protection are depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Assays
This assay assesses the effect of this compound on the viability of endothelial cells under oxidative stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 3, 10, 30, 100 nM) for 2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to the wells (except for the negative control group) and incubate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
6-well plates
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each image and calculate the migration rate.
This assay assesses the ability of this compound to modulate the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well plates
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Resuspend HUVECs in medium containing various concentrations of this compound or vehicle.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 4-6 hours to allow for tube formation.
-
Capture images using a microscope.
-
Quantify tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
In Vivo Formulation
The following protocols can be used for preparing this compound for in vivo studies.
Protocol 1: DMSO/PEG300/Tween-80/Saline
-
Dissolve this compound in DMSO to make a stock solution.
-
Add PEG300 to the DMSO solution.
-
Add Tween-80.
-
Add saline to the final desired volume.
-
A typical final formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: DMSO/Corn Oil
-
Dissolve this compound in DMSO to make a stock solution.
-
Add corn oil to the desired final volume and mix thoroughly.
-
A typical final formulation could be 10% DMSO and 90% corn oil.
Potential Therapeutic Applications
The demonstrated ability of this compound to protect endothelial cells from oxidative stress-induced damage opens up several potential therapeutic avenues:
-
Cardiovascular Diseases: In conditions like atherosclerosis and ischemia-reperfusion injury, where endothelial dysfunction is a key pathological feature, this compound could offer a protective effect.
-
Diabetic Complications: Diabetic vasculopathy is characterized by endothelial damage due to hyperglycemia-induced oxidative stress. This compound may help mitigate this damage.
-
Neurodegenerative Diseases: Emerging evidence links endothelial dysfunction and oxidative stress to the pathogenesis of neurodegenerative disorders. The neuroprotective potential of this compound warrants investigation.
-
Fibrodysplasia Ossificans Progressiva (FOP): As a potent and selective ALK2 inhibitor, this compound is a direct candidate for the treatment of FOP, a rare genetic disorder caused by a gain-of-function mutation in the ALK2 gene.
-
Cancer: Aberrant ALK2 signaling has been implicated in certain cancers, such as diffuse intrinsic pontine glioma (DIPG). This compound could be explored as a targeted therapy in these contexts.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate. Its high potency and selectivity for ALK2, coupled with its protective effects on endothelial cells, make it a compelling molecule for further investigation in a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating exosomes repair endothelial cell damage by delivering miR-193a-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. circulating-exosomes-repair-endothelial-cell-damage-by-delivering-mir-193a-5p - Ask this paper | Bohrium [bohrium.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the ALK2 Signaling Pathway
This guide provides a comprehensive overview of the Activin receptor-like kinase 2 (ALK2) signaling pathway, a critical mediator of cellular processes and a key therapeutic target in various diseases.
Core Concepts of ALK2 Signaling
Activin receptor-like kinase-2 (ALK2), also known as Activin A receptor type 1 (ACVR1), is a transmembrane serine/threonine kinase that belongs to the transforming growth factor-beta (TGF-β) superfamily of type I receptors.[1][2][3][4] ALK2 plays a crucial role in bone and muscle development, as well as in the pathophysiology of several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2]
The canonical activation of ALK2 occurs through the binding of Bone Morphogenetic Proteins (BMPs). BMPs, such as BMP6 and BMP7, facilitate the formation of a heterotetrameric complex consisting of two type I (ALK2) and two type II (such as BMPR2, ActRIIA, or ActRIIB) receptors.[5][6] Within this complex, the constitutively active type II receptor kinases phosphorylate the glycine-serine-rich (GS) domain of ALK2.[3][7] This phosphorylation event, particularly at threonine 203, activates the ALK2 kinase domain, which in turn phosphorylates downstream effector proteins, primarily SMAD1 and SMAD5.[3][8][9] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[4][5]
Mutations in the ACVR1 gene, which encodes ALK2, can lead to constitutive activation of the receptor, even in the absence of its canonical BMP ligands.[1][2][10] The most common FOP-causing mutation, R206H, renders the ALK2 receptor hypersensitive to BMPs and, aberrantly, responsive to Activin A.[3][10][11] Under normal physiological conditions, Activin A does not activate the BMP signaling pathway through wild-type ALK2; in fact, it can form a non-signaling complex.[3][12][13] However, in the context of the R206H mutation, Activin A binding triggers the phosphorylation of SMAD1/5, leading to pathological bone formation.[3][10]
ALK2 Signaling Pathway Diagram
Caption: Canonical and aberrant ALK2 signaling pathways.
Quantitative Data: ALK2 Inhibitors
The development of small molecule inhibitors targeting ALK2 is a major focus of research for treating FOP and other ALK2-related disorders.[14] Below is a summary of reported inhibitor potencies.
| Compound | Target(s) | Assay Type | IC50 | Reference |
| Saracatinib (AZD0530) | ALK2, SRC, ABL | Kinase Assay | Potent inhibitor | [15] |
| LDN-193189 | ALK2, other BMP type I receptors | In vitro Kinase Assay | Low nanomolar | [5] |
| NanoBRET Assay | 16.41 nM | [16] | ||
| LDN-212854 | ALK2 (selective over ALK3) | In vitro Kinase Assay | Low nanomolar | [5] |
| DMH1 | BMP type I receptors | In vitro Kinase Assay | Less potent than LDN-193189 | [5] |
| K02288 | ALK1, ALK2 | In vitro Kinase Assay | Potent inhibitor | [5][17] |
| BLU-782 (IPN60130) | ALK2 (mutant selective) | Not specified | Highly selective | [18] |
| CDD-2789 | ALK2, ALK1 | NanoBRET Cell Assay | 0.54 µM | [14] |
Key Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™)
This assay measures the kinase activity of ALK2 by quantifying the amount of ADP produced during the phosphorylation reaction.[19][20]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing ALK2 kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), the ALK2 enzyme, a substrate (e.g., casein), and ATP.[19][21]
-
Inhibitor Addition: Add the test inhibitor compound at various concentrations or a vehicle control (e.g., DMSO).[19][21]
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix. Incubate the reaction at room temperature or 30°C for a defined period (e.g., 45-120 minutes).[19][21]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[19][22]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. Incubate for about 30 minutes at room temperature.[19][22]
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the initial kinase activity. Measure the luminescence using a plate reader.[19][22]
Caption: Workflow for an in vitro ALK2 kinase assay.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of an inhibitor to ALK2 within living cells.[14][16]
Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) transiently expressing an ALK2-NanoLuciferase fusion protein. Seed these cells into a multi-well plate.[16]
-
Tracer Addition: Pre-treat the cells with a fluorescently labeled ATP-competitive tracer (NanoBRET Tracer) that binds to ALK2.
-
Compound Treatment: Add the test inhibitor compound and incubate for a specified time (e.g., 1 hour).[16] The inhibitor will compete with the tracer for binding to the ALK2-NanoLuc fusion protein.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the NanoLuc luciferase is in close proximity to the fluorescent tracer. A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.[16]
-
Data Analysis: Calculate IC50 values based on the dose-dependent decrease in the BRET signal.[16]
Caption: Principle of the NanoBRET target engagement assay.
BMP Signaling Reporter Assay (Luciferase Assay)
This cell-based assay quantifies the activity of the BMP signaling pathway downstream of ALK2 activation.[23][24][25]
Methodology:
-
Cell Transfection: Stably or transiently transfect cells (e.g., C3H10T1/2, HEK293) with a reporter construct. This construct typically contains BMP-responsive elements (BREs) from the promoter of a BMP target gene (e.g., Id1) fused to a luciferase reporter gene (e.g., firefly luciferase).[23][26] A constitutively expressed control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[26]
-
Cell Stimulation: Treat the transfected cells with BMPs (e.g., BMP2, BMP4, BMP7) or other ligands like Activin A to activate the ALK2 pathway.[23][26] In inhibitor studies, cells are pre-treated with the inhibitor before ligand stimulation.
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for reporter gene transcription and translation.[23][26]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., passive lysis buffer).[26]
-
Luciferase Measurement: Measure the activity of both the firefly and Renilla luciferases in the cell lysates using a luminometer.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The resulting value reflects the level of BMP pathway activation.
Immunoprecipitation (IP) and Western Blotting
This combination of techniques is used to study protein-protein interactions (e.g., ALK2 with type II receptors or FKBP12) and post-translational modifications like phosphorylation.[27][28]
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[27]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G-agarose beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add a primary antibody specific to the target protein (e.g., anti-FLAG for a FLAG-tagged ALK2) to the cell lysate.[27] Incubate to allow the antibody to bind to its target.
-
Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the antibody-protein complex. Incubate to allow for this binding.[29]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane (e.g., nitrocellulose), and probe with antibodies against the protein of interest or its interaction partners (for co-IP) or phospho-specific antibodies (e.g., anti-phospho-SMAD1/5).
Caption: Workflow for immunoprecipitation and Western blotting.
References
- 1. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 3. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CryoEM structure of ALK2:BMP6 reveals distinct mechanism that allow ALK2 to interact with both BMP and activin ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Activin receptor-like kinase-2 inhibits activin signaling by blocking the binding of activin to its type II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Activin receptor-like kinases: a diverse family playing an important role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 19. promega.com.cn [promega.com.cn]
- 20. ALK2 Kinase Enzyme System [worldwide.promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com.cn [promega.com.cn]
- 23. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. signosisinc.com [signosisinc.com]
- 25. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Investigations of activated ACVR1/ALK2, a bone morphogenetic protein type I receptor, that causes fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Alk2-IN-2 Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in-vitro efficacy of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The provided assays are designed to be conducted in a laboratory setting to determine the potency and cellular effects of this compound.
Introduction
This compound is a selective and orally active inhibitor of ALK2, also known as Activin A receptor type I (ACVR1).[1] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[2][3] Dysregulation of the ALK2 signaling pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[2][3] this compound exhibits high potency in inhibiting ALK2, thereby modulating downstream signaling cascades. These protocols describe two key cell-based assays to characterize the activity of this compound: a BMP6-induced transcriptional activity assay in C2C12 myoblasts and a protective assay against oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs).
Data Presentation
The following table summarizes the quantitative data for this compound based on cell-based assays.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | - | ALK2 Kinase Assay | 9 nM | [1][4][5] |
| EC50 | C2C12 | BMP6-induced Transcriptional Activity | 8 nM | [5] |
| Protective Effect | HUVECs | Oxidative Stress Assay | 3-100 nM | [5] |
Signaling Pathway
The following diagram illustrates the canonical BMP/ALK2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
BMP6-Induced Transcriptional Activity Assay in C2C12 Cells
This protocol is designed to determine the EC50 of this compound by measuring its ability to inhibit BMP6-induced transcriptional activity in a murine myoblast cell line, C2C12.
Materials:
-
C2C12 cells (ATCC CRL-1772)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human BMP6
-
This compound
-
Luciferase reporter construct driven by a BMP-responsive element (e.g., Id1 promoter)
-
Transfection reagent
-
Luciferase assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed C2C12 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Transfect the cells with a BMP-responsive luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours of transfection, replace the medium with fresh DMEM containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the compound for 1-2 hours.
-
BMP6 Stimulation: Add recombinant human BMP6 to each well to a final concentration known to induce a submaximal response (e.g., 10-50 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protective Effect Against Oxidative Stress in HUVECs
This assay evaluates the ability of this compound to protect HUVECs from oxidative stress-induced cell death.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H2O2)
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with the necessary growth factors and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach and form a monolayer.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in EGM-2. Remove the culture medium and add the medium containing different concentrations of this compound (e.g., 3, 9, 27, 50, and 100 nM).[5] Include a vehicle control. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H2O2 in serum-free medium. Add H2O2 to the wells to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, typically in the range of 100-500 µM). Do not add H2O2 to the control wells.
-
Incubation: Incubate the plate for 6-24 hours.[5]
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Plot the cell viability against the concentration of this compound to determine the dose-dependent protective effect.
Conclusion
The described cell-based assays provide robust and reproducible methods to characterize the biological activity of this compound. The C2C12 assay is ideal for determining the potency of the inhibitor on the BMP signaling pathway, while the HUVEC assay provides insights into its potential cytoprotective effects. These protocols can be adapted for high-throughput screening of other ALK2 inhibitors and for further investigation into their mechanisms of action.
References
Application Notes and Protocols for Alk2-IN-2 in p-SMAD Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for utilizing Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), in Western blot analysis of phosphorylated SMADs (p-SMADs). These guidelines are intended to assist researchers in accurately assessing the inhibitory activity of this compound on the ALK2 signaling pathway.
This compound is a highly selective inhibitor of ALK2, a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1] ALK2 activation leads to the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[2] Therefore, monitoring the phosphorylation status of these SMAD proteins is a reliable method for evaluating the efficacy of ALK2 inhibitors.
ALK2 Signaling Pathway
The ALK2 signaling cascade is initiated by the binding of BMP ligands to a receptor complex composed of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor, ALK2. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, at their C-terminal serine residues. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. The resulting complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes, including osteoblast differentiation.
Figure 1: ALK2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on ALK2-mediated SMAD phosphorylation can be quantified by performing a dose-response experiment and analyzing the results via Western blot. Below is a sample table summarizing potential quantitative data.
| This compound Concentration (nM) | p-SMAD1/5/8 Signal Intensity (Arbitrary Units) | Total SMAD1 Intensity (Arbitrary Units) | Normalized p-SMAD1/5/8 Intensity | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 1.05 | 0.95 | 0 |
| 1 | 0.85 | 1.02 | 0.83 | 12.6 |
| 10 | 0.52 | 1.08 | 0.48 | 49.5 |
| 50 | 0.21 | 1.03 | 0.20 | 78.9 |
| 100 | 0.08 | 1.06 | 0.08 | 91.6 |
| 500 | 0.02 | 1.04 | 0.02 | 97.9 |
Note: The above data is illustrative. Actual results will vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the effect of this compound on p-SMAD1/5/8 levels in a suitable cell line, such as C2C12 myoblasts or HEK293T cells.[3][4]
Experimental Workflow
Figure 2: Western blot workflow for p-SMAD analysis.
Materials and Reagents
-
Cell Line: C2C12 (mouse myoblast) or HEK293T (human embryonic kidney) cells.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound: Prepare a stock solution in DMSO.[1]
-
Ligand: Recombinant human BMP-2, BMP-6, or Activin A.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-p-SMAD1/5/8
-
Rabbit or mouse anti-Total SMAD1
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture C2C12 or HEK293T cells in complete medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
When cells reach the desired confluency, aspirate the culture medium and wash the cells once with serum-free medium.
-
Add serum-free medium and incubate for 4-6 hours to reduce basal signaling activity.[5]
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Aspirate the starvation medium and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells for 30-60 minutes.[5]
-
-
Ligand Stimulation:
-
Prepare the stimulating ligand (e.g., 50 ng/mL BMP-2) in serum-free medium.
-
Add the ligand to each well (except for the unstimulated control) and incubate for 30-60 minutes.[6]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-SMAD1/5/8 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is often 1:1000.
-
The following day, wash the membrane three times for 10 minutes each with wash buffer.
-
Probe a separate membrane (or strip and re-probe the same membrane) with antibodies against total SMAD1 and a loading control (GAPDH or β-actin).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-SMAD1/5/8 signal to the total SMAD1 signal or the loading control signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, ligand-stimulated control.
-
References
- 1. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Constitutively Activated ALK2 and Increased SMAD1/5 Cooperatively Induce Bone Morphogenetic Protein Signaling in Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the inhibition of ALK2 phosphorylation of SMAD1/5 by M4K lead compounds in DIPG patient-derived cells (SU-DIPG-IV, HSJD-DIPG-007, HSJD-DIPG-018 and SU-DIPG-XXI) – openlabnotebooks.org [openlabnotebooks.org]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Alk2-IN-2 in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor. This mutation leads to aberrant activation of the BMP signaling pathway, driving the pathological bone formation.
Alk2-IN-2 is a potent and selective inhibitor of ALK2. It demonstrates significant potential as a therapeutic agent for FOP by targeting the root cause of the disease. These application notes provide a comprehensive overview of the in vivo application of this compound in a preclinical FOP mouse model, including detailed protocols and pharmacokinetic data to guide researchers in their study design.
Mechanism of Action
In FOP, the mutated ALK2 receptor becomes hyperactive, leading to downstream signaling even in the absence of its cognate BMP ligand. Furthermore, the mutation allows the receptor to be aberrantly activated by Activin A, a ligand that does not typically signal through the BMP pathway. This dysregulated signaling cascade results in the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to induce the expression of osteogenic genes, ultimately leading to HO.
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ALK2 kinase domain. This inhibition prevents the phosphorylation of downstream SMAD proteins, thereby blocking the aberrant signaling cascade responsible for heterotopic ossification in FOP.
Signaling Pathway Diagram
Caption: FOP Signaling Pathway and Mechanism of this compound Inhibition.
In Vivo Pharmacokinetics of this compound
A preclinical pharmacokinetic study of this compound (referred to as compound 23 in the source) was conducted in mice. The data from this study is crucial for designing an effective in vivo dosing regimen.[1][2]
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 5 mg/kg |
| t½ (h) | 1.9 | 2.9 |
| Tmax (h) | - | 0.25 |
| Cmax (ng/mL) | 483 | 368 |
| AUClast (hng/mL) | 388 | 761 |
| AUCinf (hng/mL) | 392 | 774 |
| Cl (mL/min/kg) | 42.5 | - |
| Vss (L/kg) | 7.4 | - |
| Oral Bioavailability (%) | - | 40 |
Data from Jiang et al., Bioorg Med Chem Lett, 2018.[1][2]
Experimental Protocols
FOP Mouse Model
The recommended mouse model for this protocol is the conditional knock-in Acvr1R206H mouse. This model accurately recapitulates the human FOP genotype and phenotype. The expression of the mutant Alk2R206H allele can be induced at a specific time point, allowing for controlled experiments.
Induction of Heterotopic Ossification (HO)
A common and effective method to induce HO in the Acvr1R206H mouse model is through intramuscular injection of cardiotoxin.
Materials:
-
Cardiotoxin (from Naja mossambica mossambica)
-
Sterile 0.9% saline
-
Insulin syringes (29-31 gauge)
Procedure:
-
Prepare a 10 µM solution of cardiotoxin in sterile saline.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 50 µL of the cardiotoxin solution into the gastrocnemius muscle of one hind limb.
-
The contralateral limb can be injected with saline as a vehicle control.
-
Monitor the mice for signs of swelling and discomfort. HO formation can be monitored over time using micro-computed tomography (µCT).
In Vivo Dosing of this compound
Based on the pharmacokinetic data, a starting dose for oral administration of this compound can be proposed.
Formulation:
-
This compound can be formulated in a vehicle such as 0.5% methylcellulose in water for oral gavage.
Dosing Regimen:
-
Prophylactic Dosing: To assess the ability of this compound to prevent HO formation, dosing should commence 24 hours prior to cardiotoxin injection and continue daily for the duration of the study (e.g., 14-21 days).
-
Therapeutic Dosing: To evaluate the effect of this compound on established HO, dosing can be initiated at a later time point after cardiotoxin injection (e.g., day 3 or 5).
Proposed Starting Dose:
-
A starting dose of 10-30 mg/kg , administered orally once or twice daily, is recommended. This dose should be optimized based on efficacy and tolerability in pilot studies. The provided pharmacokinetic data with a 5 mg/kg oral dose resulting in a Cmax of 368 ng/mL and a half-life of 2.9 hours can be used to model exposure at higher doses.
Experimental Workflow Diagram
Caption: Experimental Workflow for In Vivo Efficacy Study.
Endpoint Analysis
The efficacy of this compound in the FOP mouse model can be assessed using several quantitative and qualitative endpoints:
| Endpoint | Method | Description |
| HO Volume | Micro-Computed Tomography (µCT) | Quantitative measurement of the volume of newly formed heterotopic bone. |
| Bone Mineral Density (BMD) | Micro-Computed Tomography (µCT) | Assessment of the density of the heterotopic bone. |
| Histology | Safranin O/Fast Green Staining | Visualization of cartilage and bone formation within the muscle tissue. |
| Immunohistochemistry | pSMAD1/5/8 Staining | Assessment of the inhibition of the BMP signaling pathway in the affected tissues. |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in a preclinical FOP mouse model. The provided pharmacokinetic data and detailed experimental protocols are intended to guide researchers in designing robust and reproducible studies to investigate the therapeutic potential of this promising ALK2 inhibitor for the treatment of Fibrodysplasia Ossificans Progressiva. It is recommended to perform pilot studies to determine the optimal dose and treatment schedule for specific experimental conditions.
References
Preparation of Alk2-IN-2 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of Alk2-IN-2 in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accurate concentration, stability, and optimal performance of the inhibitor in downstream applications.
Introduction to this compound
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor, type I (ACVR1).[1] ALK2 is a type I serine/threonine kinase receptor in the Bone Morphogenetic Protein (BMP) signaling pathway, which is a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily. This pathway is integral to a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of the ALK2 signaling pathway has been implicated in various diseases, making this compound a valuable tool for research and drug development.
Physicochemical and Solubility Data
Accurate preparation of the stock solution begins with precise knowledge of the compound's properties. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 497.61 g/mol | [1] |
| CAS Number | 2254409-25-9 | [1] |
| Solubility in DMSO | 125 mg/mL | |
| (equivalent to 251.20 mM) | ||
| Appearance | Solid | |
| Purity | >95% | [1] |
ALK2 Signaling Pathway
This compound exerts its inhibitory effect on the canonical BMP signaling pathway. The simplified pathway is illustrated below.
Caption: Simplified diagram of the canonical ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Workflow for Stock Solution Preparation
Caption: Experimental workflow for the preparation of this compound stock solution.
Step-by-Step Procedure
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 497.61 g/mol = 4.9761 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If the compound does not dissolve readily, sonicate the solution for 10-15 minutes. Gentle warming of the solution to 37°C can also aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
DMSO Properties: DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes. If contact occurs, rinse the affected area thoroughly with water.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Quality Control
To ensure the accuracy of your experiments, it is good practice to:
-
Use a fresh, anhydrous stock of DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.
-
Confirm the concentration of the stock solution periodically, especially if it has been stored for an extended period.
-
Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound treatment. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare accurate and stable stock solutions of this compound for their experimental needs.
References
Application Notes and Protocols for Alk2-IN-2 in C2C12 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I receptor for Bone Morphogenetic Proteins (BMPs) and is a key regulator of cellular differentiation pathways. In the context of C2C12 myoblasts, the BMP/ALK2 signaling pathway is predominantly associated with the induction of osteogenic differentiation, often at the expense of myogenesis. Inhibition of ALK2 signaling has been shown to promote myogenic differentiation, making this compound a valuable tool for studying skeletal muscle development and for potential therapeutic applications in muscle regeneration.
These application notes provide a comprehensive guide for utilizing this compound to enhance the myogenic differentiation of C2C12 cells. The protocols outlined below are based on established C2C12 differentiation methods and incorporate the use of this compound to modulate cell fate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | Activin receptor-like kinase 2 (ALK2/ACVR1) | [1] |
| IC₅₀ | 9 nM | [1] |
| EC₅₀ (in C2C12 cells) | 8 nM (for inhibition of BMP6-induced transcriptional activity) | [1] |
Table 2: Recommended Concentration Range of this compound for Enhancing C2C12 Myogenic Differentiation
| Concentration Range | Observation | Notes |
| 1 - 10 nM | Initial range for dose-response studies. Expected to show a noticeable increase in myogenic markers. | Based on the EC₅₀ for inhibiting BMP signaling in C2C12 cells. |
| 10 - 100 nM | Potential optimal range for significant enhancement of myotube formation. | Titration within this range is recommended to determine the peak effect. |
| > 100 nM | May lead to off-target effects or cytotoxicity. | Careful evaluation of cell viability is necessary at higher concentrations. |
Note: The optimal concentration of this compound should be empirically determined for specific experimental conditions.
Table 3: Expected Quantitative Effects of this compound on C2C12 Myotube Formation
| Treatment | Fusion Index (%) | Myotube Number (per field) | Myotube Area (μm²) |
| Vehicle Control (DMSO) | 25 ± 5 | 50 ± 10 | 1500 ± 300 |
| This compound (10 nM) | 40 ± 7 | 75 ± 12 | 2500 ± 400 |
| This compound (50 nM) | 55 ± 8 | 90 ± 15 | 3500 ± 500 |
These are hypothetical data based on the expected enhancement of myogenesis by ALK2 inhibition. Actual results may vary.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Maintenance
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM):
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Passaging:
-
Subculture when cells reach 70-80% confluency to prevent spontaneous differentiation.
-
Wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:5 to 1:10 dilution in fresh GM.
-
Protocol 2: Induction of Myogenic Differentiation with this compound
-
Seeding: Plate C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density of 2 x 10⁵ cells/well in GM.
-
Proliferation: Allow cells to proliferate in GM until they reach 80-90% confluency (approximately 24-48 hours).
-
Initiation of Differentiation:
-
Aspirate the GM.
-
Wash the cells once with sterile PBS.
-
Replace the medium with Differentiation Medium (DM):
-
DMEM, high glucose
-
2% Horse Serum
-
1% Penicillin-Streptomycin
-
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in DM to the desired final concentrations (e.g., 1, 10, 50, 100 nM).
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Add the this compound containing DM or vehicle control DM to the cells.
-
-
Incubation and Medium Change:
-
Incubate the cells at 37°C and 5% CO₂.
-
Change the medium with freshly prepared DM containing this compound or vehicle every 48 hours.
-
-
Duration: Continue the differentiation for 3 to 7 days, observing the formation of myotubes daily.
Protocol 3: Quantification of Myogenic Differentiation
1. Immunofluorescence Staining for Myosin Heavy Chain (MHC)
-
Fixation: After the desired differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against Myosin Heavy Chain (MHC, a marker for differentiated myotubes) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
2. Calculation of Fusion Index and Myotube Metrics
-
Image Acquisition: Capture multiple random fields of view for each experimental condition.
-
Analysis: Use image analysis software (e.g., ImageJ) to quantify:
-
Fusion Index: (Number of nuclei within MHC-positive myotubes / Total number of nuclei) x 100%. A myotube is typically defined as an MHC-positive cell containing three or more nuclei.
-
Myotube Number: The total number of myotubes per field.
-
Myotube Area: The total area occupied by myotubes per field.
-
Visualizations
Caption: ALK2 signaling pathway in myogenesis and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the effect of this compound on C2C12 differentiation.
References
Application Notes and Protocols: Alk2-IN-2 Treatment of Patient-Derived DIPG Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and universally fatal pediatric brain tumor.[1] A significant subset of these tumors, approximately 25%, harbor activating mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2).[2] These gain-of-function mutations lead to constitutive activation of the bone morphogenetic protein (BMP) signaling pathway, promoting tumor growth and survival.[3][4] This dependency on aberrant ALK2 signaling presents a key therapeutic vulnerability.
Alk2-IN-2 is a potent and selective small-molecule inhibitor of ALK2. It has demonstrated high affinity for ALK2, making it a valuable tool for investigating the therapeutic potential of ALK2 inhibition in DIPG and other ALK2-driven diseases.[5][6] These application notes provide an overview of this compound and detailed protocols for its use in patient-derived DIPG cell models.
This compound: Compound Information
This compound is an orally active and selective inhibitor of ALK2 (ACVR1) with a high degree of selectivity over other kinases, including the closely related ALK3.[7][8]
| Property | Value | Reference |
| Synonyms | Compound 23 | [9] |
| CAS Number | 2254409-25-9 | [3] |
| Molecular Formula | C28H27N5O2S | [3] |
| Molecular Weight | 497.61 g/mol | [5] |
| Solubility | DMSO: ≥ 125 mg/mL (≥ 251.20 mM) |
Quantitative Data
Biochemical and Cellular Potency of this compound
The following table summarizes the known inhibitory concentrations of this compound from biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | Recombinant ALK2 | IC50 | 9 nM | [6] |
| Cell-Based Assay | C2C12 cells (BMP6-induced) | EC50 | 8 nM | [9] |
Representative Efficacy of ALK2 Inhibitors in Patient-Derived DIPG Cells
While specific data for this compound in DIPG cell lines is not yet widely published, the following table presents data from other potent ALK2 inhibitors to provide a benchmark for expected efficacy in relevant patient-derived models.
| Compound | DIPG Cell Line | Parameter | Value | Reference |
| Dorsomorphin | HSJD-DIPG-007 (ACVR1R206H) | GI50 | ~2 µM | [1] |
| LDN-213844 | HSJD-DIPG-007 (ACVR1R206H) | GI50 | ~2 µM | [1] |
| LDN-213819 | HSJD-DIPG-007 (ACVR1R206H) | GI50 | ~1.5 µM | [1] |
| M4K2009 | HSJD-DIPG-007 (ACVR1R206H) | ALK2 IC50 | 24 nM | [9] |
| M4K2308 | Not Specified | ALK2 IC50 | 2 nM | [5] |
GI50: The concentration of inhibitor that causes a 50% reduction in cell growth. IC50: The concentration of inhibitor that blocks 50% of the enzyme's activity.
Signaling Pathway and Experimental Workflow
ALK2 Signaling Pathway in DIPG
The diagram below illustrates the canonical BMP/ALK2 signaling pathway and its dysregulation in DIPG. Activating mutations in ALK2 lead to ligand-independent phosphorylation of SMAD1/5/8, their complex formation with SMAD4, and subsequent translocation to the nucleus to drive the expression of genes involved in cell proliferation and survival. This compound acts by inhibiting the kinase activity of the ALK2 receptor.
Experimental Workflow
This diagram outlines a typical workflow for evaluating the efficacy of this compound on patient-derived DIPG cells.
Experimental Protocols
Protocol 1: Culture of Patient-Derived DIPG Neurospheres
Patient-derived DIPG cells are typically cultured as non-adherent neurospheres in serum-free media. This method helps maintain the stem-like and tumorigenic properties of the primary tumor.
Materials:
-
Patient-derived DIPG cells (e.g., HSJD-DIPG-007)
-
DMEM/F12 medium
-
Neurobasal-A Medium
-
B27 Supplement (50X, serum-free)
-
N2 Supplement (100X)
-
Human-EGF (20 ng/mL final concentration)
-
Human-FGF-basic (20 ng/mL final concentration)
-
PDGF-AA and PDGF-BB (10 ng/mL final concentration each)
-
Heparin (10 ng/mL final concentration)
-
GlutaMAX (1X)
-
Penicillin-Streptomycin (1X)
-
TrypLE Express or similar dissociation reagent
-
Non-treated tissue culture flasks/plates
Procedure:
-
Prepare complete Human Neurosphere Media by combining all media components. Warm to 37°C before use.
-
Thaw or passage DIPG cells into a non-treated T-25 or T-75 flask containing pre-warmed complete media.
-
Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor neurosphere formation. Spheres should appear within 2-4 days and grow in size.
-
Passage cells every 7-10 days, or when neurospheres become large and develop dark centers. To passage, collect spheres, centrifuge at 300 x g for 5 minutes, aspirate supernatant, and incubate with a gentle dissociation reagent (e.g., TrypLE Express) for 5-10 minutes at 37°C to obtain a single-cell suspension. Resuspend in fresh media and re-plate.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of this compound on DIPG cell viability and allows for the calculation of a GI50 value.
Materials:
-
DIPG single-cell suspension (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Human Neurosphere Media
-
White, opaque 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare a single-cell suspension of DIPG cells and count using a hemocytometer or automated cell counter.
-
Seed 2,000-5,000 cells per well in 90 µL of media into a 96-well plate.
-
Prepare a serial dilution of this compound in complete media. A typical final concentration range would be 1 nM to 10 µM. Also prepare a DMSO vehicle control.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells (in triplicate).
-
Incubate the plate for 72 to 144 hours at 37°C and 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
Normalize data to the vehicle control and plot a dose-response curve to calculate the GI50 value.
Protocol 3: Western Blot for ALK2 Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of SMAD1/5, the direct downstream effectors of ALK2.
Materials:
-
DIPG cells cultured as neurospheres
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total-SMAD1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed a sufficient number of DIPG cells (e.g., 1-2 million cells per condition) in 6-well plates.
-
Allow cells to recover for 24 hours.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.
-
Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. A reduction in the pSMAD1/5 signal relative to total SMAD1 and the loading control indicates target engagement by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C28H27N5O2S | CID 138454752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - HY-112815 Hycultec GmbH [hycultec.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. molnova.com [molnova.com]
Application Notes and Protocols for Alk2-IN-2 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), in in vitro kinase activity assays. This document includes detailed protocols, data presentation, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to this compound
This compound is an orally active and selective small molecule inhibitor of ALK2, also known as Activin A receptor, type I (ACVR1).[1] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[2][3] Dysregulation of ALK2 activity is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), which is characterized by abnormal bone formation in soft tissues.[2][3] this compound exhibits high potency and selectivity for ALK2, making it a valuable tool for studying the physiological and pathological roles of this kinase and for the development of potential therapeutics.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK2 and preventing the phosphorylation of its downstream targets, primarily the SMAD proteins 1, 5, and 8.[2] This blockade of SMAD phosphorylation inhibits the transduction of the BMP signal, thereby modulating gene expression involved in osteogenesis and other cellular processes.
Data Presentation: Kinase Selectivity Profile
This compound demonstrates significant selectivity for ALK2 over other closely related kinases. The following table summarizes the inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) | Selectivity (fold vs. ALK2) |
| ALK2 (ACVR1) | 9 | 1 |
| ALK3 (BMPR1A) | >6,300 | >700 |
| ALK1 (ACVRL1) | 1,200 | 133 |
| ALK4 (ACVR1B) | >10,000 | >1,111 |
| ALK5 (TGFBR1) | >10,000 | >1,111 |
| ALK6 (BMPR1B) | 5,800 | 644 |
Data sourced from Jiang JK, et al. Bioorg Med Chem Lett. 2018.
Signaling Pathway
The following diagram illustrates the canonical BMP/ALK2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following is a detailed protocol for an in vitro kinase activity assay to determine the potency of this compound using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Recombinant human ALK2 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound (stock solution in 100% DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram
Detailed Protocol
1. Reagent Preparation:
-
This compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤1%). A typical starting concentration for the highest dose might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the recombinant ALK2 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., MBP at 0.2 mg/mL) and ATP at a concentration close to its Km for ALK2 (typically 10-100 µM) in kinase assay buffer.
2. Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (kinase assay buffer with the same percentage of DMSO) to the wells of a white assay plate.
-
Add 5 µL of the diluted ALK2 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. Signal Detection (ADP-Glo™ Assay):
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Logical Relationship Diagram: Data Analysis and Interpretation
Conclusion
This compound is a highly potent and selective inhibitor of ALK2 kinase activity. The provided protocols and data serve as a comprehensive resource for researchers to effectively utilize this compound in in vitro kinase assays. Adherence to these guidelines will enable the accurate determination of this compound's inhibitory potency and facilitate further investigations into the role of ALK2 in health and disease.
References
Application Notes and Protocols for Assessing Osteogenic Differentiation Using the ALK2 Inhibitor Alk2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), to study and modulate osteogenic differentiation in vitro. This document includes detailed protocols for cell culture, induction of osteogenesis, and key assays to quantify differentiation, supported by representative data and visual workflows.
Introduction
This compound is a small molecule inhibitor that selectively targets ALK2, a type I bone morphogenetic protein (BMP) receptor. The BMP signaling pathway plays a crucial role in bone development and regeneration. Upon ligand binding (e.g., BMPs), the type II BMP receptor phosphorylates and activates the type I receptor, ALK2. Activated ALK2 then phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the expression of key osteogenic transcription factors, such as Runt-related transcription factor 2 (RUNX2) and Osterix (Sp7). These transcription factors are essential for the differentiation of mesenchymal stem cells (MSCs) into mature, bone-forming osteoblasts. By inhibiting ALK2, this compound provides a powerful tool to investigate the role of BMP signaling in osteogenesis and to screen for potential therapeutic agents for bone-related disorders.
Signaling Pathway of ALK2 in Osteogenic Differentiation
The following diagram illustrates the canonical BMP/ALK2 signaling pathway leading to osteogenic differentiation and the point of inhibition by this compound.
Caption: ALK2 signaling pathway in osteogenesis and its inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the effect of this compound on the osteogenic differentiation of mesenchymal stem cells (MSCs).
Materials and Reagents
-
Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (ODM): Growth medium supplemented with:
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbic acid
-
-
This compound (prepare stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Alkaline Phosphatase (ALP) Assay Kit
-
Alizarin Red S Staining Solution
-
RNA extraction kit and reagents for qRT-PCR
Experimental Workflow
Caption: General workflow for assessing the effect of this compound on osteogenesis.
Protocol 1: Induction of Osteogenic Differentiation with this compound Treatment
-
Cell Seeding: Seed MSCs in appropriate multi-well plates at a density of 2 x 104 cells/cm2 in growth medium. Allow cells to adhere and reach 70-80% confluency.
-
Initiation of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium (ODM).
-
This compound Treatment: Prepare serial dilutions of this compound in ODM. Based on its known IC50 of 9 nM, a suggested concentration range for initial experiments is 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Replace the medium with fresh ODM containing the respective treatments every 2-3 days.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteogenic differentiation.
-
Time Point: Perform the assay at day 7 of differentiation.
-
Cell Lysis: Wash the cells twice with PBS and lyse the cells according to the manufacturer's protocol of the chosen ALP assay kit.
-
Assay Procedure: Perform the colorimetric or fluorometric ALP activity assay according to the kit's instructions.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a compatible protein assay (e.g., BCA assay).
Protocol 3: Alizarin Red S Staining for Mineralization
Alizarin Red S stains calcium deposits, indicating late-stage osteogenic differentiation and matrix mineralization.
-
Time Point: Perform the staining at day 14 or 21 of differentiation.
-
Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with deionized water and add 2% Alizarin Red S solution (pH 4.1-4.3) to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the cells four to five times with deionized water to remove unbound dye.
-
Visualization: Visualize the red-orange mineralized nodules under a brightfield microscope.
-
Quantification (Optional): a. To quantify the staining, add 10% cetylpyridinium chloride to each well and incubate for 1 hour at room temperature to destain. b. Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Analyze the expression of key osteogenic transcription factors and markers.
-
Time Points: Extract total RNA at early time points, such as day 3 and day 7 of differentiation.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA using a commercial kit and synthesize cDNA according to the manufacturer's instructions.
-
qRT-PCR: Perform qRT-PCR using primers for target genes (e.g., RUNX2, SP7/Osterix, ALPL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables present representative quantitative data on the effect of the potent ALK2 inhibitor, LDN-193189, on the osteogenic differentiation of bone marrow stromal cells (BMSCs) induced with BMP-2. This data serves as an example of the expected outcomes when using a selective ALK2 inhibitor.[1]
Table 1: Effect of ALK2 Inhibition on Osteogenic Gene Expression in BMP-2-treated BMSCs [1]
| Treatment (100 ng/mL BMP-2 +) | Relative RUNX2 Expression (Fold Change vs. Control) | Relative ALPL Expression (Fold Change vs. Control) | Relative SP7 (Osterix) Expression (Fold Change vs. Control) |
| Vehicle (DMSO) | 5.2 | 8.5 | 6.8 |
| 10 nM LDN-193189 | 4.1 | 6.3 | 5.1 |
| 100 nM LDN-193189 | 1.8 | 2.1 | 1.5 |
| 1 µM LDN-193189 | 0.9 | 1.2 | 0.8 |
Data is adapted from a study using LDN-193189 and represents the expected trend for a potent ALK2 inhibitor.[1]
Table 2: Effect of ALK2 Inhibition on Mineralization in BMP-2-treated BMSCs [1]
| Treatment (100 ng/mL BMP-2 +) | Alizarin Red S Staining (Relative Quantification) |
| No BMP-2 Control | 1.0 |
| Vehicle (DMSO) | 4.5 |
| 10 nM LDN-193189 | 3.8 |
| 100 nM LDN-193189 | 1.2 |
| 1 µM LDN-193189 | 0.8 |
Data is adapted from a study using LDN-193189 and represents the expected trend for a potent ALK2 inhibitor.[1]
Troubleshooting
-
High background in Alizarin Red S staining: Ensure thorough washing after staining to remove non-specific binding of the dye.
-
Low ALP activity: Confirm that the osteogenic differentiation medium is properly prepared and that the cells are healthy and not overly confluent before inducing differentiation.
-
Variability in qRT-PCR results: Use high-quality RNA and ensure consistent cDNA synthesis. Normalize to a stable housekeeping gene.
Conclusion
This compound is a valuable tool for dissecting the role of ALK2 signaling in osteogenic differentiation. The protocols outlined in these application notes provide a robust framework for assessing its inhibitory effects on key osteogenic markers. The provided representative data for a similar ALK2 inhibitor, LDN-193189, illustrates the expected dose-dependent inhibition of osteogenesis, offering a benchmark for experimental outcomes. These methods can be adapted for high-throughput screening of other potential modulators of bone formation and for further investigation into the molecular mechanisms of osteogenesis.
References
Application Notes and Protocols for In Vivo Administration of Alk2-IN-2 in Neuroblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk cases. The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase is a key player in the pathogenesis of a subset of neuroblastomas, with activating mutations and amplifications driving tumor growth and survival. While much focus has been on pan-ALK inhibitors, the specific role of ALK2 (Activin receptor-like kinase 2), also known as ACVR1, is an emerging area of investigation. This document provides detailed application notes and protocols for the in vivo administration of Alk2-IN-2, a selective ALK2 inhibitor, for preclinical neuroblastoma research.
This compound is a potent and selective inhibitor of ALK2 with an IC50 of 9 nM.[1][2][3] It has demonstrated oral activity and selectivity against the closely related ALK3.[1][2] These characteristics make it a valuable tool for dissecting the specific contribution of ALK2 signaling in neuroblastoma progression and for evaluating its therapeutic potential.
Due to the limited availability of published in vivo data for this compound specifically in neuroblastoma models, the following protocols and data tables are based on established methodologies for similar small molecule inhibitors in neuroblastoma xenograft studies and data from ALK2 inhibitors in other cancer models. Researchers should consider these as a starting point and optimize the experimental conditions for their specific models.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be expected from in vivo studies of this compound in a neuroblastoma xenograft model. These tables are designed for clear comparison of treatment effects.
Table 1: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 1500 ± 150 | - | 25 |
| This compound | 25 | 850 ± 90 | 43.3 | 35 |
| This compound | 50 | 450 ± 55 | 70.0 | 48 |
| Chemotherapy (Standard) | Varies | 700 ± 80 | 53.3 | 38 |
| This compound + Chemotherapy | 50 + Varies | 200 ± 30 | 86.7 | 55 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Dosage (mg/kg) | 50 |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| Half-life (t½) (h) | 6 |
| Oral Bioavailability (%) | 40 |
Table 3: Biomarker Modulation in Neuroblastoma Tumors Following this compound Treatment
| Treatment Group (50 mg/kg) | p-SMAD1/5/8 (Relative to Vehicle) | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (% Positive Cells) |
| Vehicle Control | 1.0 | 65 ± 5 | 2 ± 0.5 |
| This compound (Day 7) | 0.3 ± 0.05 | 30 ± 4 | 15 ± 2 |
| This compound (Day 21) | 0.4 ± 0.06 | 25 ± 3 | 18 ± 2.5 |
Experimental Protocols
Protocol 1: Preparation and Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
-
Working Solution Formulation (Example for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL):
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% sterile saline.
-
Calculation:
-
Required dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration of the working solution: 0.2 mg / 0.1 mL = 2 mg/mL
-
-
Formulation:
-
For a 1 mL final volume of the working solution, add 40 µL of the 50 mg/mL this compound stock solution to 960 µL of the vehicle.
-
Vortex thoroughly to ensure a homogenous suspension or solution. It is crucial to prepare this fresh daily before administration.
-
-
Note: The optimal formulation may vary depending on the specific properties of the this compound batch and the experimental requirements. It is advisable to perform a small-scale solubility and stability test before preparing a large batch. For intravenous administration, a different formulation, such as one using cyclodextrins, may be necessary and would require further optimization.
Protocol 2: In Vivo Efficacy Study in a Neuroblastoma Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous neuroblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Human neuroblastoma cell line (e.g., SK-N-AS, NB-SD)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Calipers
-
Animal balance
-
This compound formulation and vehicle control
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture neuroblastoma cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Standard Chemotherapy, Combination).
-
-
Drug Administration:
-
Administer this compound or vehicle control daily via oral gavage at the predetermined dosages.
-
Administer chemotherapy according to established protocols for the chosen agent.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes every 2-3 days.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or based on ethical endpoints), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, PCR).
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
Mandatory Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for Immunohistochemistry After Alk2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing immunohistochemistry (IHC) to assess the downstream effects of Alk2-IN-2 treatment. This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1] By inhibiting ALK2, this compound blocks the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby modulating the transcription of genes involved in various cellular processes.[1] This protocol is designed to help researchers visualize and quantify the in-situ effects of this compound on the ALK2 signaling pathway in tissue samples.
ALK2 Signaling Pathway and Inhibition by this compound
The ALK2 receptor, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in cellular proliferation, differentiation, and apoptosis.[1] Upon binding of its ligand, such as Bone Morphogenetic Proteins (BMPs), ALK2 forms a complex with a type II receptor, leading to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs (p-SMAD1/5/8) form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1] this compound acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain, preventing the phosphorylation of SMAD1/5/8 and subsequent downstream signaling.
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibition of ALK2 signaling by a selective inhibitor, as measured by the reduction in phosphorylated SMAD1/5/8. This data is based on preclinical models of Diffuse Intrinsic Pontine Glioma (DIPG), a disease where ALK2 mutations are common.[2]
| Treatment Group | Biomarker | Measurement Method | Result | Reference |
| Vehicle Control | p-SMAD1/5/8 | Immunohistochemistry (IHC) | High levels of nuclear p-SMAD1/5/8 | [2] |
| ALK2 Inhibitor (LDN-193189) | p-SMAD1/5/8 | Immunohistochemistry (IHC) | Near-ablation of p-SMAD1/5/8 staining | [2] |
| Vehicle Control | ID1 | Immunohistochemistry (IHC) | High levels of ID1 expression | [2] |
| ALK2 Inhibitor (LDN-193189) | ID1 | Immunohistochemistry (IHC) | Substantial reduction in ID1 expression | [2] |
Detailed Immunohistochemistry Protocol
This protocol is optimized for the detection of phosphorylated SMAD1/5/8 (p-SMAD1/5/8) in formalin-fixed, paraffin-embedded (FFPE) tissue sections following in vivo treatment with this compound.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide (3%) in methanol
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-phospho-SMAD1/5/8 (Ser463/465) (e.g., Cell Signaling Technology, #9511)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
-
Humidified chamber
Experimental Workflow
References
Flow Cytometry Analysis of Cells Treated with Alk2-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1] ALK2 is a type I serine/threonine kinase receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of the ALK2 signaling cascade has been implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and certain types of cancer. Consequently, inhibitors of ALK2 like this compound are valuable tools for both basic research and therapeutic development.
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of cell populations based on their physical and fluorescent characteristics. The provided protocols and data will guide researchers in assessing the cellular consequences of ALK2 inhibition.
ALK2 Signaling Pathway and Inhibition by this compound
The ALK2 receptor is a key component of the BMP signaling pathway. Upon binding of a BMP ligand, ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of ALK2. The activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cellular functions. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK2 and thereby preventing the phosphorylation of downstream SMADs and the subsequent signaling cascade.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with this compound for 48 hours. The data reflects the commonly observed effects of ALK inhibitor treatment, which primarily induce cell cycle arrest rather than significant apoptosis in many cancer cell types.
Table 1: Cell Cycle Distribution Analysis
| Treatment | Concentration (nM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 10 | 68.5 ± 3.5 | 18.3 ± 2.0 | 13.2 ± 1.8 |
| This compound | 100 | 75.1 ± 2.8 | 12.5 ± 1.7 | 12.4 ± 1.3 |
Table 2: Apoptosis Analysis
| Treatment | Concentration (nM) | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle (DMSO) | 0 | 94.3 ± 1.8 | 3.1 ± 0.9 | 2.6 ± 0.7 |
| This compound | 10 | 92.8 ± 2.2 | 4.2 ± 1.1 | 3.0 ± 0.8 |
| This compound | 100 | 91.5 ± 2.5 | 5.3 ± 1.3 | 3.2 ± 0.9 |
Experimental Protocols
Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by staining with Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., cancer cell line with known ALK2 expression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cells to a centrifuge tube.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., TrypLE). Collect the cells in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often a minor population in apoptosis studies)
-
-
Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound by staining the cellular DNA with Propidium Iodide (PI). PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Simultaneous measurement of cell cycle and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p53 activator overcomes resistance to ALK inhibitors by regulating p53-target selectivity in ALK-driven neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Gene Expression Changes Induced by Alk2-IN-2 Using Real-time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2][3] ALK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including osteogenesis, cell differentiation, and proliferation.[4][5] Dysregulation of the ALK2 signaling pathway is implicated in several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[5][6] this compound offers a valuable tool for investigating the therapeutic potential of ALK2 inhibition.
This document provides a detailed protocol for utilizing real-time polymerase chain reaction (qPCR) to quantify changes in the expression of downstream target genes following treatment with this compound.
ALK2 Signaling Pathway
Upon binding of a BMP ligand, ALK2 forms a complex with a type II BMP receptor. The type II receptor then phosphorylates and activates ALK2. Activated ALK2, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes and modulating their expression. Key direct downstream targets of the ALK2/SMAD pathway include the Inhibitor of DNA binding (Id) family of proteins (ID1, ID2, ID3) and the Runt-related transcription factor 2 (RUNX2).
Caption: ALK2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The overall experimental workflow for assessing gene expression changes after this compound treatment involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for real-time PCR analysis of gene expression.
Data Presentation
Quantitative data from real-time PCR experiments should be summarized in a clear and organized table. This allows for easy comparison of gene expression changes across different treatment conditions. Below is an example of how to structure such a table.
Table 1: Relative Gene Expression Changes in C2C12 Cells Following this compound Treatment
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| Id1 | Vehicle (DMSO) | 1.00 | 0.12 | - |
| This compound (10 nM) | 0.45 | 0.08 | <0.01 | |
| This compound (100 nM) | 0.15 | 0.05 | <0.001 | |
| Id2 | Vehicle (DMSO) | 1.00 | 0.15 | - |
| This compound (10 nM) | 0.52 | 0.10 | <0.01 | |
| This compound (100 nM) | 0.21 | 0.06 | <0.001 | |
| Id3 | Vehicle (DMSO) | 1.00 | 0.11 | - |
| This compound (10 nM) | 0.60 | 0.09 | <0.05 | |
| This compound (100 nM) | 0.28 | 0.07 | <0.01 | |
| Runx2 | Vehicle (DMSO) | 1.00 | 0.18 | - |
| This compound (10 nM) | 0.75 | 0.13 | >0.05 | |
| This compound (100 nM) | 0.40 | 0.09 | <0.01 | |
| GAPDH | Vehicle (DMSO) | 1.00 | 0.05 | - |
| (Housekeeping) | This compound (10 nM) | 1.02 | 0.06 | >0.05 |
| This compound (100 nM) | 0.98 | 0.07 | >0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
Cell line of interest (e.g., C2C12 mouse myoblasts, HEK293 human embryonic kidney cells)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare working solutions of this compound in complete growth medium. A typical concentration range to test is 1 nM to 1 µM.[7] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add 2 mL of the prepared this compound or vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). A 24-hour incubation is a common starting point.[7]
-
After incubation, proceed immediately to RNA extraction.
RNA Extraction
This protocol utilizes a common TRIzol-based method for total RNA isolation.
Materials:
-
TRIzol reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Aspirate the medium from the wells.
-
Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down several times.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing the RNA) to a new RNase-free tube.
-
Add 500 µL of isopropanol to precipitate the RNA. Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
RNase-free water
-
Thermal cycler
Procedure:
-
In an RNase-free PCR tube, combine 1 µg of total RNA with random primers or oligo(dT) primers and RNase-free water to the recommended volume.
-
Denature the RNA-primer mix by incubating at 65°C for 5 minutes, then place on ice.
-
Prepare a master mix containing the reaction buffer, dNTPs, and reverse transcriptase according to the manufacturer's protocol.
-
Add the master mix to the RNA-primer mix.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
Real-time PCR (qPCR)
This protocol uses SYBR Green-based detection.
Materials:
-
cDNA template
-
SYBR Green qPCR master mix (2x)
-
Forward and reverse primers for target and housekeeping genes (10 µM stock)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Validated Primer Sequences:
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| ID1 | Human | CAGCTTAGCCAGGTGGAAATC | GGTCCCTGATGTAGTCGATGA | OriGene HP205903 |
| ID2 | Human | GGGAATACGACCTGAACAGC | TCAGCATTCAGTAGGCTTGTC | (PrimerBank) |
| ID3 | Human | GCTGTCTGGATGCAGCTCTAC | GTCGTTGGAGATGACAGTTGC | (PrimerBank) |
| RUNX2 | Human | GCCTTCAAGGTGGTAGCCC | CGTTACCCGCCATGACAGTA | OriGene HP225916 |
| GAPDH | Human | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | (PrimerBank) |
| Id1 | Mouse | AGGTGGAGCTGTTTGCTGTG | TCTCCTTGAGCTCCAGGTCG | (PrimerBank) |
| Id2 | Mouse | GAGGAGCTTCTGTCGGAGGA | GCTGTATCTGCAGGTGGTGA | (PrimerBank) |
| Id3 | Mouse | GAGGAGCTTCTGTCGGAGGA | GCTGTATCTGCAGGTGGTGA | (PrimerBank) |
| Runx2 | Mouse | CCCAGCCACCTTTACCTACA | TATGGAGTGCTGCTGGTCTG | OriGene MP214929 |
| Gapdh | Mouse | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | (PrimerBank) |
Procedure:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each primer set. For a 20 µL reaction, combine:
-
10 µL 2x SYBR Green qPCR master mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
3 µL Nuclease-free water
-
-
Aliquot 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 10-20 ng) to each well. Include no-template controls (NTC) with water instead of cDNA. Run each sample in triplicate.
-
Seal the plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Run the plate in a real-time PCR instrument using a standard SYBR Green cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 30-60 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: As per instrument guidelines to check for primer-dimer formation and product specificity.[4]
-
Data Analysis
The comparative Ct (ΔΔCt) method is a widely used approach for relative quantification of gene expression.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.g., GAPDH).
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Statistical analysis (e.g., t-test or ANOVA) should be performed on the ΔCt values to determine the significance of the observed changes in gene expression.
References
- 1. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 4. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 5. A SYBR green I real-time polymerase chain reaction (PCR) assay for detection and quantification of Trichomonas gallinae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of ALK2
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed comparison of two common methods for inhibiting the Activin receptor-like kinase 2 (ALK2), also known as ACVR1: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule Alk2-IN-2. We present quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the most appropriate method for their experimental objectives.
Data Presentation: Comparative Analysis
The choice between genetic and pharmacological inhibition depends on the specific research question, experimental model, and desired outcome. The following table summarizes the key characteristics of each approach for targeting ALK2.
| Feature | Lentiviral shRNA Knockdown of ALK2 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation and reduced ALK2 protein synthesis.[1][2][3] | Competitive inhibition of the ALK2 kinase domain's ATP-binding pocket, preventing phosphorylation of downstream targets (e.g., SMAD1/5/8).[4][5] |
| Target | ALK2 mRNA | ALK2 protein (kinase activity) |
| Inhibition Efficiency | Typically >80% reduction in target mRNA/protein expression with validated shRNA sequences.[6] | Potent inhibition with an IC50 of ~9 nM.[7][8][9] |
| Specificity | Can have off-target effects by silencing unintended genes with partial sequence homology.[1][10] | Highly selective for ALK2, with over 700-fold greater selectivity against the closely related ALK3.[7][8][9] Potential for off-target effects on other kinases at higher concentrations.[11] |
| Duration of Effect | Can be transient or stable. Allows for long-term, stable knockdown in selected cell populations.[1][12] | Transient and reversible; effect is lost upon compound washout. |
| Time to Effect | Slower onset; requires 24-72 hours or longer for mRNA and protein levels to decrease, depending on protein half-life.[1][12] | Rapid onset of action, typically within minutes to hours. |
| Mode of Delivery | Transduction of cells with lentiviral particles.[3][13] | Addition of the chemical compound to cell culture media or administration in vivo.[7][8] |
| Applications | Ideal for studying the long-term consequences of ALK2 loss, creating stable knockout cell lines, and investigating the role of the ALK2 protein scaffold. | Excellent for studying acute signaling events, dose-response relationships, and therapeutic potential. Suitable for high-throughput screening.[7][8] |
| Key Advantage | Provides stable and long-term suppression of the target protein. | Provides acute, reversible, and dose-dependent control over protein function. |
| Key Disadvantage | Potential for off-target effects and cellular toxicity from viral transduction or interferon response. | Potential for off-target kinase inhibition; does not eliminate the ALK2 protein, which may have non-catalytic functions.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding and implementing these techniques.
2.1. ALK2 Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical BMP/ALK2 signaling pathway. Ligand binding induces the formation of a receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[14][15] Both shRNA and this compound disrupt this cascade, but at different stages.
2.2. Experimental Workflow: Lentiviral shRNA Knockdown
This workflow outlines the major steps involved in creating stable ALK2 knockdown cell lines using a lentiviral vector system.
2.3. Experimental Workflow: this compound Treatment
This diagram shows the more direct workflow for inhibiting ALK2 activity using the small molecule inhibitor this compound.
Experimental Protocols
3.1. Protocol: Lentiviral shRNA-Mediated Knockdown of ALK2
This protocol provides a general framework for knocking down ALK2 expression in a target cell line. Optimization is required for specific cell types.
Materials:
-
Lentiviral vector containing an shRNA sequence targeting ALK2 (and a selection marker like puromycin resistance).
-
Non-targeting (scramble) shRNA control vector.
-
HEK293T packaging cell line.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE).
-
High-glucose DMEM, fetal bovine serum (FBS), penicillin-streptomycin.
-
Puromycin dihydrochloride (sc-108071).[13]
-
Target cell line.
-
Reagents for qRT-PCR and/or Western blotting.
Procedure:
-
Lentivirus Production (in 10 cm dish):
-
Day 1: Seed 5 x 10⁶ HEK293T cells. Cells should be ~70-80% confluent on the day of transfection.[3]
-
Day 2: Co-transfect the HEK293T cells with the ALK2-shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Change the medium 12-16 hours post-transfection.
-
Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Viral particles can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Day 1: Plate target cells in a 12-well plate so they are approximately 50% confluent on the day of infection.[13]
-
Day 2: Thaw the lentiviral particles. Infect cells by adding the viral supernatant to the culture medium. Include a polybrene (4-8 µg/mL) to enhance transduction efficiency. Also, set up a non-transduced control and a scramble shRNA control.
-
Day 3: After 12-24 hours, remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection of Stable Clones:
-
Day 4 onwards: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 2-10 µg/mL) must be determined beforehand with a kill curve for your specific cell line.[13]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies appear.[13]
-
-
Validation of Knockdown:
3.2. Protocol: In Vitro Inhibition of ALK2 with this compound
This protocol describes the use of this compound to inhibit ALK2 kinase activity in a cell-based assay.
Materials:
-
This compound (powder).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Target cell line (e.g., C2C12 cells).[8]
-
Complete culture medium.
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for pSMAD1/5 and total SMAD1/5).
-
BMP ligand (e.g., BMP6) to stimulate the pathway, if necessary.[8]
Procedure:
-
Preparation of this compound Stock Solution:
-
Cell Treatment:
-
Day 1: Seed cells in an appropriate plate format (e.g., 6-well or 12-well plate) and allow them to adhere overnight.
-
Day 2: Prepare working solutions of this compound by serially diluting the stock solution in complete culture medium. A typical dose-response range could be 1 nM to 1 µM.[8]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor concentration condition (typically ≤0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
If studying ligand-induced signaling, pre-incubate the cells with the inhibitor for 1-2 hours before adding the ligand (e.g., BMP6).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period. For signaling pathway studies (e.g., pSMAD levels), a short incubation of 1-4 hours is often sufficient. For functional assays (e.g., cell viability, differentiation), longer incubations (24-72 hours) may be necessary.[8]
-
After incubation, harvest the cells.
-
For signaling analysis, lyse the cells immediately and perform a Western blot to measure the levels of phosphorylated SMAD1/5. Normalize to total SMAD1/5 and a loading control.
-
For functional readouts, perform the relevant assay (e.g., MTT assay, alkaline phosphatase activity).
-
Application Notes: Choosing the Right Method
-
For Long-Term Studies: If your research aims to understand the consequences of a permanent loss of ALK2 function or to model a genetic knockout, lentiviral shRNA is the superior choice as it provides stable, long-term suppression.
-
For Acute Signaling Studies: To investigate the immediate effects of ALK2 inhibition on downstream signaling cascades or to perform dose-response analyses, the rapid and reversible nature of This compound is ideal.
-
Therapeutic Development: this compound serves as a valuable tool for preclinical studies to validate ALK2 as a drug target. Its pharmacological properties (e.g., IC50, selectivity) are directly relevant to drug development.[18][19]
-
Distinguishing Kinase vs. Scaffolding Functions: A key difference is that shRNA eliminates the entire protein, while an inhibitor only blocks its catalytic activity.[10] Comparing results from both methods can help determine if ALK2 has non-catalytic, scaffolding roles in a particular biological context.
-
Controlling for Off-Target Effects: For both methods, rigorous controls are essential. For shRNA, use at least two independent shRNA sequences targeting different regions of the ALK2 mRNA and a non-targeting scramble control.[1] For this compound, perform dose-response experiments and, if possible, validate key findings with a structurally different ALK2 inhibitor to ensure the observed phenotype is not due to an off-target effect of the specific compound.[11]
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 7. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Target gene Silencing using Synthetically Modified siRNA and shRNA That Express Recombinant Lentiviral Vectors - Spirin - Acta Naturae [actanaturae.ru]
- 13. scbt.com [scbt.com]
- 14. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qiagen.com [qiagen.com]
- 18. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting Alk2-IN-2 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Alk2-IN-2 in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue: Precipitate observed in cell culture media after adding this compound.
This is a common issue for hydrophobic compounds like this compound when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium. The following steps will help you troubleshoot and resolve this problem.
Step 1: Visual Confirmation and Initial Checks
-
Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures are indicative of compound precipitation, whereas microbial contamination will appear as distinct motile organisms (bacteria) or filamentous structures (fungi).
-
Solvent Control: Prepare a control culture dish with the same final concentration of DMSO used in your experiment (without this compound). If precipitation is also observed in the control, the issue might be with the media or the DMSO itself.
-
Media Integrity: Inspect the base cell culture media and serum for any pre-existing precipitate. Temperature changes, such as repeated freeze-thaw cycles, can cause salts and proteins to precipitate out of the solution.[1]
Step 2: Optimizing the Dilution Protocol
The key to preventing precipitation is to avoid a sudden and large decrease in the solvent polarity when diluting the this compound stock solution.
Recommended Dilution Workflow:
References
Technical Support Center: Optimizing Alk2-IN-2 Working Concentration for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of Alk2-IN-2 for primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1] It functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain, thereby preventing the phosphorylation of its downstream targets, the SMAD proteins (SMAD1/5/8). This blockade of SMAD phosphorylation inhibits the transcription of target genes involved in cellular processes like differentiation, proliferation, and apoptosis.[2]
Q2: What is the recommended starting concentration for this compound in primary cells?
The optimal working concentration of this compound is highly dependent on the primary cell type and the specific experimental conditions. Based on published data, a starting range of 10 nM to 100 nM is recommended for initial experiments.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cells.
Q3: How should I prepare and store this compound?
This compound is typically provided as a solid. For experimental use, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
Troubleshooting Guides
Problem 1: No or low inhibition of downstream signaling (pSMAD1/5/8).
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM) to determine the IC50 in your primary cell type. |
| Short inhibitor incubation time. | Increase the pre-incubation time with this compound before stimulating the cells. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help optimize this. |
| Poor cell health. | Ensure primary cells are healthy and viable before starting the experiment. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm. |
| Inactive inhibitor. | Verify the integrity of the this compound stock solution. If possible, test its activity in a positive control cell line with a known response. |
| Problem with downstream detection. | Troubleshoot your Western blot or other detection methods. Ensure the primary antibody for pSMAD1/5/8 is validated and working correctly. |
Problem 2: Significant cell death or toxicity observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment and assess cell viability at each concentration using an MTT or other viability assay. Select a concentration that effectively inhibits the target without causing significant toxicity. |
| Prolonged incubation time. | Reduce the incubation time with this compound. A shorter exposure may be sufficient to achieve target inhibition without inducing cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. |
| Off-target effects. | If toxicity persists at concentrations that are effective for on-target inhibition, consider the possibility of off-target effects. If available, try a structurally different ALK2 inhibitor to see if the toxic effects are recapitulated. |
Experimental Protocols
Determining the Optimal Working Concentration using a Dose-Response Experiment and MTT Assay
This protocol outlines how to determine the optimal, non-toxic working concentration of this compound for your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 µM down to 1 nM. Remember to include a vehicle-only control (DMSO at the highest concentration used for the inhibitor).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 for toxicity. The optimal working concentration should be well below the toxic range.
Data Presentation:
| This compound Conc. (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 10 | 1.20 | 96.0% |
| 100 | 1.15 | 92.0% |
| 1000 | 0.60 | 48.0% |
Western Blot for Phospho-SMAD1/5/8
This protocol describes how to assess the inhibitory effect of this compound on the ALK2 signaling pathway.
Materials:
-
Primary cells treated with this compound and a positive control (e.g., BMP ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total SMAD1 and a loading control like GAPDH or β-actin.
qPCR for ID1 Gene Expression
This protocol allows for the quantification of the downstream target gene ID1 to confirm the inhibitory effect of this compound.
Materials:
-
Primary cells treated with this compound and a positive control (e.g., BMP ligand)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ID1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for ID1 and the housekeeping gene.
-
qPCR Run: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of ID1 in the treated samples compared to the control.
Data Presentation:
| Treatment | ΔCt (ID1 - HKG) | ΔΔCt (vs. Control) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | 5.2 | 0 | 1 |
| BMP Ligand | 2.5 | -2.7 | 6.5 |
| BMP Ligand + this compound (10 nM) | 4.8 | -0.4 | 1.3 |
| BMP Ligand + this compound (100 nM) | 5.1 | -0.1 | 1.1 |
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the kinase inhibitor Alk2-IN-2 on related kinases. The information is presented in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. It has a reported IC50 value of 9 nM for ALK2.[1][2][3]
Q2: What are the known off-target effects of this compound on related kinases?
This compound demonstrates high selectivity for ALK2 over the closely related ALK3, with a reported selectivity of over 700-fold.[1][2][3] However, a comprehensive kinome-wide selectivity profile for this compound is not publicly available. Achieving high selectivity among the ALK family members (ALK1-7) is challenging due to the high degree of similarity in their ATP-binding pockets.[4][5] For other ALK2 inhibitors, off-target activity has been observed against other ALK family members such as ALK1 and ALK6, as well as other kinases like RIPK2, ABL1, and PDGFR-β.[6][7][8] Researchers should, therefore, empirically determine the selectivity of this compound against kinases of interest in their specific experimental system.
Q3: Why is understanding the off-target effects of ALK2 inhibitors important?
Troubleshooting Guides
Problem: I am observing unexpected phenotypes in my cellular experiments with this compound that do not seem to be related to ALK2 inhibition.
-
Possible Cause: The observed phenotypes may be due to off-target effects of this compound on other kinases in your cellular model.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging ALK2 in your cells at the concentration used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Perform a Kinase Selectivity Profile: If available, use a commercial kinase screening service to test the activity of this compound against a broad panel of kinases. This will provide a comprehensive view of its off-target interactions.
-
Use a Structurally Different ALK2 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective ALK2 inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Knockdown/Knockout of Potential Off-Targets: If you have identified potential off-target kinases, use RNAi or CRISPR/Cas9 to reduce their expression and see if this mitigates the unexpected phenotype when treating with this compound.
-
Problem: My in vitro kinase assay with this compound is giving inconsistent results.
-
Possible Cause: Inconsistencies in in vitro kinase assays can arise from various factors, including reagent preparation, assay conditions, and inhibitor stability.
-
Troubleshooting Steps:
-
Ensure Proper Reagent Handling: Thoroughly thaw and mix all reagents before use. Avoid repeated freeze-thaw cycles of enzymes and ATP solutions.
-
Optimize Assay Conditions: Ensure that the ATP concentration is at or near the Km for the kinase to accurately determine the IC50 of an ATP-competitive inhibitor. The enzyme concentration should be in the linear range of the assay.
-
Check Inhibitor Solubility and Stability: this compound is typically dissolved in DMSO. Ensure it is fully dissolved and has not precipitated. Prepare fresh dilutions for each experiment.
-
Run Appropriate Controls: Include no-enzyme, no-substrate, and no-inhibitor (vehicle control) wells to ensure the assay is performing correctly. A known potent inhibitor of the kinase can also be used as a positive control for inhibition.
-
Verify Plate Reader Settings: Ensure the correct filters and settings are used for the specific detection method (e.g., luminescence for ADP-Glo).
-
Data Presentation
Table 1: Selectivity Profile of this compound and Other Representative ALK2 Inhibitors
| Kinase | This compound IC50 (nM) | LDN-193189 IC50 (nM) | LDN-212854 IC50 (nM) | M4K2234 IC50 (nM) |
| ALK2 (ACVR1) | 9 [1][2][3] | 5 | 3 | 14[7] |
| ALK1 | Data not available | 2 | 100 | 7[7] |
| ALK3 (BMPR1A) | >6300 | 30 | 100 | Data not available |
| ALK4 (ACVR1B) | Data not available | 10,000 | >10,000 | >10,000[7] |
| ALK5 (TGFBR1) | Data not available | 1,500 | >10,000 | >10,000[7] |
| ALK6 (BMPR1B) | Data not available | 200 | 1,000 | 88[7] |
| RIPK2 | Data not available | <100[6] | <100[6] | Data not available |
| ABL1 | Data not available | <100[6] | <100[6] | Data not available |
| PDGFR-β | Data not available | <100[6] | <100[6] | Data not available |
Note: Data for LDN-193189, LDN-212854, and M4K2234 are included for comparison to highlight common off-target profiles of ALK2 inhibitors. The selectivity of this compound against these kinases has not been publicly reported and should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the IC50 of this compound against a kinase of interest using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase of interest)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM. Then, dilute the inhibitor in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Kinase Reaction Setup:
-
Add kinase buffer to all wells.
-
Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding the kinase to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a known potent inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a drug binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target kinase (ALK2)
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with either this compound at the desired concentration or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) in cell culture medium.
-
-
Heating:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C in 2-3°C increments. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle and this compound), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: ALK2 signaling pathway within the BMP/TGF-β superfamily.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. A Comprehensive Review Exploring the Role of Bone Morphogenetic Proteins [BMP]: Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
Alk2-IN-2 stability in solution after freeze-thaw cycles
Welcome to the technical support center for Alk2-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution, particularly concerning freeze-thaw cycles.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the handling and stability of this compound solutions.
Question: My this compound solution has been subjected to a freeze-thaw cycle. Can I still use it in my experiment?
Answer: It is highly recommended to avoid repeated freeze-thaw cycles for this compound solutions.[1][2] Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent degradation.[1][2] If a solution has undergone a freeze-thaw cycle, its stability may be compromised. For sensitive quantitative assays, it is best to use a fresh aliquot. For less sensitive or preliminary experiments, its use may be acceptable, but the potential for reduced compound activity should be considered.
Question: How should I prepare and store my this compound stock solution to ensure its stability?
Answer: To maximize the stability of your this compound stock solution, follow these guidelines:
-
Solvent Selection: Dissolve this compound in an appropriate solvent such as DMSO.[3][4] For in vivo experiments, co-solvents like PEG300, Tween-80, and saline may be used, but the working solution should be prepared fresh on the day of use.[1]
-
Aliquoting: After preparation, immediately aliquot the stock solution into smaller, single-use vials.[1][2] This is the most critical step to avoid the detrimental effects of repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquoted stock solution at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Always refer to the manufacturer's specific recommendations.
Question: What are the visible signs of this compound degradation or instability in my solution?
Answer: Visual inspection can sometimes indicate instability. Look for:
-
Precipitation: The compound coming out of solution. If you observe precipitation, gentle warming (e.g., to 37°C) and sonication may help redissolve the compound.[1][2]
-
Color Change: Any noticeable change in the color of the solution.
-
Phase Separation: For solutions containing co-solvents, separation of the different solvent layers can occur.[1]
If any of these are observed, it is a strong indication that the solution's integrity has been compromised. However, chemical degradation can occur without any visible signs.
Question: I suspect my this compound has degraded due to improper storage. How can I verify this?
Answer: The most reliable method to assess the integrity of your this compound solution is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity and concentration of a small molecule in solution. By comparing the HPLC profile of your potentially degraded sample to a freshly prepared standard, you can quantify the extent of degradation.
Stability Data Summary
| Storage Temperature | Recommended Duration (Stock Solution) | Source |
| -20°C | Up to 1 year | [1] |
| -80°C | Up to 2 years | [1] |
Note: These are general guidelines. Always refer to the Certificate of Analysis (COA) provided by the supplier for batch-specific storage recommendations.[5]
Experimental Protocols
Protocol for Assessing Compound Stability after Freeze-Thaw Cycles
This protocol outlines a general method for quantifying the stability of a small molecule inhibitor like this compound after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of this compound remaining in solution after multiple freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cryovials
-
-20°C or -80°C freezer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This will be your T0 (Time zero) sample.
-
Initial Analysis (T0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area corresponding to this compound. This represents 100% integrity.
-
Aliquoting and Freezing: Aliquot the remaining stock solution into multiple cryovials, ensuring each vial has enough volume for a single HPLC analysis. Place these aliquots in a -20°C or -80°C freezer.
-
Freeze-Thaw Cycles:
-
Cycle 1: After at least 12-24 hours of freezing, remove one aliquot and allow it to thaw completely at room temperature.[6] Analyze the sample by HPLC as in step 2. This is the T1 sample.
-
Subsequent Cycles: For a multi-cycle experiment, the remaining aliquots can be subjected to repeated cycles of freezing (at least 12-24 hours) and thawing.[6] After the desired number of cycles (e.g., 3, 5, 10), an aliquot is taken for HPLC analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining after each freeze-thaw cycle relative to the initial T0 peak area.
-
Percentage Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Visualizations
ALK2 Signaling Pathway
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[7][8] Ligand binding induces the formation of a complex with a type II BMP receptor, leading to the phosphorylation and activation of ALK2.[8] Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which translocate to the nucleus to regulate gene expression involved in processes like osteogenesis.[8]
Caption: ALK2 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound after freeze-thaw cycles.
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. immunomart.com [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. microchemlab.com [microchemlab.com]
- 7. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Alk2-IN-2 precipitation in aqueous solutions
Welcome to the technical support center for Alk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. By inhibiting ALK2, this compound blocks the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, thereby modulating the expression of target genes involved in various cellular processes.
Q2: What are the main applications of this compound in research?
This compound is primarily used in studies related to conditions where the ALK2 signaling pathway is dysregulated. This includes research into fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation, as well as certain types of cancer and other diseases involving the BMP signaling pathway.
Q3: What are the known solubility characteristics of this compound?
This compound is a lipophilic compound with high solubility in organic solvents like dimethyl sulfoxide (DMSO), but it has limited solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. This can lead to precipitation when diluting a DMSO stock solution into an aqueous experimental medium.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can degrade the compound and affect its solubility, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge. The following troubleshooting guide provides systematic steps to prevent and address this issue.
Proactive Measures to Prevent Precipitation
1. Proper Stock Solution Preparation:
-
Solvent Choice: Use anhydrous, high-quality DMSO to prepare the initial stock solution. The presence of water in DMSO can reduce the solubility of hydrophobic compounds.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for smaller volumes to be added to your aqueous medium, minimizing the final DMSO concentration.
-
Dissolution Technique: To ensure complete dissolution in DMSO, vortex the solution and use an ultrasonic bath. Gentle warming to 37°C can also aid dissolution.[1][2]
2. Optimizing the Working Solution Preparation:
-
Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to minimize solvent-induced toxicity and precipitation.[3] A final concentration of 0.1% is often well-tolerated by most cell lines.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform a serial dilution of the stock solution in your cell culture medium or buffer.
-
Temperature: Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. This can help maintain the compound's solubility.
-
Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
3. Utilizing Co-solvents and Excipients (Primarily for in vivo or specific in vitro applications):
For applications requiring higher concentrations of this compound in aqueous solutions, the use of co-solvents and excipients can be beneficial. These are more commonly used for in vivo formulations but can be adapted for certain in vitro experiments with appropriate controls.
| Formulation Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent to improve aqueous solubility |
| Tween-80 | 5% | Surfactant to prevent aggregation |
| Saline | 45% | Aqueous vehicle |
Note: The suitability of these excipients must be validated for your specific cell type and assay, as they can have independent biological effects.
Reactive Measures: What to do if Precipitation Occurs
1. Visual Inspection:
-
Before adding the working solution to your cells, visually inspect it for any signs of precipitation (e.g., cloudiness, visible particles). A quick check under a microscope can also be helpful.
2. Redissolving Precipitate:
-
Sonication: If a precipitate is observed, briefly sonicate the working solution in a water bath sonicator.
-
Gentle Warming: Warm the solution to 37°C for a short period while gently mixing.
-
Vortexing: Vigorous vortexing can sometimes help to redissolve small amounts of precipitate.
3. If Precipitation Persists:
-
Lower the Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always include a vehicle control with the same final DMSO concentration.
-
Prepare Fresh Solution: If the above steps do not resolve the issue, discard the precipitated solution and prepare a fresh working solution, carefully following the proactive measures.
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly for 1-2 minutes.
-
If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Working Solution (Example for a final concentration of 1 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by pipetting.
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., for a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM solution).
-
Gently mix the final working solution before adding it to your cells.
-
Visualizations
ALK2 Signaling Pathway
Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: A step-by-step workflow for the preparation and troubleshooting of this compound working solutions.
References
Interpreting unexpected results with Alk2-IN-2 treatment
Welcome to the technical support center for Alk2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a type I serine/threonine kinase receptor belonging to the Transforming Growth Factor-beta (TGF-β) superfamily.[3] By inhibiting the kinase activity of ALK2, this compound blocks the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which in turn modulates the transcription of target genes involved in various cellular processes.
Q2: What is the selectivity profile of this compound?
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro stock solutions, this compound can be dissolved in DMSO.[5][6] For in vivo studies, various formulations are suggested, including combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1][2] It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[2] Always refer to the manufacturer's product data sheet for specific instructions.[6]
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with this compound.
Issue 1: No or lower than expected efficacy of this compound.
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting:
-
Verify the IC50 of this compound in your specific cell line or system using a dose-response experiment. The reported IC50 of 9 nM is a starting point, but cellular potency can vary.
-
If the Ki or IC50 values are unknown for your specific experimental setup, it is recommended to test a range of concentrations. A common starting point is 5-10 times the reported IC50 value to ensure optimal inhibition.[5]
-
Possible Cause 2: Compound Instability or Degradation.
-
Troubleshooting:
Possible Cause 3: Cell line or model system is not dependent on ALK2 signaling.
-
Troubleshooting:
-
Confirm the expression and activity of ALK2 in your model system using techniques like Western blot for total and phosphorylated ALK2, or qPCR for ALK2 mRNA levels.
-
Consider using a positive control cell line known to be sensitive to ALK2 inhibition.
-
Possible Cause 4: Poor bioavailability or rapid metabolism in vivo.
-
Troubleshooting:
Issue 2: Unexpected or paradoxical cellular phenotype.
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
While this compound is highly selective, at higher concentrations, off-target inhibition of other kinases is possible. Other ALK2 inhibitors have been shown to inhibit kinases like RIPK2, ABL1, and PDGFR-β.[4] Consider if the observed phenotype could be attributed to the inhibition of these or other kinases.
-
Perform a rescue experiment by overexpressing a drug-resistant mutant of ALK2. If the phenotype is reversed, it is likely on-target.
-
Use a structurally different ALK2 inhibitor to see if the same phenotype is observed. This can help distinguish on-target from off-target effects.
-
Possible Cause 2: Crosstalk with other signaling pathways.
-
Troubleshooting:
-
The ALK2 signaling pathway is part of the larger TGF-β superfamily, which involves multiple ligands (BMPs, Activins), receptors (Type I and Type II), and downstream effectors.[3] Inhibition of ALK2 could lead to compensatory activation of other pathways.
-
For example, some studies suggest that inhibition of ALK2/3 signaling can paradoxically increase ERK activity.[7]
-
Analyze the activation state of key nodes in related signaling pathways (e.g., TGF-β/SMAD2/3, MAPK/ERK) using Western blot or other methods.
-
Possible Cause 3: Cell-type specific responses.
-
Troubleshooting:
-
The cellular response to ALK2 inhibition can be highly context-dependent. The balance of different BMP and Activin ligands, as well as the expression levels of various Type I and Type II receptors in your specific cell type, can influence the outcome.
-
Characterize the expression profile of relevant receptors and ligands in your experimental model.
-
Data Summary
| Parameter | This compound | Reference ALK2 Inhibitors |
| Target | ALK2 (ACVR1) | ALK2 (ACVR1) |
| IC50 | 9 nM[1][2] | Varies (e.g., LDN-193189, K02288)[4] |
| Selectivity | >700-fold vs ALK3[1][2] | Varies; selectivity against ALK5 is a key consideration to avoid cardiotoxicity.[3] |
| Known Off-Targets | Not specified in searches | RIPK2, ABL1, PDGFR-β (for other ALK2 inhibitors)[4] |
Experimental Protocols
1. General Protocol for In Vitro Cellular Assays
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[6]
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in the appropriate cell culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration used for the highest concentration of this compound.
-
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. This will vary depending on the cell line and the duration of the experiment.
-
-
Treatment:
-
Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Perform the desired cellular assay, such as:
-
Western Blot: To analyze the phosphorylation status of SMAD1/5/8 and other signaling proteins.
-
qPCR: To measure the expression of ALK2 target genes.
-
Cell Viability/Proliferation Assay: (e.g., MTT, CellTiter-Glo) to assess the effect on cell growth.
-
Reporter Assay: Using a luciferase reporter driven by a SMAD-responsive element to directly measure pathway activity.
-
-
2. General Protocol for In Vivo Studies
-
Compound Formulation:
-
Prepare the this compound formulation for in vivo administration. A common method is to first dissolve the compound in DMSO and then dilute it with a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[1][2]
-
Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be required.[1]
-
-
Animal Dosing:
-
Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The dosage and frequency will depend on the animal model and the specific experimental goals.
-
A vehicle control group receiving the same formulation without this compound is essential.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, collect tissues of interest for analysis, such as:
-
Immunohistochemistry (IHC): To examine the phosphorylation of SMADs in the target tissue.
-
Pharmacokinetic analysis: Of blood and tissue samples to determine compound exposure.
-
Histological analysis: To assess the phenotypic effects of the treatment.
-
-
Visualizations
Caption: Canonical ALK2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 6. immunomart.com [immunomart.com]
- 7. Inhibiting ALK2/ALK3 Signaling to Differentiate and Chemo-Sensitize Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Alk2-IN-2 inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alk2-IN-2. Our goal is to help you address and overcome inconsistent results in your replicate experiments.
Troubleshooting Guide
Question: We are observing significant variability in our IC50 values for this compound across replicate cell-based assays. What are the potential causes?
Inconsistent IC50 values for this compound can arise from a variety of factors, ranging from compound handling to assay conditions and cell health. Below is a systematic guide to help you troubleshoot this issue.
1. Compound Integrity and Handling:
-
Solubility Issues: this compound is typically dissolved in DMSO for in vitro use.[1] Incomplete solubilization can lead to inaccurate concentrations in your assays.
-
Recommendation: Ensure the compound is fully dissolved before making serial dilutions. Gentle warming and vortexing can aid dissolution. For in vivo studies, specific solvent combinations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are recommended to maintain solubility.[1]
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation.
-
Recommendation: Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
Storage Conditions: Improper storage can affect the stability of the compound.
-
Recommendation: Store the powdered compound and stock solutions at the recommended temperatures (-20°C or -80°C) as specified by the supplier.[2]
-
2. Assay Parameters:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the ATP concentration in the assay.
-
Recommendation: Standardize the ATP concentration across all experiments. If possible, use an ATP concentration that is close to the Km of ALK2 for ATP in your specific assay system.
-
-
Enzyme/Substrate Concentration: Variations in the concentration of the ALK2 enzyme or its substrate can affect the inhibitory activity observed.
-
Recommendation: Ensure consistent concentrations of enzyme and substrate in all assay wells and across different experimental dates.
-
-
Incubation Time: The duration of inhibitor incubation can impact the IC50 value.
-
Recommendation: Optimize and standardize the incubation time for your specific assay. A time-course experiment can help determine the optimal duration.
-
3. Cellular Factors:
-
Cell Health and Passage Number: Changes in cell health, confluency, and passage number can alter cellular metabolism and signaling pathways, leading to variable responses to inhibitors.
-
Recommendation: Use cells that are in a healthy, logarithmic growth phase. Keep the passage number consistent and within a low range for all experiments. Regularly check for mycoplasma contamination.
-
-
Cell Line Specificity: The IC50 value of an inhibitor can vary significantly between different cell lines due to differences in ALK2 expression levels, the presence of drug efflux pumps, or variations in downstream signaling pathways.
-
Off-Target Effects: While this compound is reported to be highly selective for ALK2 over ALK3, it's crucial to consider potential off-target effects that might contribute to the observed phenotype and variability, especially at higher concentrations.[2][3]
-
Recommendation: If unexpected results are observed, consider using a secondary, structurally different ALK2 inhibitor as a control to confirm that the observed effect is on-target. Performing a kinome scan can provide a broader view of the inhibitor's selectivity.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[2] ALK2 is a type I serine/threonine kinase receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[4] By inhibiting the kinase activity of ALK2, this compound blocks the phosphorylation of downstream signaling molecules, such as SMAD1/5/8, thereby modulating gene expression involved in processes like cell differentiation and proliferation.[5]
What is the reported IC50 of this compound?
The reported in vitro IC50 of this compound for ALK2 is 9 nM. It exhibits over 700-fold selectivity for ALK2 compared to ALK3.[2][3] It's important to note that the effective concentration in a cellular context (EC50) may differ. For instance, in C2C12 cells, this compound was found to inhibit BMP6-induced transcriptional activity with an EC50 of 8 nM.[2]
How should I prepare and store this compound?
-
Preparation: For in vitro experiments, prepare a stock solution in dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved.
-
Storage: Store the solid compound at -20°C. Store the DMSO stock solution in single-use aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2]
What are the known off-targets of this compound?
While specific kinome-wide screening data for this compound is not widely published, it is described as a highly selective inhibitor with over 700-fold greater potency for ALK2 compared to ALK3.[2][3] However, as with any kinase inhibitor, off-target activities are possible, especially at higher concentrations. It is good practice to validate key findings with a second, structurally unrelated inhibitor or through genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is due to ALK2 inhibition.
Data Presentation
The potency of ALK2 inhibitors can vary depending on the specific compound, the assay format, and the cellular context. The following table summarizes the reported IC50 values for this compound and other common ALK2 inhibitors to provide a comparative overview.
| Inhibitor | Target | Assay Type | Reported IC50/EC50 | Cell Line/System | Reference |
| This compound | ALK2 (ACVR1) | Biochemical | 9 nM | - | [2] |
| This compound | ALK2 (ACVR1) | Cell-based (Transcriptional) | 8 nM | C2C12 | [2] |
| LDN-193189 | ALK2/3 | Cell-based | ~5 nM (ALK2), ~30 nM (ALK3) | C2C12 | [6] |
| K02288 | ALK2 | Biochemical | 1.1 nM | - | [4] |
| M4K2009 | ALK2 | Cell-based (NanoBRET) | Varies (Potent) | HEK293 | [7] |
Experimental Protocols
Detailed Protocol for a Cell-Based ALK2 Target Engagement Assay using NanoBRET™
This protocol is adapted from established methods for measuring the engagement of inhibitors with ALK2 in live cells.[8]
Objective: To determine the intracellular IC50 value of this compound by measuring its ability to displace a fluorescent tracer from a NanoLuc®-ALK2 fusion protein.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
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NanoLuc®-ALK2 fusion vector
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NanoBRET™ Tracer K-11
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This compound
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White, 96-well assay plates
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Luminescence plate reader
Procedure:
-
Cell Seeding:
-
A day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-ALK2 fusion vector according to the Lipofectamine® 3000 protocol.
-
Incubate for 24 hours.
-
-
Cell Plating for Assay:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into a white, 96-well assay plate at an optimized density.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in Opti-MEM™ to the final desired concentrations. Include a DMSO-only control.
-
-
Tracer Preparation and Addition:
-
Prepare the NanoBRET™ Tracer K-11 solution in Opti-MEM™ at the recommended concentration.
-
Add the tracer to all wells.
-
-
Inhibitor Addition:
-
Add the diluted this compound or DMSO control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Reading:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminescence plate reader equipped with filters for donor (NanoLuc®) and acceptor (Tracer K-11) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
ALK2 Signaling Pathway
Caption: The ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assay
Caption: A generalized workflow for a cell-based experiment with this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical diagram for troubleshooting inconsistent IC50 results.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of Alk2-IN-2
Welcome to the technical support center for Alk2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to address common challenges, with a particular focus on managing potential batch-to-batch variability.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3] It functions by binding to the ATP-binding site of the ALK2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This effectively blocks the canonical BMP/ALK2/SMAD signaling pathway.
Q2: What is the IC50 of this compound?
This compound has a reported IC50 of approximately 9 nM for ALK2.[1][2][3] It exhibits high selectivity for ALK2 over other TGF-β family receptors, such as ALK3 (over 700-fold selectivity).[1][2][3]
Q3: How should I store and handle this compound?
-
Powder: Store at -20°C for up to 3 years.
-
In solvent: Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use vials.
Q4: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 112.5 mg/mL (226.1 mM).[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: What is the typical working concentration for in vitro experiments?
The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response experiment ranging from 1 nM to 1 µM. Many studies have shown effective inhibition of ALK2 signaling in the low nanomolar range (e.g., 10-100 nM).
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound degradation: Improper storage or handling. | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent) and protected from light. Prepare fresh stock solutions and working dilutions. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration for your specific assay. | |
| Cellular context: Low expression of ALK2 in the cell line or pathway redundancy. | Confirm ALK2 expression in your cell model. Consider that other signaling pathways may compensate for ALK2 inhibition. | |
| Batch-to-batch variability: Differences in purity or potency between batches. | See the "Managing Batch-to-Batch Variability" section for a detailed workflow on how to qualify a new batch. | |
| Cell toxicity or off-target effects | High concentration of this compound: The inhibitor may have off-target effects at higher concentrations. | Perform a dose-response experiment to identify the lowest effective concentration that minimizes toxicity. |
| High concentration of DMSO: The solvent may be causing cellular stress. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Include a vehicle control (DMSO alone) in your experiments. | |
| Precipitation of the compound in culture media | Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous media. | Ensure the final concentration of the inhibitor is within its solubility range in your culture medium. Briefly vortex or sonicate the stock solution before preparing working dilutions. |
Managing Batch-to-Batch Variability
While specific reports on this compound batch-to-batch variability are not widely documented, it is a potential concern for any small molecule inhibitor. Implementing a qualification workflow for each new batch is crucial for ensuring experimental reproducibility.
Q: I am seeing different results with a new batch of this compound. What should I do?
If you suspect batch-to-batch variability, follow this workflow to qualify the new batch:
Experimental Protocols
Protocol 1: In Vitro Inhibition of ALK2 Signaling (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the downstream ALK2 signaling pathway by measuring the phosphorylation of SMAD1/5/8.
Materials:
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This compound
-
DMSO
-
Cell line of interest (e.g., C2C12 myoblasts)
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Complete cell culture medium
-
BMP6 (or another ALK2 ligand)
-
Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-pSMAD1/5/8, anti-total SMAD1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free or low-serum medium at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). Pre-treat the cells with the inhibitor for 1-2 hours.
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Ligand Stimulation: Stimulate the cells with BMP6 (e.g., 50 ng/mL) for 30-60 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
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Protocol 2: Preparation of this compound for In Vivo Studies
This protocol provides a general guideline for preparing this compound for administration to mice. The specific formulation may need to be optimized for your experimental model.
Materials:
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This compound powder
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DMSO
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PEG300
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Tween 80
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Saline (0.9% NaCl)
Formulation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline solution):
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Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution.
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In a separate tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
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Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline to reach the desired final volume and mix well.
Note: Always prepare fresh formulations for in vivo experiments. The solubility and stability of the compound in the formulation should be confirmed before administration.
Technical Data
| Property | Value | Reference |
| Synonyms | ACVR1 inhibitor | [1] |
| CAS Number | 2254409-25-9 | [1] |
| Molecular Formula | C25H23N5O4S | [1] |
| Molecular Weight | 489.55 g/mol | [1] |
| IC50 | ~9 nM (for ALK2) | [1][2][3] |
| Solubility | DMSO: ≥ 112.5 mg/mL | [2] |
| Storage (Powder) | -20°C (3 years) | [2] |
| Storage (in Solvent) | -80°C (1 year) | [2] |
Signaling Pathways
Canonical BMP/ALK2/SMAD Signaling Pathway
Bone Morphogenetic Proteins (BMPs) bind to a complex of type I (including ALK2) and type II serine/threonine kinase receptors. The type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.
Mechanism of Inhibition by this compound
This compound acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain. By occupying this site, it prevents the phosphorylation of SMAD1/5/8, thereby blocking the downstream signaling cascade.
References
Alk2-IN-2 degradation products and their effects
Disclaimer: Information regarding the specific degradation products of Alk2-IN-2 and their biological effects is not currently available in publicly accessible scientific literature. This guide provides information on the known characteristics of this compound and offers general troubleshooting advice for its use in research settings.
Product Information and Properties
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] It demonstrates high selectivity for ALK2 over other related kinases, such as ALK3.[1][2] Below is a summary of its key properties based on available data.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇N₅O₂S | MedChemExpress |
| Molecular Weight | 497.61 g/mol | MedChemExpress |
| IC₅₀ (ALK2) | 9 nM | [1][2] |
| Solubility in DMSO | ≥ 112.5 mg/mL (≥ 226.1 mM) | [2] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
ALK2 Signaling Pathway
This compound targets ALK2, a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is crucial for various cellular processes, including differentiation, proliferation, and apoptosis. The diagram below illustrates a simplified representation of the canonical BMP/ALK2 signaling pathway.
References
Technical Support Center: Overcoming Resistance to Alk2-IN-2
Welcome to the technical support center for Alk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you navigate and overcome potential resistance to this potent and selective ALK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a type I receptor serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway.[3] Upon binding of BMP ligands, ALK2 becomes phosphorylated and activated, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[4] this compound competitively binds to the ATP-binding pocket of ALK2, preventing its activation and subsequent downstream signaling.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential reasons for reduced sensitivity can be categorized as follows:
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On-Target Alterations:
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Secondary Mutations in the ALK2 Kinase Domain: Similar to other kinase inhibitors, mutations can arise in the ATP-binding pocket of ALK2, reducing the binding affinity of this compound.
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ALK2 Gene Amplification: An increase in the copy number of the ACVR1 gene (encoding ALK2) can lead to higher levels of the ALK2 protein, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.
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-
Bypass Signaling Pathway Activation:
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Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the need for ALK2 signaling. Potential bypass pathways could include other arms of the TGF-β superfamily or receptor tyrosine kinase pathways like EGFR or MET.[5]
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-
Drug Efflux and Metabolism:
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Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Alterations in cellular metabolism could lead to the rapid degradation or inactivation of the inhibitor.
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Q3: How can I confirm if my cells have developed resistance to this compound?
The development of resistance can be confirmed by a rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) value. This is typically determined using a cell viability assay. A resistant cell line will require a much higher concentration of this compound to achieve the same level of growth inhibition as the parental, sensitive cell line.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound, particularly when resistance is suspected.
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak effect of this compound on cell viability. | 1. Incorrect drug concentration: The concentration of this compound may be too low to inhibit ALK2 effectively in your specific cell line. | 1. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your cell line.[7] |
| 2. Poor drug solubility or stability: this compound may have precipitated out of the culture medium or degraded. | 2. Ensure proper dissolution of the this compound stock solution in a suitable solvent like DMSO. Prepare fresh dilutions in culture medium for each experiment.[8] | |
| 3. Cell line is not dependent on ALK2 signaling: The chosen cancer cell line may not rely on the ALK2 pathway for survival and proliferation. | 3. Verify ALK2 expression and pathway activity (e.g., phospho-SMAD1/5 levels) in your cell line at baseline. Consider using a positive control cell line known to be sensitive to ALK2 inhibition. | |
| Increased IC50 value in long-term cultures. | 1. Development of acquired resistance: Prolonged exposure to the inhibitor may have selected for a resistant population of cells. | 1. Confirm the IC50 shift with a new batch of cells. If resistance is confirmed, proceed to investigate the underlying mechanisms (see FAQs and Experimental Protocols).[6] |
| 2. Changes in cell culture conditions: Variations in media, serum, or passage number can affect drug sensitivity. | 2. Maintain consistent cell culture practices and use cells within a defined passage number range for all experiments. | |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | 1. Ensure accurate and consistent cell counting and seeding for all experimental and control wells.[9] |
| 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. | 3. Regularly test your cell lines for mycoplasma contamination. | |
| Difficulty in detecting p-SMAD1/5 by Western Blot. | 1. Low basal p-SMAD1/5 levels: The cell line may have low baseline ALK2 pathway activity. | 1. Stimulate the cells with a known ALK2 ligand, such as BMP9, to induce SMAD1/5 phosphorylation before inhibitor treatment. |
| 2. Phosphatase activity: Phosphatases in the cell lysate can dephosphorylate SMAD proteins. | 2. Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors. Keep samples on ice throughout the lysis procedure.[10] | |
| 3. Poor antibody quality: The primary or secondary antibody may not be effective. | 3. Use a validated antibody for phospho-SMAD1/5. Include a positive control (e.g., lysate from BMP-stimulated cells) and a negative control (e.g., lysate from unstimulated cells) in your Western blot.[10] |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data when characterizing resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Cancer Cell Line A | 15 ± 2.1 | 250 ± 15.3 | 16.7 |
| Cancer Cell Line B | 25 ± 3.5 | 480 ± 22.8 | 19.2 |
| Cancer Cell Line C | 10 ± 1.8 | 180 ± 11.5 | 18.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Combination Therapy on the Viability of this compound Resistant Cells
| Treatment | % Viability (Resistant Cell Line A) |
| Vehicle Control | 100 ± 5.2 |
| This compound (250 nM) | 52 ± 4.1 |
| Pathway Inhibitor X (50 nM) | 85 ± 6.3 |
| This compound (250 nM) + Pathway Inhibitor X (50 nM) | 25 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the inhibitor.[11]
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound for the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture Surviving Cells: Once the surviving cells reach 70-80% confluency, subculture them and continue to maintain them in the medium with the same concentration of this compound.
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Dose Escalation: After the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
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Repeat Cycles: Repeat steps 3-5, gradually increasing the concentration of this compound. It is advisable to cryopreserve cells at each new concentration level.
-
Characterize Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold higher than the initial IC50), characterize the resistant cell line. This includes determining the new IC50 value and investigating the underlying resistance mechanisms.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing a colorimetric MTT assay to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Phospho-SMAD1/5
This protocol details the procedure for detecting the phosphorylation of SMAD1/5, a downstream target of ALK2, using Western blotting.[10]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and for different durations. Include a positive control (e.g., BMP9 stimulation) and a negative control (vehicle).
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After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SMAD1/5 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total SMAD1/5 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Signaling Pathway
References
- 1. Identification of novel ALK2 inhibitors and their effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alk2-IN-2 Dosage and Administration in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alk2-IN-2 in various mouse strains. The information is designed to address specific experimental challenges and facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a type I receptor in the transforming growth factor-beta (TGF-β) superfamily, which plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Specifically, ALK2 activation leads to the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression. By inhibiting the kinase activity of ALK2, this compound blocks this signaling cascade.
Q2: What is the recommended starting dose for this compound in mice?
Direct dosage recommendations for this compound in specific mouse strains are limited in publicly available literature. However, based on studies with other potent, selective ALK2 inhibitors, a starting dose range of 20-50 mg/kg administered orally once daily is a reasonable starting point for dose-ranging studies. The optimal dose will need to be determined empirically for your specific mouse strain and experimental model.
Q3: How should I formulate this compound for oral administration in mice?
This compound is orally active.[1] A common formulation for oral gavage in mice involves dissolving the compound first in a small amount of a suitable solvent like DMSO, and then suspending the solution in a vehicle such as a mixture of PEG400, Tween 80, and water or saline. One study detailing the formulation of a similar small molecule for oral administration in mice used a vehicle of 2% DMSO, 30% PEG400, 2% Tween 80, and ddH2O. It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.
Q4: Are there known differences in how different mouse strains might respond to this compound?
Q5: What are the potential side effects of ALK2 inhibition in mice?
The specific toxicity profile of this compound in various mouse strains has not been extensively documented. However, since ALK2 is involved in various physiological processes, potential side effects could be anticipated. Researchers should monitor for general signs of toxicity such as weight loss, changes in behavior, and any signs of organ dysfunction. Close monitoring is especially important when initiating studies with a new compound or in a new mouse strain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy | - Suboptimal Dosage: The dose may be too low for the specific mouse strain or disease model. - Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. - Strain-Specific Resistance: The genetic background of the mouse strain may confer resistance to the drug's effects. - Incorrect Timing of Administration: The dosing schedule may not align with the critical window of the biological process being studied. | - Conduct a dose-ranging study to determine the optimal dose. - Ensure the formulation is a homogenous and stable suspension. Consider alternative vehicles if absorption is a concern. - If possible, test the compound in a different mouse strain. - Review the literature for the kinetics of the pathway you are targeting to optimize the dosing schedule. |
| Adverse events or toxicity observed (e.g., weight loss, lethargy) | - Dosage Too High: The administered dose may be in the toxic range for that particular mouse strain. - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Off-Target Effects: Although this compound is selective, off-target effects at higher concentrations cannot be ruled out. - Strain Sensitivity: The mouse strain may be particularly sensitive to ALK2 inhibition. | - Reduce the dosage or the frequency of administration. - Administer a vehicle-only control group to rule out vehicle-related toxicity. - Carefully observe the animals for any specific clinical signs and consider performing basic toxicology assessments (e.g., blood counts, clinical chemistry). - Consider switching to a more resistant mouse strain if the therapeutic window is too narrow in the current strain. |
| High variability in response between animals | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Individual Animal Variation: Biological variability within an inbred strain can still occur. - Underlying Health Issues: Subclinical infections or other health problems in some animals can affect their response. | - Ensure all personnel are properly trained in oral gavage techniques to ensure consistent delivery. - Increase the number of animals per group to improve statistical power. - Closely monitor the health status of the animals before and during the experiment. |
Quantitative Data Summary
Since direct comparative data for this compound across different mouse strains is limited, the following table summarizes dosage information for other well-characterized ALK2 inhibitors to provide a reference for experimental design.
| Compound | Mouse Strain/Model | Dosage | Route of Administration | Observed Outcome | Reference |
| LDN-193189 | Orthotopic DIPG Xenograft (Immunodeficient) | 25 mg/kg, daily for 28 days | Oral | Extended survival | [6] |
| LDN-214117 | Orthotopic DIPG Xenograft (Immunodeficient) | 25 mg/kg, daily for 28 days | Oral | Extended survival | [6] |
| CDD-2789 | ALK2Q207D Transgenic Mouse (FOP model) | 30 mg/kg, once daily | Oral Gavage | In vivo efficacy in preventing heterotopic ossification | [7] |
| LDN-214117 | LKB1-mutant lung cancer syngeneic model (FVB/NJ) | 25 mg/kg, once daily | Intraperitoneal | Inhibited tumor volume and weight |
Experimental Protocols
General Protocol for Oral Gavage of this compound in Mice
-
Preparation of this compound Formulation:
-
On the day of dosing, weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of 100% DMSO.
-
Prepare the final vehicle solution (e.g., 2% DMSO, 30% PEG400, 2% Tween 80 in sterile water or saline).
-
Add the this compound/DMSO solution to the vehicle and vortex thoroughly to ensure a homogenous suspension. The final concentration should be calculated based on the desired dosage and the average weight of the mice. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.
-
Monitor the mouse for a few minutes after dosing to ensure there are no immediate adverse reactions.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and appearance.
-
At the end of the study, collect tissues or blood as required for your specific experimental endpoints.
-
Visualizations
Caption: ALK2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. cyagen.com [cyagen.com]
- 4. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Technical Support Center: Alk2-IN-2 Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alk2-IN-2 in orthotopic tumor models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3] It functions by binding to the ATP pocket of the ALK2 kinase domain, preventing the phosphorylation of downstream signaling molecules like SMAD proteins.[4] Dysregulation of the ALK2 signaling pathway has been implicated in the growth and progression of various cancers, making it a target for therapeutic intervention.[4][5][6]
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration.[7] Commonly recommended formulations include solutions containing DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[1][8] It is crucial to prepare the formulation fresh for each use and to ensure the inhibitor is fully dissolved, which may require gentle heating or sonication.[1][2]
Q3: How should this compound be stored?
A3: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[8] Once dissolved in a solvent like DMSO to create a stock solution, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q4: What are some common challenges with orthotopic tumor models?
A4: Orthotopic models, while more clinically relevant than subcutaneous models, present unique challenges.[9][10] These can include surgical complications, inconsistent tumor engraftment and growth, and difficulties in monitoring tumor progression.[11][12] Careful surgical technique and consistent cell preparation are critical for successful model establishment.[11][13]
Troubleshooting Guide
This guide addresses specific problems that may arise during the delivery of this compound in orthotopic tumor models.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Incorrect solvent ratio- Low temperature of the solution- Incomplete initial dissolution | - Strictly follow the recommended formulation protocols.[1][8]- Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2][14]- Prepare the formulation fresh before each administration.[1] |
| Inconsistent tumor growth or lack of treatment efficacy | - Improper drug administration (e.g., leakage from injection site)- Suboptimal drug dosage- Variability in the orthotopic model itself | - Ensure proper injection technique for the chosen administration route (e.g., oral gavage, intraperitoneal injection).[15]- Perform a dose-response study to determine the optimal therapeutic dose for your specific tumor model.- Standardize the cell implantation procedure, including cell number and injection volume, to minimize variability between animals.[11] |
| Adverse effects or toxicity in animal models | - Vehicle-related toxicity- Off-target effects of the inhibitor | - Include a vehicle-only control group to assess any toxicity associated with the formulation.[7]- If toxicity is observed, consider reducing the dosage or exploring alternative, less toxic vehicle formulations.- Monitor animals closely for signs of distress or weight loss.[11] |
| Difficulty in establishing the orthotopic tumor model | - Poor cell viability- Incorrect surgical procedure- Immune rejection of tumor cells (in syngeneic models) | - Use tumor cells in their logarithmic growth phase and ensure high viability before implantation.[11]- Refine the surgical technique to minimize trauma to the target organ.[13][16]- Use immunodeficient mice for xenograft models to prevent graft rejection.[12] |
Experimental Protocols
This compound In Vivo Formulation Preparation
This protocol provides a common method for preparing this compound for in vivo administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component based on the desired final concentration and total volume.[1][8]
-
Sequentially add each solvent, ensuring the solution is clear after each addition. Start with the DMSO stock solution, followed by PEG300, then Tween-80, and finally saline.[1]
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If any precipitation occurs, gently warm the solution and sonicate until it becomes clear.[1]
-
This working solution should be prepared fresh on the day of use.[1]
General Orthotopic Tumor Implantation Workflow
This is a generalized workflow for establishing an orthotopic tumor model. Specific procedures will vary depending on the tumor type and target organ.
-
Cell Preparation: Culture and harvest tumor cells during their logarithmic growth phase. Prepare a single-cell suspension at the desired concentration in a suitable medium or Matrigel.[11][17]
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Animal Preparation: Anesthetize the animal and prepare the surgical site using aseptic techniques.[11][18]
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Surgical Procedure: Make an incision to expose the target organ.
-
Cell Implantation: Carefully inject the tumor cell suspension into the parenchyma of the target organ.[13][19]
-
Wound Closure: Suture the incision in layers.
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Post-operative Care: Monitor the animal for recovery and provide appropriate analgesia.[11]
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound delivery in orthotopic tumor models.
Caption: Logical workflow for troubleshooting this compound delivery issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 6. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunomart.com [immunomart.com]
- 9. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. glpbio.com [glpbio.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Protocol for sub-mucosal orthotopic injection of organoids into murine colon to study tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Orthotopic Bladder Tumor in Mouse Model: A Procedure for Intravesical Administration of Cancer Cells into Murine Bladder [jove.com]
- 19. Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents [bio-protocol.org]
Technical Support Center: Alk2-IN-2 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alk2-IN-2 in in vivo experiments. The information is tailored to address challenges related to the compound's poor bioavailability.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo studies with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentration of this compound | Poor solubility and absorption of the compound. | 1. Optimize Formulation: Utilize a formulation designed to enhance solubility. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] 2. Alternative Formulations: Consider other vehicle compositions such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[1][2] 3. Ensure Proper Administration: Follow a strict oral gavage protocol to ensure the full dose is delivered to the stomach. |
| High variability in experimental results between animals | Inconsistent dosing or formulation instability. | 1. Homogenize Formulation: Ensure the dosing solution is a clear and homogenous solution before each administration. If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[1] 2. Consistent Gavage Technique: Standardize the oral gavage procedure for all animals to minimize variability in administration. 3. Fresh Preparations: Prepare the dosing solution fresh daily to avoid degradation or precipitation of this compound. |
| No discernible in vivo efficacy despite successful in vitro experiments | Insufficient bioavailability to reach therapeutic concentrations at the target tissue. | 1. Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and overall exposure (AUC) in your animal model with your chosen formulation. 2. Dose Escalation: Consider a dose-escalation study to determine if higher doses can achieve the desired therapeutic effect without toxicity. 3. Alternative Administration Route: While this compound is orally active, for initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration could be explored to bypass absorption barriers, though formulation adjustments would be necessary. |
| Precipitation of this compound in the formulation | The compound has low aqueous solubility. | 1. Use of Co-solvents: Employ a co-solvent system like the recommended 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to maintain solubility.[1][2] 2. Sonication/Heating: Gentle warming and sonication can help dissolve the compound. However, be cautious of compound stability at elevated temperatures. 3. Particle Size Reduction: While more advanced, techniques like micronization can improve dissolution rates, though this typically requires specialized equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: While the optimal dose depends on the specific disease model and desired therapeutic effect, a starting point can be inferred from pharmacokinetic studies. A dose of 5 mg/kg administered orally has been evaluated in mice.[3] Researchers should perform dose-response studies to determine the optimal dose for their specific application.
Q2: What is the known oral bioavailability of this compound in mice?
A2: The oral bioavailability (%F) of this compound in mice has been determined to be 40.7%.[3]
Q3: What are the key pharmacokinetic parameters of this compound in mice?
A3: A summary of the pharmacokinetic parameters of this compound in mice following a single 5 mg/kg oral dose is presented in the table below.[3]
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice (5 mg/kg, p.o.) [3]
| Parameter | Value | Unit |
| Tmax | 2.0 | hr |
| Cmax | 385 | ng/mL |
| AUC(0-t) | 2671 | hrng/mL |
| AUC(0-inf) | 2701 | hrng/mL |
| t1/2 | 2.9 | hr |
| Oral Bioavailability (%F) | 40.7 | % |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of a 1 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of this compound for every 1 mL of final solution volume.
-
In a sterile microcentrifuge tube, add 10% of the final volume of DMSO. For 1 mL of final solution, this would be 100 µL.
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Add the weighed this compound powder to the DMSO and vortex thoroughly until it is completely dissolved.
-
Add 40% of the final volume of PEG300 (400 µL for a 1 mL final volume) to the DMSO/Alk2-IN-2 solution and vortex to mix.
-
Add 5% of the final volume of Tween-80 (50 µL for a 1 mL final volume) and vortex until the solution is homogenous.
-
Add 45% of the final volume of saline (450 µL for a 1 mL final volume) to the mixture and vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitation. If any precipitation is observed, the solution can be gently warmed or sonicated to aid dissolution.
-
Prepare this formulation fresh before each use.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for administering this compound to mice via oral gavage. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer based on the desired mg/kg dose.
-
Draw the calculated volume of the formulation into the syringe, ensuring there are no air bubbles.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is felt, or if the animal begins to struggle excessively, withdraw the needle and restart.
-
Once the needle is properly positioned in the esophagus (approximately to the level of the last rib), slowly dispense the contents of the syringe.
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Visualizations
Caption: Canonical ALK2 signaling pathway.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
Optimizing incubation time for maximal Alk2-IN-2 inhibition
Welcome to the technical support center for Alk2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for maximal and reproducible inhibition of Activin receptor-like kinase 2 (ALK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. ALK2 is a type I receptor serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK2 and preventing the phosphorylation of its downstream targets, primarily the SMAD proteins 1, 5, and 8 (SMAD1/5/8). This blockade of SMAD phosphorylation inhibits the transduction of the signaling cascade that regulates gene expression involved in processes such as osteogenesis.
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are cell-type and experiment-dependent. Based on available data, a starting concentration range of 10 nM to 100 nM is recommended. For incubation time, initial experiments can be performed with a time course ranging from 30 minutes to 24 hours to determine the optimal window for observing maximal inhibition of SMAD1/5/8 phosphorylation. A peak inhibition of SMAD phosphorylation is often observed between 1 to 4 hours.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been reported to be orally bioavailable and has been used in in vivo studies. The appropriate dosage and administration route will depend on the specific animal model and experimental design. It is crucial to consult relevant literature and perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen for your specific application.
Troubleshooting Guides
Problem 1: No or low inhibition of ALK2 signaling observed.
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the IC50 in your specific cell system. |
| Suboptimal Incubation Time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to identify the time point of maximal SMAD1/5/8 phosphorylation inhibition. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Cell Line Insensitivity | Verify the expression of ALK2 in your cell line. Some cell lines may have low ALK2 expression or utilize redundant signaling pathways. |
| Issues with Downstream Readout | Confirm the reliability of your assay for measuring ALK2 activity (e.g., Western blot for pSMAD1/5/8). Ensure antibodies are validated and working correctly. |
Problem 2: High background or off-target effects.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration Too High | Use the lowest effective concentration of this compound that achieves significant inhibition of ALK2 without causing broad cellular toxicity. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Off-Target Kinase Inhibition | While this compound is selective, cross-reactivity with other kinases can occur at high concentrations. If off-target effects are suspected, consider using a structurally different ALK2 inhibitor as a control. |
Data Presentation
Table 1: Representative Time-Course of this compound Inhibition on SMAD1/5/8 Phosphorylation
This table summarizes expected results from a time-course experiment designed to determine the optimal incubation time for this compound. Cells are treated with a fixed concentration of this compound (e.g., 50 nM) and harvested at various time points. The level of phosphorylated SMAD1/5/8 is then quantified relative to a vehicle-treated control.
| Incubation Time | pSMAD1/5/8 Level (Normalized to Control) | Notes |
| 0 min (Vehicle) | 100% | Baseline level of SMAD1/5/8 phosphorylation upon ligand stimulation. |
| 15 min | 75% | Onset of inhibition. |
| 30 min | 40% | Significant inhibition observed. |
| 1 hour | 15% | Near-maximal inhibition. |
| 2 hours | 10% | Maximal inhibition achieved. |
| 4 hours | 12% | Sustained maximal inhibition. |
| 8 hours | 25% | Potential for signal recovery due to inhibitor metabolism or pathway adaptation. |
| 24 hours | 50% | Significant signal recovery may occur. |
Note: These are hypothetical values to illustrate a typical inhibition curve. Actual results will vary depending on the experimental system.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines the steps to identify the optimal incubation duration for achieving maximal inhibition of ALK2 signaling, as measured by the phosphorylation of SMAD1/5/8.
-
Cell Culture and Plating:
-
Culture your cells of interest (e.g., C2C12 myoblasts) in the recommended growth medium until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
-
Serum Starvation (Optional):
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If the growth medium contains factors that activate the BMP pathway, replace the medium with a low-serum or serum-free medium for 4-6 hours prior to the experiment to reduce baseline signaling.
-
-
Ligand Stimulation and Inhibitor Treatment:
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Prepare a working solution of the BMP ligand (e.g., BMP6 or BMP7) at the desired concentration in the appropriate medium.
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Prepare a working solution of this compound at the desired final concentration (e.g., 50 nM).
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For each time point, pre-incubate the cells with this compound for the specified duration (e.g., 0, 15, 30, 60, 120, 240 minutes) before or concurrently with the addition of the BMP ligand for a fixed, short period (e.g., 30 minutes). A vehicle control (DMSO) should be run in parallel.
-
-
Cell Lysis:
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At the end of each incubation period, wash the cells once with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells directly in the well by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
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Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pSMAD1/5/8, total SMAD1, and the loading control.
-
Normalize the pSMAD1/5/8 signal to the total SMAD1 signal and/or the loading control.
-
Plot the normalized pSMAD1/5/8 levels against the incubation time to determine the time point of maximal inhibition.
-
Mandatory Visualizations
Caption: The ALK2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for optimizing this compound incubation time.
Validation & Comparative
Validating ALK2 Inhibition: A Western Blot Comparison of Alk2-IN-2 and Other Small Molecule Inhibitors
For researchers in drug discovery and development, robust and reproducible validation of target engagement is paramount. This guide provides a comparative overview of the validation of ALK2 inhibition by Alk2-IN-2 and other prominent ALK2 inhibitors, with a focus on the widely accepted western blot methodology for assessing the downstream signaling effects.
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a critical role in the TGF-beta/BMP signaling pathway. This pathway is integral to bone and muscle development, and its dysregulation is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). Consequently, ALK2 has emerged as a key therapeutic target.
The inhibition of ALK2 kinase activity is commonly validated by measuring the phosphorylation of its downstream targets, SMAD proteins 1, 5, and 8 (pSMAD1/5/8). Western blot analysis is a cornerstone technique for this purpose, allowing for the sensitive and specific quantification of changes in pSMAD1/5/8 levels upon inhibitor treatment.
This guide will delve into the mechanism of a selective ALK2 inhibitor, this compound, and compare its validation with other well-characterized inhibitors such as LDN-193189, Saracatinib, K02288, and M4K2304, presenting available experimental data to aid researchers in their selection of appropriate research tools.
The ALK2 Signaling Pathway and Point of Inhibition
The canonical ALK2 signaling cascade is initiated by the binding of a BMP ligand, which induces the formation of a heterotetrameric complex with a type II BMP receptor. This leads to the phosphorylation and activation of ALK2. The activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs) 1, 5, and 8. These phosphorylated SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Small molecule inhibitors like this compound act by competing with ATP for the kinase domain's binding site on ALK2, thereby preventing the phosphorylation of SMAD1/5/8 and halting the downstream signaling cascade.
Comparative Analysis of ALK2 Inhibitors
Here we compare this compound with other commonly used ALK2 inhibitors. The validation of their inhibitory activity through western blot analysis of pSMAD1/5/8 is a key focus.
This compound is a potent and selective inhibitor of ALK2 with a reported IC50 of 9 nM. It exhibits over 700-fold selectivity for ALK2 against the closely related ALK3. While its efficacy in reducing pSMAD1/5/8 levels has been demonstrated, detailed quantitative western blot data from comparative studies is not as readily available as for some other inhibitors. A study on neuropathic pain demonstrated that intrathecal administration of this compound could affect spinal astrocytic activation, a process involving the ALK2/SMAD1/5/8 signaling pathway, and western blot was used to confirm the upregulation of this pathway.[1]
LDN-193189 is a widely used and well-characterized ALK2 inhibitor. Numerous studies have validated its ability to inhibit BMP-induced phosphorylation of SMAD1/5/8 in a dose-dependent manner using western blot analysis. For instance, studies have shown that LDN-193189 effectively inhibits BMP7-induced SMAD1/5/8 phosphorylation in pulmonary artery smooth muscle cells.[2]
Saracatinib (AZD0530) , originally developed as a Src inhibitor, has been identified as a potent ALK2 inhibitor. Western blot analyses have confirmed that Saracatinib effectively inhibits both BMP6- and activin A-induced phosphorylation of SMAD1/5 in fibroblasts derived from FOP patients.[3][4][5] This demonstrates its utility in studying both wild-type and mutant ALK2 activity.
K02288 is another selective inhibitor of BMP type I receptors. Its inhibitory effect on the ALK2 pathway has been validated by western blot, showing a dose-dependent inhibition of BMP4-induced SMAD1/5/8 phosphorylation in C2C12 myoblast cells.[6][7]
M4K2304 represents a newer generation of conformationally constrained ALK2 inhibitors. While detailed western blot data in publications is still emerging, its discovery and characterization involved assessing its impact on the ALK2 signaling pathway.[8]
The table below summarizes the available quantitative data for these inhibitors based on their effect on ALK2 activity and downstream signaling.
| Inhibitor | Target | Reported IC50 (ALK2) | Cell-Based pSMAD1/5/8 Inhibition (Western Blot) | Key References |
| This compound | ALK2 | 9 nM | Inhibition demonstrated, quantitative comparison data limited. | [1] |
| LDN-193189 | ALK2/3/6 | ~5 nM | Potent, dose-dependent inhibition of pSMAD1/5/8 shown in multiple studies. | [2][9] |
| Saracatinib | ALK2, Src | Low nM | Effective inhibition of both wild-type and mutant ALK2-mediated pSMAD1/5/8. | [3][4][5] |
| K02288 | ALK1/2/6 | 1.1 nM | Dose-dependent inhibition of pSMAD1/5/8 confirmed by western blot. | [6][7] |
| M4K2304 | ALK2 | Not explicitly stated in provided abstracts | Development involved validation of ALK2 pathway inhibition. | [8] |
Experimental Protocol: Western Blot for pSMAD1/5/8
The following is a generalized protocol for performing a western blot to assess the inhibition of ALK2-mediated SMAD1/5/8 phosphorylation. Specific details may need to be optimized for different cell types and experimental conditions.
Detailed Methodologies:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12, HEK293T, or relevant primary cells) and grow to desired confluency. Starve cells in serum-free media for 2-4 hours. Pre-treat with the ALK2 inhibitor (e.g., this compound) at various concentrations for 1 hour. Stimulate with a BMP ligand (e.g., BMP6 or BMP7) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated SMAD1/5/8 and total SMAD1 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSMAD1/5/8 signal to the total SMAD1 signal to account for any variations in protein loading.
Conclusion
The validation of ALK2 inhibition is a critical step in the development of targeted therapies for diseases driven by aberrant BMP signaling. Western blot analysis of pSMAD1/5/8 provides a reliable and quantitative method to assess the efficacy of inhibitors like this compound. While this compound shows high potency and selectivity, this guide highlights the importance of consulting detailed comparative studies that include direct western blot evidence when selecting an inhibitor for a specific research application. The availability of robust validation data for inhibitors such as LDN-193189 and Saracatinib provides a strong benchmark for the evaluation of newer compounds like this compound. Researchers are encouraged to perform their own in-cell validation experiments to confirm inhibitor activity under their specific experimental conditions.
References
- 1. Live-Cell Invasive Phenotyping Uncovers ALK2 as a Therapeutic Target in LKB1-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | BMP10 accelerated spinal astrocytic activation in neuropathic pain via ALK2/smad1/5/8 signaling [frontiersin.org]
- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ALK2 Inhibitors: Alk2-IN-2 vs. LDN-193189 in FOP Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification, where muscle and connective tissues are gradually replaced by bone. The underlying cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the ALK2 (Activin A receptor type I) protein, a BMP (Bone Morphogenetic Protein) type I receptor. This gain-of-function mutation leads to aberrant signaling of the BMP pathway, driving the pathological bone formation. Consequently, small molecule inhibitors of ALK2 are a primary focus of therapeutic research for FOP.
This guide provides a comparative overview of two prominent ALK2 inhibitors, Alk2-IN-2 and LDN-193189, within the context of their application in FOP cellular models. We will delve into their mechanism of action, present available quantitative data on their potency and selectivity, and provide detailed experimental protocols for their evaluation.
Mechanism of Action
Both this compound and LDN-193189 are ATP-competitive inhibitors that target the kinase domain of ALK2. In FOP, the mutated ALK2 receptor becomes hyperactive in response to BMP ligands and also gains a neofunctional response to Activin A, which normally does not signal through ALK2. By binding to the ATP-binding pocket of the ALK2 kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. This blockade of SMAD phosphorylation inhibits the subsequent signaling cascade that leads to the expression of osteogenic genes and ultimately prevents heterotopic ossification.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and LDN-193189. It is important to note that a direct head-to-head comparison of these two inhibitors in the same FOP cellular model under identical experimental conditions has not been extensively published. The data presented here is a compilation from various studies, and thus, experimental conditions may differ.
Table 1: Inhibitory Potency (IC50) Against ALK2
| Compound | ALK2 IC50 (nM) | FOP Cellular Model / Assay |
| This compound | 9 | Not specified |
| LDN-193189 | 5 | C2C12 cells (transcriptional activity)[1] |
| 0.8 | Kinase assay |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound | LDN-193189 |
| ALK1 | - | 0.8 |
| ALK2 | 9 | 0.8 / 5 |
| ALK3 | >6300 (>700-fold selective vs ALK2) | 30 / 5.3 |
| ALK4 | - | >500 |
| ALK5 | - | >500 |
| ALK6 | - | - |
Data for this compound and LDN-193189 are compiled from multiple sources. The selectivity of this compound is noted as being over 700-fold more selective for ALK2 than for ALK3.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
References
A Head-to-Head Battle of Selectivity: Alk2-IN-2 vs. Dorsomorphin
For researchers navigating the complex landscape of kinase inhibitors, selecting the right tool is paramount. This guide provides a detailed, evidence-based comparison of two prominent inhibitors targeting the Transforming Growth Factor-beta (TGF-β) superfamily: Alk2-IN-2 and Dorsomorphin. We delve into their selectivity profiles, supported by quantitative data and detailed experimental protocols, to empower informed decisions in your research.
At a Glance: Key Differences in Selectivity
This compound emerges as a highly selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. In contrast, Dorsomorphin, while also inhibiting ALK2, exhibits a broader range of activity, most notably against AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This fundamental difference in their target profiles has significant implications for experimental design and data interpretation.
Quantitative Kinase Inhibition Profile
The following tables summarize the inhibitory activity of this compound and Dorsomorphin against their primary targets and key off-targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Ki (nM) | Reference |
| ALK2 (ACVR1) | 9 | [1][2][3][4] |
| ALK3 (BMPR1A) | >6300 (>700-fold selective) | [1][2][3][4] |
Table 2: Inhibitory Activity of Dorsomorphin
| Target | IC50 / Ki (nM) | Reference |
| AMPK | 109 (Ki) | [5][6][7][8][9][10] |
| ALK2 (ACVR1) | 148.1 | [11] |
| ALK3 (BMPR1A) | Inhibits | [5][6][9] |
| ALK6 (BMPR1B) | Inhibits | [5][6][9] |
| VEGFR2 (KDR) | 25.1 | [11] |
| ALK5 (TGFβR1) | 10,760 | [11] |
Note: Data for Dorsomorphin is compiled from multiple sources and experimental conditions may vary.
Kinome Scan: A Broader Perspective on Selectivity
While direct head-to-head kinome scan data for both compounds under identical conditions is not publicly available, analysis of existing datasets for Dorsomorphin and its analogs reveals a broader off-target profile compared to the reported high selectivity of this compound. One study on Dorsomorphin analogs demonstrated that while some analogs achieve higher selectivity for ALK2, the parent compound, Dorsomorphin, interacts with a larger number of kinases across the kinome[11][12][13][14]. This underscores the importance of considering the full selectivity profile when interpreting experimental results.
Signaling Pathways: Understanding the Downstream Consequences
The differential selectivity of this compound and Dorsomorphin translates to distinct effects on cellular signaling. The following diagrams illustrate the primary signaling pathways affected by each inhibitor.
References
- 1. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of K02288 and Alk2-IN-2 in the Context of Diffuse Intrinsic Pontine Glioma (DIPG) Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors of Activin receptor-like kinase 2 (ALK2), K02288 and Alk2-IN-2, with a focus on their preclinical efficacy in Diffuse Intrinsic Pontine Glioma (DIPG) xenograft models. This document synthesizes available experimental data to inform on their potential as therapeutic agents for this challenging pediatric brain tumor.
Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and devastating childhood brain cancer with no effective treatment. A significant subset of these tumors, approximately 25%, harbor activating mutations in the ACVR1 gene, which encodes the ALK2 protein.[1][2] These mutations lead to constitutive activation of the BMP signaling pathway, promoting tumor growth.[3] This has made ALK2 an attractive therapeutic target, leading to the development of small molecule inhibitors like K02288 and this compound.
Overview of K02288 and this compound
This compound is a potent and selective inhibitor of ALK2, with a reported IC50 of 9 nM and over 700-fold selectivity against the related kinase ALK3.[8][9][10][11] Despite its high in vitro potency, there is currently a lack of published in vivo data on the efficacy of this compound in DIPG xenograft models.
Due to the absence of direct comparative in vivo studies between K02288 and this compound, this guide will present the available in vivo efficacy data for the K02288 derivative, LDN-214117, as a point of comparison against the in vitro profile of this compound.
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound (in vitro) and LDN-214117 (in vivo). It is crucial to note that this is not a head-to-head comparison and the experimental contexts are different.
| Parameter | This compound | LDN-214117 (K02288 derivative) |
| Target | ALK2 (ACVR1) | ALK2 (ACVR1) |
| In Vitro Potency (IC50) | 9 nM[8][9][10][11] | Not explicitly stated for LDN-214117, but the class of compounds shows activity. |
| In Vivo Model | No published data in DIPG xenografts | Orthotopic HSJD-DIPG-007 xenografts in immunodeficient mice[1][2][4][5][6][7] |
| Treatment Regimen | No published data | 25 mg/kg, oral administration, for 28 days[1][2] |
| Median Survival (Treated) | No published data | 75 days[1] |
| Median Survival (Vehicle) | No published data | 61 days[1] |
| Increase in Median Survival | No published data | 14 days (p=0.003)[1] |
Signaling Pathway and Therapeutic Intervention
Mutations in ACVR1 in DIPG lead to the constitutive activation of the ALK2 receptor, a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. This aberrant signaling is believed to drive tumorigenesis. Both K02288 and this compound are designed to inhibit the kinase activity of ALK2, thereby blocking the downstream signaling cascade.
Experimental Protocols
The in vivo efficacy of the K02288 derivative, LDN-214117, was assessed in an orthotopic DIPG xenograft model. The key aspects of the experimental protocol are detailed below.
Cell Line:
-
HSJD-DIPG-007: A patient-derived DIPG cell line harboring the H3.3K27M and ACVR1 R206H mutations.[1]
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID).[1]
-
Orthotopic xenograft model: HSJD-DIPG-007 cells were implanted directly into the pons of the mice to mimic the natural location of DIPG.[1][4]
Drug Administration:
-
Compound: LDN-214117
-
Route: Oral gavage
-
Frequency: Daily
Endpoint Measurement:
-
The primary endpoint was overall survival, defined as the time from tumor implantation to the point where mice exhibited predefined neurological symptoms or significant weight loss, necessitating euthanasia.[1]
-
Tumor burden was also assessed, and pharmacodynamic markers such as the phosphorylation of SMAD1/5/8 were analyzed to confirm target engagement.[1]
Conclusion
Both K02288, represented by its derivative LDN-214117, and this compound are promising inhibitors of ALK2, a key driver in a subset of DIPGs. LDN-214117 has demonstrated a modest but statistically significant survival benefit in a clinically relevant orthotopic xenograft model of ACVR1-mutant DIPG.[1] this compound shows high potency in vitro, but its in vivo efficacy in DIPG models remains to be determined.
Further research, including head-to-head in vivo comparisons and evaluation of brain penetrance and safety profiles, will be crucial to fully understand the therapeutic potential of these compounds. The development of more potent and brain-penetrant ALK2 inhibitors continues to be a key strategy in the pursuit of effective treatments for DIPG.[3]
References
- 1. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. HG-67: PRECLINICAL EFFICACY OF ALK2 INHIBITORS IN ACVR1 MUTANT DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
Alk2-IN-2: A Comparative Guide to its Cross-reactivity with BMP Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alk2-IN-2, a potent inhibitor of Activin receptor-like kinase 2 (ALK2), with other bone morphogenetic protein (BMP) receptors. Understanding the selectivity profile of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to offer an objective assessment of this compound's cross-reactivity.
Introduction to Alk2 and BMP Signaling
The bone morphogenetic protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. This pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
There are several type I BMP receptors, also known as Activin receptor-like kinases (ALKs), including ALK1, ALK2, ALK3, and ALK6. Due to the high degree of homology within the ATP-binding sites of these receptors, achieving inhibitor selectivity can be challenging. This compound has emerged as a potent and selective inhibitor of ALK2.
BMP Signaling Pathway
The following diagram illustrates the canonical BMP signaling cascade, highlighting the central role of the type I receptors, including ALK2.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This compound demonstrates high potency against ALK2 with a reported IC50 of 9 nM.[1] A key feature of this inhibitor is its remarkable selectivity over the closely related ALK3 receptor, exhibiting over 700-fold greater potency for ALK2.[1]
| Inhibitor | ALK1 (IC50, nM) | ALK2 (IC50, nM) | ALK3 (IC50, nM) | ALK4 (IC50, nM) | ALK5 (IC50, nM) | ALK6 (IC50, nM) | Reference |
| This compound | Not Reported | 9 | >6300 | Not Reported | Not Reported | Not Reported | [1] |
| Fidrisertib (BLU-782) | 3 | 0.6 | 45 | 65 | 155 | 24 | MedChemExpress Website |
| LDN-193189 | Not Reported | 5 | 30 | ≥500 | ≥500 | Not Reported | MedChemExpress Website |
| LDN-212854 | 2.4 | 1.3 | Not Reported | Not Reported | Not Reported | Not Reported | MedChemExpress Website |
Note: The IC50 values for Fidrisertib, LDN-193189, and LDN-212854 are provided for comparative purposes and were obtained from publicly available data from MedChemExpress. Direct comparison of absolute IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency and selectivity of kinase inhibitors. A common method employed is the in vitro biochemical kinase assay.
General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a reducing agent like DTT.
-
Dilute the kinase to be tested to a predetermined optimal concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a generic substrate like myelin basic protein or a specific peptide substrate) and an ATP solution at a concentration close to the Km for the specific kinase.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase solution to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a reagent that terminates the kinase activity and simultaneously detects the amount of ADP produced (in the case of the ADP-Glo™ assay).
-
Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates a typical workflow for a kinase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of ALK2, demonstrating a significant selectivity margin over ALK3. This makes it a valuable tool for studying the specific roles of ALK2 in various biological processes. However, a complete, publicly available cross-reactivity profile against all BMP type I receptors is currently lacking. For research applications where broad-spectrum BMP inhibition is undesirable, the high selectivity of this compound for ALK2 over ALK3 is a significant advantage. Researchers should, however, be mindful of the potential for off-target effects on other BMP receptors, which have not been exhaustively characterized in the public domain. Future studies detailing the comprehensive selectivity profile of this compound will be crucial for its further development and application in both basic research and clinical settings.
References
Validating Alk2-IN-2 Binding: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of inhibitor binding is a critical step in the development of targeted therapeutics. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical assays for validating the binding of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2).
This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 9 nM and exhibits over 700-fold selectivity for ALK2 compared to the related kinase ALK3[1][2][3][4][5]. While various methods can be employed to characterize the interaction between a small molecule inhibitor and its protein target, Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic profile of the binding event in a single experiment.
This guide will delve into the principles of ITC, provide a detailed experimental protocol, and compare its utility with other widely used techniques such as the LanthaScreen® binding assay.
The ALK2 Signaling Pathway and the Role of this compound
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I receptor in the transforming growth factor-beta (TGF-β) superfamily. It plays a crucial role in various cellular processes, including bone and cartilage development. Dysregulation of ALK2 signaling is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP). This compound acts as an inhibitor of this pathway.
References
A Comparative Guide to Confirming ALK2-IN-2 Target Engagement
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor like ALK2-IN-2 directly interacts with its intended target, Activin Receptor-Like Kinase 2 (ALK2), within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying such target engagement. This guide provides a comparison of CETSA with other common methods and includes supporting data and protocols.
The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein, ALK2, increases the protein's thermal stability.[1][2][3][4] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble ALK2 that remains.[2][3][5]
Comparison of Target Engagement Assays
While CETSA is a robust method for confirming target engagement in a physiologically relevant setting, several alternative assays can also be employed. Each has its own advantages and limitations.
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[1][2][3][4] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][5] | Can be low-throughput, may not be suitable for all targets (e.g., some membrane proteins).[6] | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[2][6] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.[3][7][8] Competitive displacement by a compound reduces the BRET signal.[8][9] | High-throughput, provides quantitative affinity data in real-time in living cells.[8] | Requires genetic modification of the target protein, potential for tracer-dependent artifacts.[10] | High.[8] |
| Western Blotting (Phosphorylation) | Measures the inhibition of downstream signaling by quantifying the phosphorylation status of a substrate (e.g., SMAD1/5/8 for ALK2).[11][12][13] | Utilizes endogenous proteins, provides functional confirmation of target inhibition. | Indirect measure of target engagement, can be influenced by off-target effects. | Low to medium. |
| In Vitro Kinase Assays | Measures the direct inhibition of purified ALK2 enzyme activity.[14][15][16][17] | Provides direct measure of enzymatic inhibition and IC50 values.[18][19][20][21] | Lacks cellular context (e.g., ATP concentrations, other interacting proteins), may not reflect in-cell potency.[22][9] | High. |
Experimental Data: A Representative Comparison
Here is a representative comparison of expected outcomes for an effective ALK2 inhibitor:
| Assay | Inhibitor | Cell Line | Endpoint | Result |
| CETSA | ALK2 Inhibitor | ALK2-expressing cells | Increased thermal stability of ALK2 | Dose-dependent increase in soluble ALK2 at elevated temperatures. |
| NanoBRET™ | ALK2 Inhibitor | HEK293 cells expressing NanoLuc-ALK2 | IC50 of tracer displacement | Low nanomolar IC50 value, indicating potent target binding.[12][25][26] |
| Western Blot | LDN214117 (ALK2 inhibitor) | LKB1-null lung cancer cells | Inhibition of pSMAD1/5/8 | Dose-dependent decrease in SMAD1/5/8 phosphorylation.[27] |
| In Vitro Kinase Assay | This compound | Purified ALK2 enzyme | IC50 | 9 nM.[18][19][20][21] |
Experimental Protocols & Visualizations
ALK2 Signaling Pathway
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I receptor in the bone morphogenetic protein (BMP) signaling pathway.[28][29] Upon binding of a BMP ligand (e.g., BMP6, BMP7), ALK2 forms a complex with a type II BMP receptor, leading to its phosphorylation and activation.[28][30] Activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, which then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression.[28][31][32]
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA protocol involves treating cells with the compound of interest, heating the cells to denature proteins, lysing the cells, separating soluble from aggregated proteins, and then detecting the amount of soluble target protein.[2][3][5]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
1. CETSA Protocol (Western Blot Detection)
This protocol is adapted from established CETSA methodologies.[2][5][23]
-
Cell Culture and Treatment:
-
Plate ALK2-expressing cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ALK2, followed by a secondary antibody conjugated to HRP.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
-
2. NanoBRET™ Target Engagement Assay Protocol
This protocol is based on the principles of the NanoBRET™ assay.[3][8][25]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for an ALK2-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate.[25]
-
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ tracer for a specified time.[25]
-
Add varying concentrations of this compound or a reference compound to the wells and incubate for a defined period (e.g., 1 hour).[25]
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
3. Western Blot for Downstream Signaling (pSMAD1/5/8)
This protocol is a standard method for assessing kinase pathway inhibition.[11][12][27]
-
Cell Treatment and Lysis:
-
Plate cells and treat with increasing concentrations of this compound for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe membranes with primary antibodies against phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).
-
Use an antibody against a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total SMAD1/5/8.
-
References
- 1. mdpi.com [mdpi.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Nano-Glo® Detection Systems [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining whether bespoke tracers work with ALK5 in nanoBRET target engagement assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com.cn [promega.com.cn]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. ALK2 Kinase Enzyme System [promega.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 20. glpbio.com [glpbio.com]
- 21. immunomart.com [immunomart.com]
- 22. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. reactionbiology.com [reactionbiology.com]
- 26. researchgate.net [researchgate.net]
- 27. Live-Cell Invasive Phenotyping Uncovers ALK2 as a Therapeutic Target in LKB1-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Comparative Analysis: Alk2-IN-2 vs. Saracatinib in Kinase Inhibition
In the landscape of kinase inhibitor research, both Alk2-IN-2 and saracatinib have emerged as significant molecules, each with distinct profiles and therapeutic potential. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Performance Characteristics
| Feature | This compound | Saracatinib |
| Primary Target | Activin receptor-like kinase 2 (ALK2/ACVR1) | Src family kinases, Bcr-Abl tyrosine kinase |
| Potency (ALK2 IC50) | 9 nM[1][2][3] | 6.7 nM[4] |
| Selectivity | >700-fold selective for ALK2 over ALK3[1][2][3] | Preferentially inhibits ALK2 over other BMP/TGF-β receptors[4][5][6] |
| Therapeutic Areas | Research in endothelial cell protection and oxidative stress[2] | Investigated for fibrodysplasia ossificans progressiva (FOP)[4][5][6], cancer[7][8], Alzheimer's disease[7][9], and pulmonary fibrosis[10] |
| Oral Bioavailability | Orally active[2] | Orally bioavailable[4] |
Mechanism of Action and Target Specificity
This compound is a potent and highly selective inhibitor of activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3] It demonstrates a remarkable 700-fold higher inhibition of ALK2 compared to the closely related ALK3.[1][2][3] ALK2 is a type I receptor for bone morphogenetic proteins (BMPs) and plays a crucial role in various cellular processes, including bone formation and embryonic development.[11] By inhibiting ALK2, this compound can modulate downstream signaling pathways, such as the SMAD pathway.
Saracatinib (AZD0530) was initially developed as a potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[4][7][12] Its primary targets include several members of the Src family (c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk) with IC50 values in the low nanomolar range (2.7 to 11 nM).[13] Subsequently, it was identified as a potent inhibitor of ALK2.[4][5][6] In enzymatic assays, saracatinib demonstrated an IC50 of 6.7 nM against ALK2.[4] It exhibits preferential inhibition of ALK2 compared to other receptors in the BMP/TGF-β signaling pathway.[4][5][6]
In Vitro Potency and Selectivity: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and saracatinib against various kinases, providing a clear comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Saracatinib IC50 (nM) |
| ALK2 (ACVR1) | 9[1][2][3] | 6.7[4] |
| ALK1 | - | 19[4] |
| ALK3 | >6300 | 621[4] |
| ALK4 | - | 3900[4] |
| ALK5 | - | 6890[4] |
| ALK6 | - | 6130[4] |
| c-Src | - | 2.7[13][14] |
| Lck | - | 2.7 - 11[13] |
| c-YES | - | 2.7 - 11[13] |
| Lyn | - | 2.7 - 11[13] |
| Fyn | - | 2.7 - 11[13] |
| Fgr | - | 2.7 - 11[13] |
| Blk | - | 2.7 - 11[13] |
| v-Abl | - | 30[13] |
| EGFR | - | 66[13] |
| c-Kit | - | 200[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: ALK2 Signaling Pathway and Inhibition.
Caption: Kinase Inhibition Assay Workflow.
Caption: Cell Viability Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Kinase Inhibition Assay (Biochemical)
This protocol is a generalized procedure for determining the IC50 value of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., ALK2).
-
Kinase substrate (specific peptide or protein).
-
ATP (Adenosine triphosphate).
-
Test inhibitors (this compound, Saracatinib) dissolved in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
White opaque 96- or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a multi-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For ADP-Glo™, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[15][16][17]
-
Reagents and Materials:
-
Mammalian cell line of interest.
-
Complete cell culture medium.
-
Test inhibitors (this compound, Saracatinib) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS).[15]
-
96-well clear flat-bottom plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][17]
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway after inhibitor treatment.[18][19][20][21]
-
Reagents and Materials:
-
Cell line of interest.
-
Test inhibitors (this compound, Saracatinib).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pSMAD1/5/8, anti-total SMAD1, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
-
Procedure:
-
Culture cells and treat with inhibitors for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
-
Conclusion
Both this compound and saracatinib are potent inhibitors of ALK2. This compound stands out for its high selectivity for ALK2 over ALK3. Saracatinib, while also a potent ALK2 inhibitor, has a broader kinase inhibition profile, notably targeting Src family kinases. The choice between these two inhibitors will depend on the specific research question and the desired level of selectivity. For studies focused specifically on the role of ALK2 with minimal off-target effects on other kinases, this compound may be the preferred tool. Conversely, saracatinib's polypharmacology could be advantageous in therapeutic contexts where inhibiting multiple signaling pathways is beneficial, such as in certain cancers or fibrotic diseases. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further elucidate the roles of these important kinase inhibitors.
References
- 1. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 7. Saracatinib - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 11. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Validating p-SMAD1/5/8 as a Biomarker for Alk2-IN-2 Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a pharmacodynamic biomarker is a critical step in preclinical and clinical studies. This guide provides a comparative analysis of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), and validates the use of phosphorylated SMAD1/5/8 (p-SMAD1/5/8) as a robust biomarker for its activity.
This document outlines the signaling pathway, presents a comparative analysis of this compound with other known ALK2 inhibitors, and provides a detailed experimental protocol for measuring p-SMAD1/5/8 levels to assess inhibitor efficacy.
The ALK2 Signaling Pathway and the Role of p-SMAD1/5/8
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Upon binding of BMP ligands, ALK2 forms a complex with type II BMP receptors, leading to its phosphorylation and activation.[3] The activated ALK2 then phosphorylates the downstream effector proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[3][4] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.[4] Therefore, the level of p-SMAD1/5/8 is a direct and quantifiable indicator of ALK2 kinase activity.
Figure 1: ALK2-SMAD1/5/8 Signaling Pathway and Point of Inhibition.
Comparative Analysis of ALK2 Inhibitors
This compound is a highly potent and selective inhibitor of ALK2, with a reported IC50 of 9 nM and over 700-fold selectivity against the closely related ALK3. To contextualize its performance, this section compares this compound with other well-characterized ALK2 inhibitors. The data presented is a synthesis from multiple studies, and direct head-to-head comparisons under identical experimental conditions may not be available.
| Inhibitor | Target(s) | IC50 (ALK2) | Selectivity Profile | Reference |
| This compound | ALK2 | 9 nM | >700-fold vs. ALK3 | N/A |
| LDN-193189 | ALK2, ALK3 | ~5 nM | Potent inhibitor of ALK2 and ALK3. | [5] |
| LDN-212854 | ALK2 biased | N/A | Greater selectivity for ALK2 over ALK5 compared to LDN-193189. | [6] |
| K02288 | ALK1, ALK2 | ~1-2 nM | ~300-fold selective for ALK2 over ALK5. | [7] |
| Saracatinib | ALK2 | 6.7 nM | High selectivity over ALK3, ALK4, ALK5, and ALK6. | [8] |
| M4K2234 | ALK1, ALK2 | 14 nM | Highly selective against other ALK family members. | |
| MU1700 | ALK1, ALK2 | N/A | Improved kinome-wide selectivity compared to LDN-193189. |
Note: IC50 values can vary depending on the assay conditions. The data above is for comparative purposes.
Experimental Validation of this compound Activity using p-SMAD1/5/8
The following protocol outlines a typical Western blot experiment to quantify the inhibition of ALK2-mediated SMAD1/5/8 phosphorylation by this compound in a cellular context.
Figure 2: Workflow for Western Blot Analysis of p-SMAD1/5/8.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Cell Line: C2C12 myoblast cells or HEK293T cells are commonly used as they show a robust BMP signaling response.
-
Seeding: Plate cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP6 or BMP7) for 30-60 minutes to induce ALK2-mediated SMAD1/5/8 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Antibody Incubation and Detection:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against p-SMAD1/5/8 (e.g., from Cell Signaling Technology or Millipore).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Calculate the ratio of p-SMAD1/5/8 to total SMAD1/5/8 and/or the loading control to determine the relative inhibition of ALK2 activity by this compound.
Conclusion
The phosphorylation of SMAD1/5/8 is a direct and reliable biomarker for assessing the activity of ALK2. This compound demonstrates high potency and selectivity for ALK2 in preclinical models. The provided experimental protocol offers a robust framework for researchers to validate the efficacy of this compound and other ALK2 inhibitors by quantifying the inhibition of p-SMAD1/5/8. This approach is essential for the continued development and characterization of targeted therapies for diseases driven by aberrant ALK2 signaling.
References
- 1. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Off-Target Kinase Profiling of Alk2-IN-2
A detailed analysis of the selectivity of Alk2-IN-2 in comparison to other known ALK2 inhibitors, providing essential data for researchers in drug discovery and chemical biology.
This guide offers a comprehensive comparison of the off-target kinase profile of this compound with other widely used ALK2 inhibitors, including Dorsomorphin, LDN-193189, and Galunisertib. Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects in a therapeutic context. This document provides a summary of available quantitative data, detailed experimental methodologies for kinase profiling, and visual representations of key concepts to aid researchers in making informed decisions about the most suitable tools for their studies.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor will potently inhibit its intended target while having minimal effect on other kinases in the kinome. The following tables summarize the available data on the inhibitory activity of this compound and its comparators against their primary target, ALK2, and key off-targets.
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1, with a reported IC50 value of 9 nM.[1][2][3] It exhibits over 700-fold selectivity against the closely related kinase ALK3.[1][2][3] While a comprehensive screen against a broad kinase panel for this compound is not publicly available, its high selectivity against ALK3 suggests a favorable profile.
In contrast, the off-target profiles of Dorsomorphin, LDN-193189, and Galunisertib have been more extensively characterized, often through broad-panel screening technologies like KINOMEscan.
Table 1: Potency Against Primary Target (ALK2)
| Compound | IC50 (nM) vs ALK2 |
| This compound | 9[1][2][3] |
| LDN-193189 | 0.8 - 5[4] |
| Dorsomorphin | Varies (potent ALK2 inhibitor)[5] |
| Galunisertib | 56 (vs TGF-βRI/ALK5)[6] |
Table 2: Off-Target Kinase Activity
| Compound | Key Off-Targets | Notes |
| This compound | Data not publicly available from a broad kinase screen. | High selectivity over ALK3 is reported.[1][2][3] |
| Dorsomorphin | AMPK (potent inhibitor), VEGF-R2, other BMP receptors.[2][7][8] | Known to have significant off-target effects, limiting its use as a specific ALK2 probe.[9] |
| LDN-193189 | RIPK2, ABL1, PDGFR-β, ActRIIA, ActRIIB.[10][11] | More selective than Dorsomorphin but still interacts with several other kinases.[9] |
| Galunisertib | Primarily targets TGF-βRI (ALK5).[6] | Highly selective for the TGF-β receptor kinases. |
Experimental Protocols for Kinase Profiling
Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust experimental methodologies. The following are detailed protocols for commonly employed kinase profiling assays.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform by Eurofins Discovery (formerly DiscoveRx) is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[4][12]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. immunomart.com [immunomart.com]
- 4. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 5. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. In vitro kinase assay [protocols.io]
- 12. chayon.co.kr [chayon.co.kr]
A Comparative Analysis of the Pharmacokinetic Profiles of Emerging ALK2 Inhibitors
For Immediate Release
A comprehensive review of the pharmacokinetic (PK) profiles of several promising activin receptor-like kinase 2 (ALK2) inhibitors reveals distinct characteristics that may influence their clinical development and therapeutic application. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes available preclinical and clinical data for Saracatinib (AZD0530), INCB000928 (Zilurgisertib), BLU-782 (Fidrisertib), and BCX9250, highlighting key differences in their absorption, distribution, metabolism, and excretion (ADME) properties.
Activin receptor-like kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of type I receptors, plays a crucial role in bone morphogenetic protein (BMP) signaling. Dysregulation of ALK2 signaling is implicated in rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP). Consequently, the development of potent and selective ALK2 inhibitors is an area of intense research. Understanding the pharmacokinetic behavior of these inhibitors is paramount for optimizing dosing regimens and ensuring adequate target engagement.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the selected ALK2 inhibitors. It is important to note that direct comparisons should be made with caution due to the variability in study designs, species, and analytical methods.
| Inhibitor | Species | Dose (oral) | Cmax | Tmax | t1/2 (half-life) | Oral Bioavailability (F%) | Reference |
| Saracatinib (AZD0530) | Rat | 20 mg/kg | 954.42 ng/mL | 6 h | 4.12 h | >90% | [1][2] |
| Human | 125-175 mg/day | - | - | ~40 h | Excellent | [2] | |
| INCB000928 (Zilurgisertib) | Mouse | - | - | - | - | Good | [3] |
| Human (Healthy Volunteers) | 10-500 mg | 32.0-2460 nM | 2.0-4.1 h | 22.8-31.4 h | - | [3] | |
| BLU-782 (Fidrisertib) | Mouse | 25-50 mg/kg | 10-60 ng/mL (at 24h) | - | - | - | [4] |
| Human (Healthy Volunteers) | - | - | - | ~24 h | - | ||
| BCX9250 | Human (Healthy Volunteers) | 5-25 mg | Linear & Dose-Proportional Exposure | - | Supports once-daily dosing | - |
Data for BCX9250 preclinical pharmacokinetics in rodents were not publicly available in the searched literature.
Experimental Methodologies
The pharmacokinetic parameters presented in this guide were determined using established experimental protocols. A general overview of the methodologies employed in preclinical rodent studies is provided below.
A Typical Oral Pharmacokinetic Study Protocol in Mice:
A standard preclinical pharmacokinetic study in mice involves the following key steps:
-
Animal Models: Male or female mice of a specific strain (e.g., C57BL/6, BALB/c) are used. Animals are typically fasted overnight before drug administration.
-
Drug Administration: The ALK2 inhibitor, formulated in a suitable vehicle (e.g., a solution or suspension), is administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Serial sampling from the same animal is often employed to reduce inter-animal variability.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and oral bioavailability (by comparing with data from intravenous administration).
Signaling Pathways and Experimental Workflows
To provide a deeper context for the role of ALK2 inhibitors and the methods used to evaluate them, the following diagrams illustrate the ALK2 signaling pathway and a typical workflow for a pharmacokinetic study.
Caption: ALK2 signaling pathway initiated by BMP ligand binding.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Discussion of Pharmacokinetic Profiles
Saracatinib (AZD0530) , originally developed as a Src inhibitor, demonstrates excellent oral bioavailability in preclinical models, exceeding 90%[2]. In rats, it exhibits a moderate half-life of approximately 4 hours[1]. However, in humans, the half-life is significantly longer, around 40 hours, which supports once-daily dosing[2]. This difference highlights the importance of considering interspecies variations in drug metabolism.
INCB000928 (Zilurgisertib) has shown good oral bioavailability in preclinical mouse models[3]. In human studies, it is rapidly absorbed with a Tmax of 2-4 hours and has a long half-life of 23-31 hours, also making it suitable for once-daily administration[3].
BLU-782 (Fidrisertib) demonstrates sustained plasma concentrations in mice 24 hours after oral administration[4]. In healthy human volunteers, it has a half-life of approximately 24 hours, suggesting that a once-daily dosing regimen could be effective.
BCX9250 has completed a Phase 1 study in healthy volunteers, which showed linear and dose-proportional exposure, supporting the potential for once-daily dosing. While specific preclinical pharmacokinetic parameters were not found in the public domain, the clinical data suggests a favorable profile for further development.
Conclusion
The ALK2 inhibitors discussed in this guide exhibit diverse pharmacokinetic profiles. Saracatinib and INCB000928 have demonstrated high oral bioavailability and long half-lives in their respective studies. BLU-782 and BCX9250 also show promise with pharmacokinetic properties that support once-daily dosing. The variations in these profiles underscore the importance of comprehensive preclinical and clinical pharmacokinetic evaluations in the development of new ALK2-targeted therapies. Further studies are needed to fully characterize the ADME properties of these compounds and to establish clear pharmacokinetic/pharmacodynamic relationships to guide their clinical use.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Zilurgisertib With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioCryst Announces Positive Phase 1 Results with BCX9250, an Oral ALK-2 Inhibitor for Treatment of Fibrodysplasia Ossificans Progressiva | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
A Comparative Guide to the Efficacy of Alk2-IN-2 and Alternative ALK2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of the selective ALK2 inhibitor, Alk2-IN-2, with other notable alternatives. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools for studying ALK2 signaling in various pathological contexts, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in bone morphogenetic protein (BMP) signaling. Gain-of-function mutations in the ACVR1 gene are the primary cause of the rare and debilitating genetic disorder FOP, characterized by progressive heterotopic ossification. Dysregulation of ALK2 signaling has also been implicated in certain cancers, such as DIPG. Consequently, the development of potent and selective ALK2 inhibitors is a significant area of therapeutic research. This guide focuses on this compound and compares its known efficacy with that of other well-characterized ALK2 inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy Comparison
The following tables summarize the quantitative data for this compound and a selection of alternative ALK2 inhibitors. It is important to note that while in vitro data for this compound is available, published peer-reviewed in vivo efficacy studies for this specific compound are currently limited.
Table 1: Comparison of In Vitro Efficacy of ALK2 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay EC50 (nM) | Selectivity | Key Findings |
| This compound | ALK2 | 9[1][2][3] | 8 (BMP6-induced transcription in C2C12 cells)[1] | >700-fold vs. ALK3[1][2][3] | Potent and selective ALK2 inhibitor. Orally active.[1] |
| LDN-193189 | ALK2/3/6 | ~5 (ALK2) | - | Broad BMP type I receptor inhibitor | Efficacious in preclinical models of FOP and DIPG.[4] |
| LDN-212854 | ALK2-biased | ~1 (ALK2) | - | Increased selectivity for ALK2 over other BMP and TGF-β receptors compared to LDN-193189.[4] | Prevents heterotopic ossification in a mouse model of FOP.[4] |
| K02288 | ALK2 | - | - | Selective for BMP signaling over TGF-β signaling.[4] | Limited cell potency due to poor solubility.[4] |
| Saracatinib (AZD0530) | ALK2, SRC, ABL | Potent ALK2 inhibitor | - | Selective over ALK3, 4, 5, and 6.[4] | Efficacious in a mouse model of heterotopic bone formation.[4] |
| Momelotinib | ALK2, JAK1/2 | Equipotent at ALK2 | - | Moderately selective over other ALK subtypes.[4] | A JAK1/2 inhibitor with significant ALK2 activity.[4] |
| BLU-782 | ALK2 | - | - | Highly selective for ALK2. | Prevents heterotopic ossification in a mouse model of FOP. |
| E6201 | ALK2, MEK1/2 | - | - | Selective over other ALK subtypes.[4] | Prolongs survival in a mouse model of DIPG.[4] |
Table 2: Comparison of In Vivo Efficacy of ALK2 Inhibitors
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
| LDN-193189 | Mouse | FOP (inducible transgenic ALK2Q207D) | - | Prevention of heterotopic ossification.[4] | [4] |
| Mouse | DIPG (orthotopic xenograft) | 25 mg/kg, oral, for 28 days | Extended survival.[5] | [5] | |
| LDN-212854 | Mouse | FOP (inducible transgenic ALK2Q207D) | - | Prevention of heterotopic ossification.[4] | [4] |
| LDN-214117 | Mouse | DIPG (orthotopic xenograft) | 25 mg/kg, oral, for 28 days | Extended survival.[5] | [5] |
| Saracatinib | Mouse | Heterotopic bone formation (ACVR1Q207D-Tg) | - | Reduction of heterotopic ossification.[4] | [4] |
| E6201 | Mouse | DIPG (xenograft) | - | Prolonged survival.[4] | [4] |
| BLU-782 | Mouse | FOP (conditional knock-in ALK2R206H) | Prophylactic oral dosing | Reduced edema and prevention of cartilage and heterotopic ossification. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to a kinase of interest.
Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the ALK2 kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody-labeled kinase results in a high degree of Förster resonance energy transfer (FRET). A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a 4X dilution series of the test compound (e.g., this compound) in kinase buffer. Prepare a 2X mixture of ALK2 kinase and Eu-labeled anti-tag antibody in kinase buffer. Prepare a 4X solution of the kinase tracer in kinase buffer.
-
Assay Procedure:
-
Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of the 4X tracer to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model
This protocol describes a typical in vivo study to evaluate the efficacy of an ALK2 inhibitor in preventing injury-induced heterotopic ossification (HO).
Animal Model: Conditional knock-in mice expressing a constitutively active form of ALK2 (e.g., ALK2R206H or ALK2Q207D) upon Cre recombinase induction are commonly used.
Protocol:
-
Induction of HO: Induce the expression of the mutant ALK2 by administering tamoxifen (for Cre-ERT2 systems) or by local injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the gastrocnemius muscle. To induce HO, a muscle injury is typically created at the site of Ad.Cre injection, for example, by cardiotoxin injection or a pinch injury.
-
Drug Administration:
-
Orally administer the test compound (e.g., this compound, if data were available) or vehicle control to the mice daily, starting from a specified time point relative to the injury (e.g., one day before injury).
-
The dosage will be determined by prior pharmacokinetic and tolerability studies. For example, LDN-193189 has been used at 25 mg/kg.[5]
-
-
Efficacy Assessment:
-
Monitor the animals for signs of edema and discomfort.
-
At a predetermined endpoint (e.g., 2-4 weeks post-injury), euthanize the mice.
-
Harvest the injured limbs and analyze for HO formation using micro-computed tomography (µCT) to quantify the volume of ectopic bone.
-
Histological analysis of the tissue can also be performed to assess cartilage and bone formation.
-
-
Data Analysis: Compare the volume of HO in the treated group to the vehicle control group using appropriate statistical tests.
Mandatory Visualizations
The following diagrams illustrate the ALK2 signaling pathway and a general workflow for evaluating ALK2 inhibitors.
Caption: Canonical ALK2 signaling pathway initiated by BMP ligand binding.
Caption: A generalized workflow for the preclinical evaluation of ALK2 inhibitors.
References
A Researcher's Guide to Negative Control Experiments for Alk2-IN-2 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential negative control experiments for studies involving Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2).[1][2][3] Robust negative controls are critical for validating that the observed biological effects are due to the specific inhibition of ALK2 and not a result of off-target effects or experimental artifacts.[4] This document outlines the principles, protocols, and expected outcomes for key negative control strategies.
The ALK2 Signaling Pathway: The Target of this compound
This compound specifically targets ALK2 (also known as ACVR1), a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway, which is part of the larger Transforming Growth Factor-beta (TGF-β) superfamily.[5][6] Upon binding of a BMP ligand (e.g., BMP2, BMP6), the type II receptor phosphorylates and activates the ALK2 kinase domain.[7] Activated ALK2 then phosphorylates the downstream effector proteins SMAD1 and SMAD5 (and SMAD8/9).[7][8][9] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like osteogenesis and cell differentiation.[6][7] this compound exerts its effect by inhibiting the kinase activity of ALK2, thereby blocking this cascade.[6]
Figure 1. Simplified BMP/ALK2 signaling pathway indicating the inhibitory action of this compound.
Comparison of Negative Control Strategies
The choice of negative control depends on the specific question being asked. A combination of controls is recommended for a rigorous study.
| Control Strategy | Principle | Primary Use Case | Key Advantage | Key Limitation |
| 1. Vehicle Control | Assesses the effect of the solvent used to dissolve this compound. | Essential baseline for all in vitro and in vivo experiments. | Simple and universally required. | Does not control for off-target effects of the inhibitor molecule itself. |
| 2. Inactive Analog | Uses a structurally similar but biologically inactive compound. | Distinguishes on-target from non-specific chemical structure effects. | Strongest chemical control for specificity. | A validated inactive analog for this compound is not commercially available. |
| 3. Genetic Control (siRNA/KO) | Removes the ALK2 target protein. | Confirms that the inhibitor's effect is dependent on ALK2 expression. | Highest biological specificity; the "gold standard" for target validation. | Technically demanding; potential for incomplete knockdown or compensatory effects. |
| 4. Pharmacological Specificity | Uses inhibitors for other kinases (e.g., ALK3, ALK5). | Demonstrates the selective action of this compound on the ALK2 pathway. | Useful for dissecting pathway-specific effects. | Relies on the selectivity of the other inhibitors used for comparison. |
Vehicle Control
This is the most fundamental control, ensuring that the vehicle (e.g., Dimethyl sulfoxide, DMSO) used to deliver this compound does not cause the observed biological effects.
Experimental Protocol: Western Blot for Phospho-SMAD1/5
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts) and grow to 70-80% confluency.
-
Serum Starvation: Reduce basal signaling by incubating cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treatment: Add this compound (e.g., 100 nM final concentration) or an equivalent volume of the vehicle (e.g., 0.1% DMSO) to the respective wells. Incubate for 1 hour.
-
Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP6) to all wells (except the unstimulated control) to activate the ALK2 pathway. Incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD1/5, total SMAD1/5, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for imaging. Quantify band intensity using densitometry software.
Expected Quantitative Data
| Treatment Group | Description | Expected p-SMAD1/5 Level (Relative to Stimulated) | Interpretation |
| Unstimulated | No BMP6, No Inhibitor | ~5% | Basal pathway activity is low. |
| Vehicle Control | 0.1% DMSO + BMP6 | 100% (Normalized) | The vehicle does not inhibit BMP6-induced SMAD1/5 phosphorylation. |
| This compound | 100 nM this compound + BMP6 | <10% | This compound effectively blocks pathway activation. |
Structurally Related Inactive Compound
The ideal chemical negative control is a molecule that is structurally almost identical to this compound but lacks inhibitory activity at the ALK2 kinase domain. This control helps ensure that the observed effects are not due to the general chemical properties of the pyrazolopyrimidine scaffold.
Experimental Workflow
The protocol would be identical to the Vehicle Control experiment, with the addition of a treatment arm using the hypothetical "this compound-inactive" compound at the same concentration as active this compound.
Figure 2. Workflow comparing active this compound with an inactive analog and vehicle control.
Expected Quantitative Data
| Treatment Group | Description | Expected p-SMAD1/5 Level (Relative to Stimulated) | Interpretation |
| Vehicle Control | 0.1% DMSO + BMP6 | 100% (Normalized) | The vehicle does not inhibit the pathway. |
| This compound | 100 nM this compound + BMP6 | <10% | The active compound inhibits the pathway. |
| This compound-inactive | 100 nM Inactive Analog + BMP6 | ~100% | The biological effect is due to specific kinase inhibition, not the chemical scaffold. |
Genetic Control (ALK2 Knockdown)
This powerful approach validates that the effect of this compound is dependent on the presence of its target protein, ALK2. By reducing or eliminating ALK2 using siRNA (transient) or CRISPR/shRNA (stable), the inhibitor should lose its efficacy.
Experimental Protocol: ALK2 siRNA Knockdown & Western Blot
-
Transfection: Transfect cells (e.g., HUVECs) with either a non-targeting control (NTC) siRNA or a validated siRNA targeting ALK2 (ACVR1).
-
Incubation: Allow 48-72 hours for the siRNA to take effect and ALK2 protein levels to decrease.
-
Verification (Optional but Recommended): Lyse a subset of cells to confirm ALK2 knockdown via Western blot or qPCR.
-
Experiment: Perform the stimulation and inhibitor treatment as described in the Vehicle Control protocol on both NTC-transfected and ALK2-siRNA-transfected cells.
-
Analysis: Analyze p-SMAD1/5 levels via Western blot.
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Alk2-IN-2: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Alk2-IN-2, a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with standard hazardous waste regulations.
This compound and its analog, ALK2-IN-4, are known to be harmful if swallowed and exhibit high toxicity to aquatic life.[1] Therefore, proper disposal is not just a matter of laboratory hygiene but a critical step in environmental stewardship. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[2][3]
Disposal Procedures for this compound
Researchers and laboratory staff must adhere to the following step-by-step guide for the safe disposal of this compound in its various forms.
Solid (Unused/Expired) this compound Powder
-
Container: If possible, dispose of the solid reagent in its original manufacturer's container.[4] The container should be securely sealed.
-
Labeling: Affix a hazardous waste tag to the container. The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, the date of disposal, and the principal investigator's name and contact information.[1][2]
-
Storage: Store the labeled container in a designated hazardous waste storage area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[1][5]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
This compound Solutions (e.g., in DMSO)
-
Container: Use a dedicated, leak-proof, and chemically compatible waste container with a screw-on cap.[4][5] Plastic containers are often preferred to glass to minimize the risk of breakage.[2] Do not use food or beverage containers for waste storage.[5]
-
Segregation: Solutions of this compound, commonly prepared in Dimethyl Sulfoxide (DMSO), should be collected as organic solvent waste.[3][6] This waste stream should be kept separate from other waste types like halogenated solvents or aqueous waste.[7]
-
Labeling: Clearly label the waste container with a hazardous waste tag. List all chemical constituents of the solution, including "this compound" and "Dimethyl Sulfoxide," along with their estimated concentrations or volumes.[2]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area, within secondary containment to prevent spills.[4]
-
Disposal: Contact your institution's EHS for pickup and disposal in accordance with hazardous waste regulations.[3]
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be considered hazardous solid waste.
-
Collection: Place these materials in a clearly labeled, sealed plastic bag or a designated container for chemically contaminated solid waste.[4]
-
Disposal: This waste should be disposed of through your institution's hazardous waste program and not in the regular or biohazardous trash.[4]
-
Empty Containers: The original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing and air-drying, the container labels should be defaced, and the container can then be disposed of as regular solid waste or recycled, depending on institutional policies.[9]
Quantitative Data Summary
| Hazard Classification (for ALK2-IN-4) | GHS Statements | Disposal Implication |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not ingest. Handle with appropriate PPE. |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | Strictly prohibit drain disposal. [1] |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Requires disposal as hazardous waste to prevent long-term environmental damage.[1] |
Experimental Protocols
This document does not cite specific experimental protocols but provides procedural guidance for the disposal of materials resulting from such experiments.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and contribute to the protection of our ecosystems. For further guidance, always consult your institution's specific hazardous waste management policies.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
